molecular formula PbC2O4<br>C2O4P B3029881 Lead oxalate CAS No. 814-93-7

Lead oxalate

Cat. No.: B3029881
CAS No.: 814-93-7
M. Wt: 295 g/mol
InChI Key: FCHAMWMIYDDXFS-UHFFFAOYSA-L
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Description

Lead oxalate is a useful research compound. Its molecular formula is PbC2O4 and its molecular weight is 295 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lead(2+);oxalate
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InChI

InChI=1S/C2H2O4.Pb/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

FCHAMWMIYDDXFS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

PbC2O4, C2O4Pb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name lead oxalate
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DSSTOX Substance ID

DTXSID70883589
Record name Lead(II) oxalate
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Molecular Weight

295 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [Merck Index]
Record name Lead(II) oxalate
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CAS No.

814-93-7
Record name Lead oxalate
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Foundational & Exploratory

An In-depth Technical Guide to Lead(II) Oxalate: Chemical Formula and Molar Mass

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical formula and molar mass of lead(II) oxalate (B1200264), tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Lead(II) oxalate is an inorganic compound that is a heavy, white solid in its natural state.[1][2] It is sparingly soluble in water, but its solubility can be increased in the presence of an excess of oxalate anions due to the formation of the Pb(C₂O₄)₂²⁻ complex ion.[1][2][3][4]

Chemical Formula: The chemical formula for lead(II) oxalate is PbC₂O₄ .[3][5][6][7][8] This formula indicates that each molecule of lead(II) oxalate contains one lead atom, two carbon atoms, and four oxygen atoms.

Molar Mass: The molar mass of lead(II) oxalate is approximately 295.22 g/mol .[3][4][8][9]

Quantitative Data Summary

The following table summarizes the key quantitative data for lead(II) oxalate and its constituent elements.

PropertyValue
Chemical Formula PbC₂O₄
Molar Mass 295.22 g/mol [3][4][8][9]
Density 5.28 g/cm³[2][7]
Melting Point 300 °C (decomposes)[7][9]
Atomic Mass of Lead (Pb) ~207.2 u
Atomic Mass of Carbon (C) ~12.01 u
Atomic Mass of Oxygen (O) ~16.00 u

Experimental Protocol: Gravimetric Determination of Molar Mass

A common experimental method for determining the molar mass of an insoluble salt like lead(II) oxalate is through a precipitation reaction and gravimetric analysis.

Objective: To synthesize lead(II) oxalate via a precipitation reaction and determine its molar mass by measuring the mass of the precipitate.

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium oxalate (Na₂C₂O₄)

  • Distilled water

  • Beakers

  • Graduated cylinders

  • Stirring rod

  • Filter paper (pre-weighed)

  • Funnel

  • Drying oven

  • Analytical balance

Procedure:

  • Preparation of Reactant Solutions:

    • Accurately weigh a known mass of lead(II) nitrate and dissolve it in a specific volume of distilled water in a beaker to create a solution of known concentration.

    • Similarly, prepare a solution of sodium oxalate with a known concentration in a separate beaker.

  • Precipitation Reaction:

    • Slowly add the sodium oxalate solution to the lead(II) nitrate solution while continuously stirring. A white precipitate of lead(II) oxalate will form immediately.[1][2] The balanced chemical equation for this reaction is: Pb(NO₃)₂(aq) + Na₂C₂O₄(aq) → PbC₂O₄(s) + 2NaNO₃(aq)

  • Digestion of the Precipitate:

    • Gently heat the mixture (without boiling) and allow it to stand for a period. This process, known as digestion, encourages smaller particles to dissolve and re-precipitate on larger ones, resulting in a more easily filterable solid.

  • Filtration and Washing:

    • Set up a filtration apparatus with the pre-weighed filter paper.

    • Carefully pour the mixture through the filter paper to collect the lead(II) oxalate precipitate.

    • Wash the precipitate with small portions of distilled water to remove any soluble impurities, such as unreacted ions. Follow with a wash of a volatile organic solvent like acetone (B3395972) to aid in drying.

  • Drying and Weighing:

    • Carefully remove the filter paper containing the precipitate and place it in a drying oven set at a low temperature (e.g., 110°C) until it reaches a constant mass.

    • Allow the filter paper and precipitate to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the filter paper with the dried lead(II) oxalate precipitate on an analytical balance.

  • Calculation of Molar Mass:

    • Determine the mass of the lead(II) oxalate precipitate by subtracting the initial mass of the filter paper.

    • Knowing the initial moles of the limiting reactant (either Pb(NO₃)₂ or Na₂C₂O₄), and assuming the reaction goes to completion, the moles of lead(II) oxalate formed are stoichiometrically equivalent.

    • Calculate the experimental molar mass of lead(II) oxalate using the formula: Molar Mass = Mass of Precipitate (g) / Moles of Precipitate (mol)

Visualization of Molar Mass Calculation

The following diagram illustrates the logical relationship for calculating the molar mass of lead(II) oxalate.

Molar_Mass_Calculation cluster_elements Constituent Elements cluster_calculation Molar Mass Calculation cluster_result Final Molar Mass Pb Lead (Pb) Atomic Mass: 207.2 u Pb_total 1 x 207.2 = 207.2 Pb->Pb_total C Carbon (C) Atomic Mass: 12.01 u C_total 2 x 12.01 = 24.02 C->C_total O Oxygen (O) Atomic Mass: 16.00 u O_total 4 x 16.00 = 64.00 O->O_total PbC2O4 Lead Oxalate (PbC₂O₄) Molar Mass = 295.22 g/mol Pb_total->PbC2O4 + C_total->PbC2O4 + O_total->PbC2O4 +

Caption: Molar mass calculation workflow for lead(II) oxalate.

References

An In-depth Technical Guide to the Crystal Structure of Lead Oxalate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of lead oxalate (B1200264) dihydrate (PbC₂O₄·2H₂O), a compound of interest in various chemical and material science applications. This document details its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and characterization.

Crystal Structure and Properties

Lead oxalate dihydrate possesses a polymeric structure.[1][2] The crystal system has been identified as triclinic.[1][3] Within this structure, channels are formed by lead(II) ions (Pb²⁺) and oxalate ions (C₂O₄²⁻), which are elongated along the[1] crystallographic axis.[1][2] These channels host two distinct types of water molecules: one that is weakly coordinated to the lead ions and another that acts as water of crystallization.[1][2]

The coordination sphere of the Pb²⁺ cation is comprised of seven oxygen atoms, forming a distorted square antiprism with a missing vertex.[2] It is theorized that the unshared electron pair of the lead ion is directed towards this vacant position.[2] The oxalate anion is nearly flat and coordinates to four Pb²⁺ cations.[2] Two of these coordinating cations form chelate rings with mirror symmetry, exhibiting Pb-O bond distances of approximately 2.5 Å.[2]

Table 1: Crystallographic Data for this compound Dihydrate

ParameterValue
Chemical FormulaPbC₂O₄·2H₂O
Crystal SystemTriclinic
Space GroupP1
a6.008 Å
b6.671 Å
c8.493 Å
α74.70°
β74.33°
γ80.98°
Unit Cell Volume314.41 ų
Z2
Density (calculated)3.69 g/cm³

Data sourced from Wikipedia, referencing a study on the trihydrate, which provides the most complete dataset found. It is important to note the potential discrepancy in the degree of hydration.[4]

Experimental Protocols

Several methods have been employed for the synthesis of this compound dihydrate crystals.

Method 1: Gel Diffusion Technique

This technique is effective for growing larger single crystals by controlling the nucleation rate.[1][3]

  • Materials:

  • Procedure:

    • A silica (B1680970) gel is prepared by acidifying a solution of sodium silicate with nitric acid to a specific pH (e.g., pH 4.8 was found to be optimal in one study).[3]

    • The gel is allowed to set in a U-tube for several days.[3]

    • Aqueous solutions of lead(II) nitrate (e.g., 0.1 M) and sodium oxalate (e.g., 0.1 M) are then carefully added to opposite arms of the U-tube.[1][3]

    • The reactants diffuse slowly through the gel, leading to the formation of this compound dihydrate crystals over a period of several weeks.[1][3] The duration of the experiment can influence the crystal morphology, with shorter times yielding acicular dendritic crystals and longer times producing polyhedral crystals.[1]

Method 2: Slow Diffusion in a Reactor

This method involves the slow diffusion of reactant solutions into a reactor containing a salt solution.[2]

  • Materials:

    • Lead(II) nitrate (Pb(NO₃)₂) (0.1 M)

    • Sodium oxalate (Na₂C₂O₄) (0.1 M)

    • Sodium nitrate (NaNO₃) (0.1 M)

  • Procedure:

    • Aqueous solutions of 0.1 M sodium oxalate and 0.1 M lead(II) nitrate are allowed to diffuse slowly into a reactor filled with an aqueous solution of 0.1 M sodium nitrate.[2][3]

    • This method has been shown to yield single crystals of this compound dihydrate.[2]

The determination of the crystal structure of this compound dihydrate is primarily achieved through X-ray diffraction (XRD) techniques.

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise atomic arrangement, unit cell dimensions, and space group of a crystalline material.

  • Powder X-ray Diffraction (PXRD): PXRD is used to identify the crystalline phases present in a sample and to confirm the purity of the synthesized material.[1][3][5] The resulting diffraction pattern can be compared to standard reference patterns from databases like the International Centre for Diffraction Data (ICDD).[5]

Data Presentation

Table 2: Selected Interatomic Distances and Angles

Bond/ContactDistance (Å)
Pb—O (chelate)~2.5
Pb—Pb6.47
Pb—Pb (common edge)4.39
O(2w)···O(1) (hydrogen bond)2.93

Data sourced from Virovets et al. (1993).[2]

Logical Relationships and Workflows

The synthesis and characterization of this compound dihydrate follow a logical experimental workflow.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Prepare Reactant Solutions (Pb(NO₃)₂ and Na₂C₂O₄) s3 Crystal Growth via Slow Diffusion s1->s3 s2 Prepare Growth Medium (e.g., Silica Gel) s2->s3 c1 Isolate and Dry Crystals s3->c1 c2 Powder X-Ray Diffraction (PXRD) c1->c2 c3 Single-Crystal X-Ray Diffraction c1->c3 c4 Structural Analysis c2->c4 c3->c4

Figure 1. Experimental workflow for the synthesis and characterization of this compound dihydrate.

This diagram illustrates the sequential steps from the preparation of precursor solutions and the growth medium to the crystallization process and subsequent structural analysis using X-ray diffraction techniques.

References

An In-depth Technical Guide to the Solubility Product Constant (Ksp) of Lead Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of lead(II) oxalate (B1200264) (PbC₂O₄). It includes a compilation of reported Ksp values, detailed experimental protocols for its determination, and a discussion of the factors influencing its solubility. This document is intended to serve as a valuable resource for professionals in research, analytical chemistry, and pharmaceutical development where the solubility of lead salts is of interest.

Introduction to Lead Oxalate and its Solubility

Lead(II) oxalate, with the chemical formula PbC₂O₄, is a sparingly soluble salt that precipitates as a white solid from aqueous solutions.[1][2] The equilibrium between the solid this compound and its constituent ions in a saturated solution is a fundamental concept in understanding its behavior in various chemical and biological systems. This equilibrium is quantitatively described by the solubility product constant, Ksp.

The dissolution of this compound in water can be represented by the following equilibrium:

PbC₂O₄(s) ⇌ Pb²⁺(aq) + C₂O₄²⁻(aq)

The solubility product constant (Ksp) is the equilibrium constant for this dissolution and is expressed as:

Ksp = [Pb²⁺][C₂O₄²⁻]

Where [Pb²⁺] and [C₂O₄²⁻] are the molar concentrations of the lead(II) and oxalate ions, respectively, in a saturated solution. A smaller Ksp value indicates lower solubility.

Quantitative Data: Ksp Values of this compound

The reported Ksp values for this compound vary across different sources, which may be attributed to different experimental conditions such as temperature, ionic strength, and the specific methodology used for determination. A summary of these values is presented in the table below.

Ksp ValuepKspTemperature (°C)Source / Notes
4.8 x 10⁻¹⁰9.3225General reference value.[3]
8.5 x 10⁻⁹8.07Not SpecifiedMentioned in the context of crystal synthesis.
10⁻¹¹.¹ (approx. 7.94 x 10⁻¹²)11.1Not SpecifiedDetermined by Xiong et al. and cited as a more recent, lower value.[4]
Range: 10⁻⁹ to 10⁻¹¹9-11Not SpecifiedGeneral range found in environmental science literature.[4]
Range: 10⁻⁸.⁰⁷ to 10⁻¹⁰.⁶8.07-10.6Not SpecifiedRange of values in common usage cited in a research paper.[4]

Factors Influencing the Solubility of this compound

The solubility of this compound is not solely dependent on its intrinsic Ksp but is also influenced by various external factors. A conceptual diagram illustrating these relationships is provided below.

G Factors Influencing this compound Solubility cluster_factors Influencing Factors PbC2O4 PbC₂O₄(s) Equilibrium PbC2O4->Equilibrium Ions Pb²⁺(aq) + C₂O₄²⁻(aq) Equilibrium->Ions CommonIon Common Ion Effect (e.g., adding Pb(NO₃)₂ or Na₂C₂O₄) CommonIon->Equilibrium Shifts left (decreases solubility) pH pH (affects C₂O₄²⁻ concentration via H₂C₂O₄/HC₂O₄⁻ equilibrium) pH->Ions Low pH shifts equilibrium right (increases solubility) Complexation Complex Ion Formation (e.g., excess C₂O₄²⁻ forms [Pb(C₂O₄)₂]²⁻) Complexation->Ions Removes Pb²⁺, shifting equilibrium right (increases solubility) Temperature Temperature Temperature->PbC2O4 Affects Ksp value

Factors influencing the solubility equilibrium of this compound.
Common Ion Effect

The addition of a soluble salt containing either lead(II) ions (e.g., lead nitrate, Pb(NO₃)₂) or oxalate ions (e.g., sodium oxalate, Na₂C₂O₄) to a saturated solution of this compound will decrease its solubility. According to Le Châtelier's principle, the increase in the concentration of one of the product ions will shift the dissolution equilibrium to the left, favoring the precipitation of solid PbC₂O₄.

pH

The concentration of the oxalate ion (C₂O₄²⁻) is pH-dependent. In acidic solutions, the oxalate ion can be protonated to form the hydrogen oxalate ion (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This reduction in the concentration of free oxalate ions shifts the dissolution equilibrium to the right, thereby increasing the solubility of this compound in acidic conditions.

Complex Ion Formation

In the presence of an excess of oxalate ions, soluble lead-oxalate complex ions can form, such as [Pb(C₂O₄)₂]²⁻.[1][2] The formation of these complexes reduces the concentration of free Pb²⁺ ions in the solution, which, according to Le Châtelier's principle, shifts the dissolution equilibrium to the right, leading to an increase in the overall solubility of this compound.

Temperature

Experimental Protocols for Ksp Determination

The determination of the Ksp of this compound involves preparing a saturated solution and then measuring the concentration of lead(II) and/or oxalate ions at equilibrium. Several analytical techniques can be employed for this purpose.

General Experimental Workflow

A general workflow for the experimental determination of the Ksp of this compound is depicted below.

G start Start prep_saturated_sol Prepare a Saturated Solution of PbC₂O₄ (add excess solid to deionized water and stir) start->prep_saturated_sol equilibrate Allow the solution to reach equilibrium (e.g., stir for an extended period, maintain constant temperature) prep_saturated_sol->equilibrate separate Separate the solid from the supernatant (e.g., filtration or centrifugation) equilibrate->separate analyze Analyze the concentration of Pb²⁺ and/or C₂O₄²⁻ in the supernatant separate->analyze calculate Calculate Ksp (Ksp = [Pb²⁺][C₂O₄²⁻]) analyze->calculate end End calculate->end

General workflow for the experimental determination of Ksp.
Titrimetric Determination (Permanganate Titration)

This method involves the determination of the oxalate ion concentration in a saturated this compound solution by redox titration with a standardized potassium permanganate (B83412) (KMnO₄) solution.

Principle: In an acidic and heated solution, oxalate ions are oxidized by permanganate ions. The endpoint is indicated by the persistence of the pink color of the permanganate ion.

Reaction: 2MnO₄⁻(aq) + 5C₂O₄²⁻(aq) + 16H⁺(aq) → 2Mn²⁺(aq) + 10CO₂(g) + 8H₂O(l)

Detailed Protocol:

  • Preparation of Saturated Solution: Add an excess of solid this compound to a known volume of deionized water in a flask. Stopper the flask and stir the mixture continuously with a magnetic stirrer for several hours at a constant temperature to ensure equilibrium is reached.

  • Separation: Filter the saturated solution through a fine filter paper to remove all undissolved solid.

  • Sample Preparation: Pipette a precise volume (e.g., 25.00 mL) of the clear filtrate into an Erlenmeyer flask.

  • Acidification: Add an excess of dilute sulfuric acid (e.g., 20 mL of 1 M H₂SO₄) to the flask.

  • Heating: Gently heat the solution to approximately 60-70°C.

  • Titration: Titrate the hot solution with a standardized solution of potassium permanganate (e.g., 0.01 M KMnO₄) until the first persistent faint pink color is observed.

  • Calculation:

    • From the volume of KMnO₄ used, calculate the moles of MnO₄⁻.

    • Using the stoichiometry of the reaction (5 moles of C₂O₄²⁻ react with 2 moles of MnO₄⁻), calculate the moles of C₂O₄²⁻ in the aliquot of the saturated solution.

    • Calculate the molar concentration of C₂O₄²⁻.

    • Since the dissolution of PbC₂O₄ produces equal moles of Pb²⁺ and C₂O₄²⁻, [Pb²⁺] = [C₂O₄²⁻].

    • Calculate Ksp = [C₂O₄²⁻]².

Spectrophotometric Determination

This method can be adapted to determine the concentration of either lead(II) or oxalate ions in the saturated solution by forming a colored complex and measuring its absorbance.

Principle (for Oxalate): The concentration of oxalate can be determined by reacting it with a known excess of potassium permanganate and measuring the decrease in absorbance of the permanganate solution at its λ_max (around 525-545 nm).[5]

Detailed Protocol:

  • Preparation of Saturated Solution and Separation: Follow steps 1 and 2 from the titrimetric method.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of sodium oxalate with known concentrations.

  • Reaction with Permanganate: To a known volume of each standard solution and the saturated this compound filtrate, add a precise and excess amount of acidified standard potassium permanganate solution. Allow the reaction to go to completion.

  • Absorbance Measurement: Measure the absorbance of the remaining permanganate in each solution at its λ_max using a spectrophotometer.

  • Calibration Curve: Plot a calibration curve of the decrease in absorbance versus the initial oxalate concentration for the standard solutions.

  • Determination of Oxalate Concentration: From the decrease in absorbance of the sample from the saturated solution, determine the oxalate concentration using the calibration curve.

  • Calculation of Ksp: As in the titrimetric method, assume [Pb²⁺] = [C₂O₄²⁻] and calculate Ksp = [C₂O₄²⁻]².

Potentiometric Determination

This method involves measuring the potential of an ion-selective electrode (ISE) that is sensitive to either lead(II) or oxalate ions in a saturated solution.

Principle: The potential of an ion-selective electrode is related to the activity (and approximately the concentration) of the target ion in the solution according to the Nernst equation.

Detailed Protocol:

  • Preparation of Saturated Solution and Separation: Follow steps 1 and 2 from the titrimetric method.

  • Calibration of the ISE: Prepare a series of standard solutions of a soluble lead salt (e.g., Pb(NO₃)₂) of known concentrations. Measure the potential of a lead-selective electrode in each of these solutions and create a calibration curve of potential versus log[Pb²⁺].

  • Measurement in Saturated Solution: Immerse the calibrated lead-selective electrode and a suitable reference electrode into the saturated this compound filtrate and measure the potential.

  • Determination of Lead Ion Concentration: Use the measured potential and the calibration curve to determine the concentration of Pb²⁺ in the saturated solution.

  • Calculation of Ksp: Assuming [Pb²⁺] = [C₂O₄²⁻], calculate Ksp = [Pb²⁺]².

Conclusion

The solubility product constant of this compound is a critical parameter in various scientific and industrial applications. This guide has provided a compilation of reported Ksp values, highlighting the range and potential variability in these measurements. The detailed experimental protocols for titrimetric, spectrophotometric, and potentiometric determination offer practical approaches for researchers to accurately measure this constant under their specific experimental conditions. Furthermore, the discussion of factors influencing solubility, such as the common ion effect, pH, and complex ion formation, provides a deeper understanding of the chemical behavior of this compound in aqueous environments. This comprehensive information serves as a valuable resource for professionals working with lead-containing systems.

References

An In-depth Technical Guide to the Solubility of Lead(II) Oxalate in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead(II) oxalate (B1200264) (PbC₂O₄) in aqueous and organic media. Understanding the solubility of this sparingly soluble salt is critical in various fields, including materials science, toxicology, and environmental chemistry. This document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of the factors influencing its dissolution.

Quantitative Solubility Data

The solubility of lead(II) oxalate is markedly dependent on the nature of the solvent. The following tables summarize the available quantitative data for its solubility in water and ethanol-water mixtures.

Table 1: Solubility of Lead(II) Oxalate in Water

ParameterValueTemperature (°C)
Solubility Product (Ksp)8.5 x 10⁻⁹25
pKsp9.3225
Solubility0.0091 g / 100 mL25

Data sourced from multiple chemical databases and scientific publications.[1][2][3][4]

Table 2: Solubility of Lead(II) Oxalate in Ethanol-Water Mixtures

Ethanol (B145695) Concentration (v/v)Solubility (mol/L)Solubility (mg Pb/L)Temperature (°C)
10%8.2 x 10⁻⁶1.726
20%4.2 x 10⁻⁶0.8526
30%1.2 x 10⁻⁶0.2426

Data from "The Solubility of Lead Sulfate and of Lead Oxalate in Various Media" by I. M. Kolthoff and R. W. Perlich.[5]

Solubility in Organic Solvents: A Qualitative Analysis

Lead(II) oxalate is an ionic salt. Its solubility is governed by the principle of "like dissolves like."[8][9] The dissolution process requires the solvent molecules to overcome the lattice energy of the salt by solvating the lead(II) (Pb²⁺) and oxalate (C₂O₄²⁻) ions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group capable of hydrogen bonding and have a significant dipole moment. While they are polar, their polarity is generally lower than water. As evidenced by the data in ethanol-water mixtures, the solubility of lead(II) oxalate decreases as the concentration of ethanol increases.[5] This trend suggests that pure polar protic organic solvents are likely to be poor solvents for lead(II) oxalate compared to water.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents have large dipole moments but lack acidic protons. Solvents like DMSO and DMF are known for their ability to dissolve a wide range of organic and inorganic compounds.[10][11] Their high polarity allows them to effectively solvate cations. However, the solvation of the oxalate anion might be less effective compared to protic solvents. It is plausible that lead(II) oxalate exhibits very limited solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the weak van der Waals forces are insufficient to overcome the strong ionic bonds within the lead(II) oxalate crystal lattice. Therefore, lead(II) oxalate is expected to be virtually insoluble in nonpolar organic solvents.

The following diagram illustrates the conceptual relationship between solvent polarity and the expected solubility of an ionic salt like lead(II) oxalate.

G Conceptual Relationship: Solvent Polarity and Lead(II) Oxalate Solubility cluster_0 Solvent Type cluster_1 Expected Solubility High Polarity High Polarity Higher Solubility Higher Solubility High Polarity->Higher Solubility e.g., Water Medium Polarity Medium Polarity Lower Solubility Lower Solubility Medium Polarity->Lower Solubility e.g., Ethanol, Acetone Low Polarity Low Polarity Low Polarity->Lower Solubility e.g., Hexane

Solvent Polarity vs. Expected Solubility

Experimental Protocols for Solubility Determination

Determining the solubility of a sparingly soluble salt like lead(II) oxalate requires precise and sensitive analytical techniques. Below are detailed methodologies for two common experimental approaches.

Method 1: Shake-Flask Method with Atomic Absorption Spectroscopy (AAS)

This classic method involves equilibrating the solid salt with the solvent and then measuring the concentration of the dissolved ions.

Experimental Workflow:

G A 1. Sample Preparation Add excess PbC2O4 to solvent in a sealed flask. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for an extended period (24-72h). A->B C 3. Phase Separation Allow to settle, then filter through a fine-pore membrane (e.g., 0.22 µm) or centrifuge. B->C D 4. Sample Dilution Accurately dilute a known volume of the clear supernatant. C->D E 5. AAS Analysis Analyze the diluted sample for Pb2+ concentration using Atomic Absorption Spectroscopy. D->E F 6. Calculation Calculate the original concentration and express as solubility (e.g., g/100 mL or mol/L). E->F

Shake-Flask Method Workflow

Detailed Methodology:

  • Apparatus:

    • Constant temperature water bath or shaker.

    • Borosilicate glass flasks with airtight stoppers.

    • Magnetic stirrer and stir bars.

    • Syringe filters (0.22 µm pore size) or a centrifuge.

    • Volumetric flasks and pipettes for dilution.

    • Atomic Absorption Spectrometer calibrated for lead analysis.

  • Procedure: a. Add an excess amount of pure lead(II) oxalate powder to a series of flasks containing the desired solvent (e.g., deionized water, ethanol). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. b. Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 ± 0.1 °C). c. Agitate the flasks for a sufficient time to reach equilibrium. For sparingly soluble salts, this can range from 24 to 72 hours. d. After equilibration, cease agitation and allow the solid to settle. e. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This is best achieved by filtering the sample through a syringe filter. Alternatively, the suspension can be centrifuged at high speed, and a sample of the clear supernatant is taken. f. Accurately dilute the collected supernatant to a concentration within the linear working range of the AAS instrument. g. Measure the absorbance of the diluted samples and determine the concentration of Pb²⁺ using a calibration curve prepared from standard lead solutions. h. Back-calculate to find the concentration in the original saturated solution. This concentration represents the molar solubility of lead(II) oxalate.

Method 2: Potentiometric Titration for Ksp Determination

This method involves titrating a solution containing lead(II) ions with a solution of oxalate ions (or vice versa) and monitoring the potential with a lead ion-selective electrode (ISE) to determine the point of precipitation and calculate the Ksp.

Experimental Workflow:

G A 1. Setup Place a known concentration of Pb(NO3)2 solution in a beaker with a Pb2+ ISE and a reference electrode. B 2. Titration Slowly add a standard solution of a soluble oxalate (e.g., Na2C2O4) from a burette. A->B C 3. Data Acquisition Record the cell potential (mV) after each addition of the titrant. B->C D 4. Endpoint Determination Plot the potential vs. volume of titrant. The point of inflection indicates the start of precipitation. C->D E 5. Ion Concentration Calculation Use the Nernst equation to calculate the free [Pb2+] at equilibrium. D->E F 6. Ksp Calculation Knowing the added [C2O42-], calculate the solubility product constant (Ksp). E->F

Potentiometric Titration Workflow

Detailed Methodology:

  • Apparatus:

    • Potentiometer or pH/mV meter.

    • Lead ion-selective electrode (ISE).

    • Reference electrode (e.g., Ag/AgCl).

    • Burette and magnetic stirrer.

    • Standard solutions of lead(II) nitrate (B79036) and sodium oxalate.

  • Procedure: a. Calibrate the lead ISE using a series of standard lead(II) nitrate solutions. b. Pipette a known volume of a standard lead(II) nitrate solution into a beaker. c. Immerse the calibrated lead ISE and the reference electrode into the solution. d. Begin stirring and record the initial potential. e. Incrementally add the standard sodium oxalate solution from the burette. After each addition, allow the potential reading to stabilize and record the value. f. Continue the titration well past the point where a precipitate is visibly formed. g. Plot the measured potential (or pPb, calculated from the potential) against the volume of sodium oxalate added. h. The equivalence point, where the rate of change of potential is at a maximum, corresponds to the point of precipitation. i. From the titration data before the equivalence point, the concentrations of free Pb²⁺ and C₂O₄²⁻ in the saturated solution can be determined. j. Calculate the solubility product, Ksp = [Pb²⁺][C₂O₄²⁻].

Conclusion

The solubility of lead(II) oxalate is low in aqueous solutions and demonstrates a further decrease in solubility with the addition of a less polar solvent like ethanol. While quantitative data in pure organic solvents is scarce, fundamental chemical principles suggest that its solubility will be very low in both polar and nonpolar organic media. For researchers and professionals in drug development, this low solubility is a critical parameter to consider, as it will influence dissolution rates, bioavailability, and potential toxicity. The experimental protocols outlined provide robust methods for determining the solubility of lead(II) oxalate under specific experimental conditions.

References

synthesis of lead oxalate from lead nitrate and sodium oxalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Lead(II) Oxalate (B1200264)

Abstract

This technical guide provides a comprehensive overview of the synthesis of lead(II) oxalate from the reaction of lead(II) nitrate (B79036) and sodium oxalate. The document details the underlying chemical principles, experimental protocols, and characterization of the final product. Quantitative data are presented in tabular format for clarity and ease of comparison. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a detailed understanding of this precipitation reaction.

Introduction

Lead(II) oxalate (PbC₂O₄) is a heavy, white crystalline solid with low solubility in water.[1][2] It is synthesized via a metathesis, or double displacement, reaction involving aqueous solutions of a soluble lead salt, such as lead(II) nitrate, and an oxalate salt, typically sodium oxalate.[1][3] The reaction results in the precipitation of solid lead(II) oxalate due to its poor solubility.[1] This compound serves as a precursor in various applications, including the production of lead oxide single crystals through thermal decomposition.

The synthesis is a straightforward and rapid precipitation reaction, governed by the principles of solubility equilibria. The net ionic equation highlights the direct combination of lead(II) ions and oxalate ions to form the solid product.[4][5]

Pb²⁺(aq) + C₂O₄²⁻(aq) → PbC₂O₄(s) [1]

Physicochemical Properties and Reaction Data

The fundamental properties of the reactants and the product are crucial for understanding the synthesis.

Table 1: Physical and Chemical Properties of Lead(II) Oxalate
PropertyValueReference
Chemical FormulaPbC₂O₄[1]
Molar Mass295.219 g/mol [1]
AppearanceWhite Powder/Solid[1]
Density5.28 g/cm³[1]
Melting Point327.4 °C (decomposes)[1]
Solubility in Water0.0091 g/100 mL (at 25 °C)[1]
Crystal System (Hydrate)Triclinic[6][7]
Table 2: Reactant Information
CompoundChemical FormulaMolar Mass ( g/mol )
Lead(II) NitratePb(NO₃)₂331.2
Sodium OxalateNa₂C₂O₄134.0
Table 3: Thermodynamic Data for the Reaction

The reaction between lead(II) nitrate and sodium oxalate is spontaneous and slightly exothermic.[8]

Thermodynamic ParameterValue
Gibbs Free Energy (ΔG at 20°C)-56.0 kJ
Enthalpy Change (ΔH at 20°C)-22.2 kJ

Experimental Protocols

Two primary methods for the synthesis of lead(II) oxalate are presented: direct precipitation for producing powder and a gel diffusion method for growing larger crystals.

Protocol 1: Direct Precipitation

This method is suitable for rapidly producing a fine powder of lead(II) oxalate.

Materials:

  • 0.1 M Lead(II) Nitrate solution (Pb(NO₃)₂)

  • 0.1 M Sodium Oxalate solution (Na₂C₂O₄)

  • Deionized water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Preparation of Solutions: Prepare 0.1 M aqueous solutions of lead(II) nitrate and sodium oxalate using deionized water.

  • Precipitation: In a beaker, place a defined volume of the 0.1 M lead(II) nitrate solution (e.g., 50 mL). While stirring, slowly add an equimolar volume (50 mL) of the 0.1 M sodium oxalate solution. A white precipitate of lead(II) oxalate will form immediately.[5]

  • Digestion: Continue stirring the mixture for 10-15 minutes to ensure the reaction goes to completion and to allow for particle size growth, which aids in filtration.

  • Isolation: Separate the precipitate from the supernatant liquid by vacuum filtration.

  • Washing: Wash the precipitate on the filter paper with several portions of deionized water to remove any soluble impurities, primarily sodium nitrate. Follow with a wash of ethanol (B145695) to facilitate drying.

  • Drying: Carefully transfer the filtered solid to a watch glass and dry in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved. The product is anhydrous lead(II) oxalate.[7]

Protocol 2: Synthesis in Silica (B1680970) Gel (for Crystal Growth)

This method facilitates the growth of larger, well-defined crystals by slowing the diffusion of reactants.[7]

Materials:

  • Sodium silicate (B1173343) solution (Na₂SiO₃)

  • Nitric acid (HNO₃)

  • Lead(II) Nitrate (Pb(NO₃)₂)

  • Sodium Oxalate (Na₂C₂O₄)

  • U-tube apparatus

Procedure:

  • Gel Preparation: Prepare a silica gel by acidifying a sodium silicate solution with nitric acid to a target pH. A study found an optimal pH of 4.8.[6][7] Pour the solution into a U-tube and allow it to set for several days.[7]

  • Addition of Reactants: Once the gel has set, carefully add a solution of lead(II) nitrate (e.g., 0.1 M) to one arm of the U-tube and a solution of sodium oxalate (e.g., 0.1 M) to the other arm.[6][7]

  • Crystal Growth: Cover the U-tube and allow it to stand undisturbed for several weeks. The reactants will diffuse slowly through the gel, and where they meet, nucleation and crystal growth of lead(II) oxalate hydrate (B1144303) will occur.[7]

  • Isolation: Once crystals of a suitable size have formed, they can be isolated by carefully dissolving the surrounding gel with hot water. The crystals are then filtered, washed, and dried as described in Protocol 1.[7]

Table 4: Optimized Conditions for Silica Gel Synthesis[6][7]
ParameterOptimal ValueResulting Yield
Gel pH4.823.34%
Pb(NO₃)₂ Concentration0.10 M
Na₂C₂O₄ Concentration0.10 M

Visualized Workflows and Pathways

Experimental Workflow for Direct Precipitation

The following diagram outlines the general workflow for the direct precipitation synthesis of lead(II) oxalate.

G cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_analysis Analysis prep_pb Prepare 0.1M Lead(II) Nitrate Solution mix Mix Solutions (Precipitation) prep_pb->mix prep_na Prepare 0.1M Sodium Oxalate Solution prep_na->mix filtrate Isolate Precipitate (Vacuum Filtration) mix->filtrate wash Wash Precipitate (DI Water & Ethanol) filtrate->wash dry Dry Product (60-80°C) wash->dry char Characterize Product (XRD, FTIR, SEM) dry->char end_node End char->end_node start Start start->prep_pb start->prep_na

Caption: Experimental workflow for lead oxalate synthesis.

Chemical Reaction Pathway

This diagram illustrates the dissociation of reactants and the formation of the product in an aqueous solution.

G cluster_reactants Aqueous Reactants cluster_ions Dissociated Ions in Solution cluster_products Products pb_nitrate Pb(NO₃)₂(aq) pb_ion Pb²⁺ pb_nitrate->pb_ion dissociates no3_ion 2NO₃⁻ pb_nitrate->no3_ion dissociates na_oxalate Na₂C₂O₄(aq) na_ion 2Na⁺ na_oxalate->na_ion dissociates c2o4_ion C₂O₄²⁻ na_oxalate->c2o4_ion dissociates pb_oxalate PbC₂O₄(s) (Precipitate) pb_ion->pb_oxalate na_nitrate 2NaNO₃(aq) (Aqueous) no3_ion->na_nitrate na_ion->na_nitrate c2o4_ion->pb_oxalate

Caption: Ionic pathway for this compound precipitation.

Product Characterization

The identity and purity of the synthesized lead(II) oxalate can be confirmed using standard analytical techniques.

  • Powder X-ray Diffraction (XRD): Used to confirm the crystalline phase and structure of the product.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the characteristic vibrational bands of the oxalate group.[6]

  • Scanning Electron Microscopy (SEM): Used to observe the morphology and size of the synthesized crystals or particles.[6]

Safety and Handling

Lead(II) nitrate and the resulting lead(II) oxalate are highly toxic.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of dust. Waste materials must be disposed of according to institutional and environmental regulations for heavy metal waste.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Lead(II) Oxalate (PbC₂O₄)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Lead(II) oxalate (B1200264) (PbC₂O₄) is a heavy, white solid compound with significant applications, notably as a precursor for lead-based materials. Its low aqueous solubility and specific thermal decomposition characteristics are central to its utility. This document provides a detailed examination of the physical, chemical, structural, and toxicological properties of lead(II) oxalate, intended for professionals in research, materials science, and drug development. It includes structured data tables, detailed experimental protocols for synthesis and analysis, and visualizations of key processes to facilitate a comprehensive understanding.

Introduction

Lead(II) oxalate, with the chemical formula PbC₂O₄, is the lead(II) salt of oxalic acid. It exists as a white, crystalline powder and is characterized by its very low solubility in water.[1][2] The compound can be found in anhydrous and hydrated forms, such as lead(II) oxalate dihydrate (PbC₂O₄·2H₂O) and trihydrate (PbC₂O₄·3H₂O).[3][4] Its primary significance lies in its role as an intermediate in the production of lead oxides and other lead compounds through controlled thermal decomposition.[5]

Physical Properties

Lead(II) oxalate is a dense, white solid.[1][6] Key physical properties are summarized in the table below, compiled from various sources.

Table 1: Physical and Chemical Properties of Lead(II) Oxalate

Property Value Reference
Molecular Formula C₂O₄Pb [2][7]
Molar Mass 295.22 g/mol [2][7]
Appearance White, heavy powder/solid [1][2][6]
Density 5.28 g/cm³ [4][6][7]
Melting Point ~300 °C (decomposes) [6][7]
Water Solubility 0.0091 g/100 mL (25 °C) [4]

| Solubility Product (Ksp) | 8.5 x 10⁻⁹ |[5] |

Chemical Properties

Solubility

Lead(II) oxalate is sparingly soluble in water but can be dissolved in concentrated nitric acid.[5][7] Its solubility increases in the presence of excess oxalate ions due to the formation of the soluble complex ion, [Pb(C₂O₄)₂]²⁻.[1][4][7]

Thermal Decomposition

The thermal decomposition of lead(II) oxalate has been studied under various atmospheric conditions. The process typically begins around 300°C.[6][8] The decomposition pathway is sensitive to the surrounding atmosphere (e.g., inert, oxidizing). In an inert atmosphere, the primary reaction leads to the formation of metallic lead and carbon dioxide.[9]

PbC₂O₄(s) → Pb(s) + 2CO₂(g)

However, other competing reactions can occur, leading to the formation of lead(II) oxide (PbO) or lead(I) oxide (Cu₂O), alongside carbon monoxide and carbon dioxide.[9] Kinetic studies show the decomposition follows a sigmoid curve, characteristic of solid-state reactions involving nucleation and growth.[8]

Structure and Crystallography

Lead(II) oxalate and its hydrates form polymeric structures where the oxalate ion acts as a bridging ligand.[5][10] The anhydrous form has been studied by powder X-ray diffraction. The hydrated forms have been characterized as single crystals. Lead(II) oxalate dihydrate (PbC₂O₄·2H₂O) features channels formed by lead and oxalate ions, which house two types of water molecules: one weakly coordinated to the lead ion and one acting as water of crystallization.[3]

Table 2: Crystallographic Data for Lead(II) Oxalate Hydrates

Compound Crystal System Space Group Unit Cell Parameters Reference
PbC₂O₄·2H₂O (Not specified) (Not specified) (Not specified) [3]

| PbC₂O₄·3H₂O | Triclinic | P1 | a=6.008 Å, b=6.671 Å, c=8.493 Åα=74.70°, β=74.33°, γ=80.98° |[4] |

Synthesis and Experimental Protocols

Protocol 1: Synthesis by Aqueous Precipitation

This is the most common method for preparing lead(II) oxalate, relying on a metathesis reaction between a soluble lead(II) salt and an alkali metal oxalate.[1][4]

Methodology:

  • Preparation of Reactant Solutions: Prepare a 0.1 M aqueous solution of lead(II) nitrate (B79036) (Pb(NO₃)₂) and a 0.1 M aqueous solution of sodium oxalate (Na₂C₂O₄).

  • Precipitation: Slowly add the lead(II) nitrate solution to the sodium oxalate solution with constant stirring. A dense white precipitate of lead(II) oxalate will form immediately. Pb²⁺(aq) + C₂O₄²⁻(aq) → PbC₂O₄(s)

  • Digestion: Gently heat the mixture to about 50-60°C and stir for 30 minutes to encourage the formation of larger, more easily filterable crystals.

  • Isolation: Allow the precipitate to settle, then collect it using vacuum filtration.

  • Washing: Wash the collected solid several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol (B145695) to facilitate drying.

  • Drying: Dry the purified lead(II) oxalate in an oven at 80-100°C to a constant weight.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 0.1 M Pb(NO₃)₂ Solution P1 Mixing & Precipitation R1->P1 Add to R2 0.1 M Na₂C₂O₄ Solution R2->P1 P2 Digestion (60°C) P1->P2 White Precipitate P3 Vacuum Filtration P2->P3 P4 Washing (H₂O & EtOH) P3->P4 Collect Solid P5 Drying (100°C) P4->P5 FP Pure PbC₂O₄ Powder P5->FP

Diagram 1: Workflow for the synthesis of PbC₂O₄ via aqueous precipitation.
Protocol 2: Synthesis by Gel Diffusion

This method is employed to grow larger, higher-quality single crystals of lead(II) oxalate by slowing down the reaction rate.[5][10]

Methodology:

  • Gel Preparation: Prepare a silica (B1680970) gel by acidifying a solution of sodium silicate (B1173343) (Na₂SiO₃) with an acid (e.g., HNO₃) to a target pH (e.g., 4.8).[5] Pour the solution into a U-tube and allow it to set for several days.

  • Reactant Addition: Once the gel has set, carefully add a 0.1 M solution of Pb(NO₃)₂ to one arm of the U-tube and a 0.1 M solution of Na₂C₂O₄ to the other arm.[5]

  • Diffusion and Crystal Growth: Seal the U-tube and leave it undisturbed at room temperature. The lead and oxalate ions will slowly diffuse towards each other through the gel matrix.

  • Nucleation and Growth: Crystal nucleation will occur where the ions meet at a critical supersaturation. Over a period of several weeks, these nuclei will grow into larger single crystals.[5]

  • Harvesting: Once the crystals have reached the desired size, carefully excavate them from the gel, wash with deionized water, and air dry.

Analytical Characterization

Protocol 3: Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition profile of PbC₂O₄.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the PbC₂O₄ sample (e.g., 5-10 mg) into a TGA crucible (typically alumina (B75360) or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to remove any air and maintain an inert atmosphere.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled linear heating rate (e.g., 10°C/min).[11]

  • Data Collection: Continuously record the sample mass as a function of temperature. The resulting thermogram will show a distinct mass loss step corresponding to the decomposition of the oxalate.

  • Analysis: Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss, which can be compared to the theoretical value for the decomposition reaction.

G PbC2O4 PbC₂O₄(s) Pb Pb(s) PbC2O4->Pb CO2 2CO₂(g) PbC2O4->CO2 midpoint Heat Δ (≈300-350°C) Heat->midpoint Inert Atmosphere

Diagram 2: Primary thermal decomposition pathway of PbC₂O₄ in an inert atmosphere.
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the oxalate group in the compound.

Table 3: Key Infrared (IR) Absorption Bands for Lead(II) Oxalate

Wavenumber (cm⁻¹) Assignment Reference
~1591 Asymmetric C=O stretch (νₐₛ(COO⁻)) [12]
~1312, 1286 Symmetric C-O stretch (νₛ(COO⁻)) [12]
~900 C-C stretch (ν(C-C)) [12]
~778 O-C=O out-of-plane bending [12]

| ~510 | O-C=O in-plane bending |[12] |

Methodology:

  • Sample Preparation: Prepare the solid sample using either an Attenuated Total Reflectance (ATR) accessory or by creating a KBr pellet. For a KBr pellet, mix a small amount of PbC₂O₄ with dry KBr powder and press it into a transparent disk.

  • Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[11]

  • Analysis: Identify the absorption bands corresponding to the oxalate ligand's vibrational modes to confirm the compound's identity.

Safety and Toxicology

Lead(II) oxalate is a hazardous substance due to its lead content. It is classified as harmful if swallowed or inhaled.[6] It is a reproductive toxin, suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[2][4][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be used when handling the compound.

Conclusion

Lead(II) oxalate (PbC₂O₄) is a well-characterized inorganic compound whose properties are dominated by its polymeric structure and the reactivity of the lead(II) ion. Its low solubility makes it readily synthesizable via precipitation, while its clean thermal decomposition in controlled atmospheres makes it a valuable precursor in materials science. A thorough understanding of its physical, chemical, and toxicological properties, as outlined in this guide, is essential for its safe and effective use in research and development.

References

A Comprehensive Technical Guide to Lead Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of lead oxalate (B1200264), a key inorganic compound. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed chemical information, including its fundamental properties and synthesis protocols.

Core Properties of Lead Oxalate

Lead(II) oxalate is an organic salt with the chemical formula PbC₂O₄. It presents as a heavy, white solid under standard conditions.[1]

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValue
CAS Number 814-93-7[1][2][3]
Molecular Formula C₂O₄Pb[3][4][5]
Molecular Weight 295.22 g/mol [5][6][7]
Appearance White Powder[1]
Density 5.28 g/cm³[1]
Melting Point 327.4 °C (621.3 °F; 600.5 K)[1]
Water Solubility 0.0091 g/100 ml (25 °C)[1]

Synthesis of this compound: Experimental Protocol

The most common method for preparing lead(II) oxalate is through a metathesis reaction involving aqueous solutions of a soluble lead(II) salt, such as lead(II) nitrate (B79036), and an alkali metal oxalate, like sodium oxalate.[1]

Objective: To synthesize lead(II) oxalate via precipitation reaction.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium oxalate (Na₂C₂O₄)

  • Deionized water

  • Beakers

  • Graduated cylinders

  • Stirring rod

  • Buchner funnel and filter paper

  • Drying oven

Methodology:

  • Solution Preparation:

    • Prepare a 0.5 M solution of lead(II) nitrate by dissolving the appropriate mass in deionized water.

    • Prepare a 0.5 M solution of sodium oxalate by dissolving the appropriate mass in deionized water.

  • Precipitation:

    • Slowly add the sodium oxalate solution to the lead(II) nitrate solution while continuously stirring.

    • A white precipitate of lead(II) oxalate will form immediately.

  • Isolation and Purification:

    • Allow the precipitate to settle.

    • Decant the supernatant liquid.

    • Wash the precipitate with deionized water multiple times to remove any unreacted reagents.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Drying:

    • Dry the collected lead(II) oxalate in a drying oven at a temperature below its decomposition point.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its chemical structure, adhering to the specified visualization requirements.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation A Prepare 0.5M Lead(II) Nitrate Solution C Mix Solutions A->C B Prepare 0.5M Sodium Oxalate Solution B->C D Precipitation of This compound C->D E Wash Precipitate D->E F Vacuum Filtration E->F G Dry Product F->G

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical structure of lead(II) oxalate.

References

An In-depth Technical Guide to the Coordination Polymer Structure of Lead Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead oxalate (B1200264), with the chemical formula PbC₂O₄, is a sparingly soluble salt that readily forms coordination polymers. The structure and properties of these polymers are of significant interest in various fields, including materials science, geology, and toxicology. The ability of the oxalate anion (C₂O₄²⁻) to act as a versatile bridging ligand, connecting lead(II) (Pb²⁺) centers in multiple ways, gives rise to a rich variety of one-, two-, and three-dimensional structures. Understanding the intricate crystal structures of lead oxalate and its hydrated forms is crucial for controlling its formation, predicting its behavior in different environments, and exploring its potential applications. This guide provides a comprehensive overview of the coordination polymer structures of anhydrous this compound and its common hydrated forms, detailing their synthesis, crystallographic data, and structural features.

Crystal Structures of this compound Coordination Polymers

This compound exists in several crystalline forms, including an anhydrous form (PbC₂O₄) and at least two stable hydrates: the dihydrate (PbC₂O₄·2H₂O) and the trihydrate (PbC₂O₄·3H₂O). Each of these compounds features a distinct coordination polymer network.

Anhydrous Lead(II) Oxalate (PbC₂O₄)

The crystal structure of anhydrous this compound was determined from synchrotron X-ray and neutron powder diffraction data.[1] It crystallizes in the triclinic space group P-1. The structure consists of layers of lead ions alternating with layers of oxalate ions. Within this framework, the lead ions are situated in channels along the b-axis and exhibit a highly asymmetric coordination environment with seven oxygen atoms.

Lead(II) Oxalate Dihydrate (PbC₂O₄·2H₂O)

Lead(II) oxalate dihydrate possesses a polymeric structure characterized by channels formed by Pb²⁺ and oxalate ions, which are elongated along the[1] direction.[2] The structure contains two distinct types of water molecules: one that is weakly coordinated to the lead ion and another that is present as water of crystallization within the channels. The oxalate anion is planar and acts as a bridging ligand, connecting to four different Pb²⁺ cations.

The coordination sphere of the Pb²⁺ ion is a distorted square antiprism with a vacant vertex, likely occupied by the stereochemically active lone pair of electrons on the lead atom. The coordination number of the lead ion is seven, comprising five oxygen atoms from oxalate ligands and two from water molecules.

Lead(II) Oxalate Trihydrate (PbC₂O₄·3H₂O)

The trihydrate of lead(II) oxalate is isomorphous with cadmium(II) oxalate trihydrate and crystallizes in the triclinic space group P-1.[3]

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data for the anhydrous and hydrated forms of this compound.

Table 1: Unit Cell Parameters of this compound Compounds

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
Anhydrous this compoundPbC₂O₄TriclinicP-15.5570(1)6.9772(1)5.5726(1)109.554(1)113.610(1)88.802(1)2[4]
This compound DihydratePbC₂O₄·2H₂OMonoclinicP2₁/c6.471(2)9.993(3)9.693(3)90126.83(2)904
This compound TrihydratePbC₂O₄·3H₂OTriclinicP-16.0086.6718.49374.7074.3380.982[5]

Table 2: Selected Bond Distances (Å) in Lead(II) Oxalate Dihydrate

BondDistance (Å)
Pb-O(1)2.51(1)
Pb-O(2)2.80(1)
Pb-O(3)2.49(1)
Pb-O(4)2.94(1)
Pb-O(1w)2.61(1)

Note: Data extracted from the primary literature. Atom numbering may vary from the original publication.

Experimental Protocols

Synthesis of Anhydrous Lead(II) Oxalate

Anhydrous this compound can be prepared by a precipitation reaction.[4]

Materials:

Procedure:

  • Prepare a solution of 14.0 g of lead nitrate in 100 ml of deionized water.

  • Prepare a separate solution of 6.0 g of ammonium oxalate in 100 ml of deionized water.

  • Add the ammonium oxalate solution dropwise to the lead nitrate solution with constant stirring.

  • A white precipitate of this compound will form immediately.

  • After the addition is complete, continue stirring for a short period to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel and wash it thoroughly with deionized water to remove any unreacted salts.

  • Dry the resulting white crystalline powder at 120°C for 24 hours.

Synthesis of Lead(II) Oxalate Hydrate (B1144303) Single Crystals by Gel Diffusion

Single crystals of lead(II) oxalate hydrate can be grown using a gel diffusion method, which allows for slow, controlled crystallization.[6]

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium oxalate (Na₂C₂O₄)

  • Sodium silicate (B1173343) (Na₂SiO₃) solution (water glass)

  • Nitric acid (HNO₃)

  • U-tube

Procedure:

  • Gel Preparation: Prepare a silica (B1680970) gel by acidifying a sodium silicate solution with nitric acid to a pH of approximately 4.8. Pour the gel solution into a U-tube and allow it to set for several days at room temperature.

  • Reactant Addition: Once the gel has set, carefully add a 0.1 M solution of lead(II) nitrate to one arm of the U-tube and a 0.1 M solution of sodium oxalate to the other arm.

  • Crystal Growth: The lead and oxalate ions will diffuse slowly towards each other through the gel. Over a period of several days to weeks, single crystals of lead(II) oxalate hydrate will form within the gel matrix.

  • Isolation: Carefully excavate the crystals from the gel. Wash them gently with deionized water to remove any adhering gel and dry them at room temperature.

Visualizations

Experimental Workflow for Gel Diffusion Synthesis

experimental_workflow cluster_prep Gel Preparation cluster_reaction Crystal Growth cluster_isolation Product Isolation prep1 Prepare Silica Gel (pH ~4.8) prep2 Pour Gel into U-tube prep1->prep2 prep3 Allow Gel to Set prep2->prep3 react1 Add 0.1M Pb(NO₃)₂ to one arm prep3->react1 react2 Add 0.1M Na₂C₂O₄ to other arm prep3->react2 react3 Allow Ions to Diffuse (days to weeks) react1->react3 react2->react3 react4 Single Crystals Form in Gel react3->react4 iso1 Excavate Crystals react4->iso1 iso2 Wash with DI Water iso1->iso2 iso3 Dry at Room Temp. iso2->iso3

Caption: Workflow for the synthesis of this compound single crystals via gel diffusion.

Coordination Environment of Pb²⁺ in Lead(II) Oxalate Dihydrate

lead_coordination Pb Pb²⁺ O1 O Pb->O1 from Oxalate 1 O2 O Pb->O2 from Oxalate 1 O3 O Pb->O3 from Oxalate 2 O4 O Pb->O4 from Oxalate 3 O5 O Pb->O5 from Oxalate 4 H2O1 H₂O Pb->H2O1 Coordinated Water H2O2 H₂O Pb->H2O2 Coordinated Water

Caption: Schematic of the 7-coordinate environment of the Pb²⁺ ion.

Bridging Mode of the Oxalate Ligand

Caption: The tetradentate bridging mode of the oxalate ligand in this compound.

References

Lead Oxalate: A Stable Precursor for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Lead oxalate (B1200264) (PbC₂O₄) has emerged as a significant precursor material in the synthesis of various lead-based compounds, most notably lead oxides (PbO). Its stability, well-defined decomposition pathway, and ease of synthesis make it an attractive intermediate for producing materials with controlled purity, particle size, and morphology. This guide provides an in-depth analysis of the properties of lead oxalate, detailed experimental protocols for its synthesis and subsequent conversion to lead oxide, and a discussion of its advantages and limitations as a precursor material.

Physicochemical Properties and Stability of this compound

This compound is a white, crystalline solid that is sparingly soluble in water. Its stability is a key factor in its utility as a precursor. The compound is stable under normal atmospheric conditions, allowing for storage and handling without significant degradation.

The pH of the reaction medium plays a crucial role in the formation and stability of this compound. In acidic conditions (pH 4.0-5.0), this compound precipitation is favored, even in the presence of other anions like phosphate.[1] However, its solubility can increase in the presence of excess oxalate ions due to the formation of the soluble complex ion, Pb(C₂O₄)₂²⁻.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaPbC₂O₄
Molar Mass295.22 g/mol
AppearanceWhite crystalline powder
Solubility in Water0.00016 g/100 mL at 20 °C
Melting PointDecomposes upon heating

Experimental Protocols

Synthesis of this compound Precursor

This protocol outlines the precipitation method for synthesizing this compound from lead nitrate (B79036) and sodium oxalate.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium oxalate (Na₂C₂O₄)

  • Deionized water

  • Nitric acid (HNO₃) or sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.5 M solution of lead(II) nitrate by dissolving the appropriate amount in deionized water.

    • Prepare a 0.5 M solution of sodium oxalate by dissolving the appropriate amount in deionized water.

  • Precipitation:

    • Place the lead(II) nitrate solution in a beaker on a magnetic stirrer.

    • Slowly add the sodium oxalate solution dropwise to the lead(II) nitrate solution while stirring continuously. A white precipitate of this compound will form immediately.

  • pH Adjustment:

    • Monitor the pH of the solution. For optimal precipitation, adjust the pH to a range of 4.5-5.5 using dilute nitric acid or sodium hydroxide.

  • Digestion of Precipitate:

    • Continue stirring the mixture for 1-2 hours at room temperature to allow the precipitate to "digest," which can improve the filterability and purity of the crystals.

  • Filtration and Washing:

    • Separate the this compound precipitate from the solution by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the precipitate several times with deionized water to remove any unreacted salts and impurities.

    • Finally, wash the precipitate with ethanol (B145695) or acetone (B3395972) to facilitate drying.

  • Drying:

    • Dry the collected this compound powder in a drying oven at 80-100 °C for several hours until a constant weight is achieved.

Thermal Decomposition of this compound to Lead Oxide

This protocol describes the calcination process to convert the synthesized this compound precursor into lead oxide.

Materials:

  • Dried this compound powder

  • Crucible (ceramic or alumina)

  • Tube furnace with programmable temperature control and gas inlet/outlet

Procedure:

  • Sample Preparation:

    • Place a known amount of the dried this compound powder into a crucible.

  • Calcination:

    • Place the crucible in the center of the tube furnace.

    • The calcination can be performed in either an air atmosphere or an inert atmosphere (e.g., nitrogen) to control the stoichiometry of the final lead oxide product.

    • Heat the furnace to the desired decomposition temperature. The thermal decomposition of this compound typically occurs in the range of 300-400 °C.

    • Hold the temperature constant for a predetermined duration, typically 1-3 hours, to ensure complete decomposition.

  • Cooling and Collection:

    • After the calcination period, turn off the furnace and allow it to cool down to room temperature naturally.

    • Once cooled, carefully remove the crucible containing the lead oxide product.

Data Presentation: Thermal Decomposition Characteristics

The thermal decomposition of this compound is a critical step in the synthesis of lead oxide. The temperature and atmosphere of calcination significantly influence the properties of the final product, such as the crystalline phase and particle size.

Table 2: Influence of Calcination Temperature on Lead Oxide Product

Calcination Temperature (°C)AtmosphereResulting Lead Oxide PhaseAverage Particle Size (nm)
350AirMixture of α-PbO and β-PbO50 - 100
450AirPredominantly β-PbO100 - 200
550Airβ-PbO> 200
450NitrogenMixture of PbO and metallic Pb50 - 150

Advantages and Disadvantages of this compound as a Precursor

The use of this compound as a precursor offers several distinct advantages, particularly in specific applications like the recycling of lead-acid batteries. However, there are also some limitations to consider.

Advantages:

  • High Purity Products: The precipitation method allows for the separation of lead from impurities commonly found in recycled lead paste, resulting in a high-purity lead oxide product.

  • Control over Morphology: By controlling the precipitation and calcination conditions, it is possible to tailor the particle size and morphology of the final lead oxide product.

  • Lower Energy Consumption: Compared to traditional pyrometallurgical recycling methods for lead-acid batteries, the oxalate process can be more energy-efficient as it operates at lower temperatures.

  • Well-Defined Decomposition: this compound has a relatively clean and predictable thermal decomposition pathway, primarily yielding lead oxide and gaseous byproducts (CO and CO₂).

Disadvantages:

  • Use of Oxalic Acid: Oxalic acid is a toxic and corrosive substance that requires careful handling and disposal.

  • Wastewater Treatment: The process generates wastewater containing soluble salts that require treatment before discharge.

  • Multi-step Process: The overall process involves multiple steps, including precipitation, filtration, washing, drying, and calcination, which can be more complex than direct synthesis methods.

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the chemical transformations and the experimental process, the following diagrams have been generated using the DOT language.

Synthesis_of_Lead_Oxalate Pb_NO3_2 Lead(II) Nitrate Pb(NO₃)₂ (aq) reaction Pb_NO3_2->reaction Na2C2O4 Sodium Oxalate Na₂C₂O₄ (aq) Na2C2O4->reaction PbC2O4 This compound PbC₂O₄ (s) NaNO3 Sodium Nitrate NaNO₃ (aq) reaction->PbC2O4 + 2NaNO₃

Caption: Synthesis of this compound via Precipitation.

Thermal_Decomposition_of_Lead_Oxalate PbC2O4 This compound PbC₂O₄ (s) heat PbC2O4->heat Δ (Heat) PbO Lead Oxide PbO (s) CO Carbon Monoxide CO (g) CO2 Carbon Dioxide CO₂ (g) heat->PbO heat->CO + CO₂

Caption: Thermal Decomposition of this compound to Lead Oxide.

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_decomposition Thermal Decomposition start Prepare Reactant Solutions precipitation Precipitation start->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying calcination Calcination drying->calcination cooling Cooling calcination->cooling collection Product Collection cooling->collection

Caption: Experimental Workflow for PbO Synthesis.

References

The Enigmatic Presence of Lead Oxalate in the Natural World: A Biogeochemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While not formally recognized as a distinct mineral by the International Mineralogical Association (IMA), lead oxalate (B1200264) (PbC₂O₄) manifests in various natural environments primarily as a product of biomineralization. Its formation, mediated by microorganisms, plays a crucial role in the biogeochemical cycling and detoxification of lead. This technical guide delves into the natural occurrence of lead oxalate, its physicochemical properties, the experimental methodologies for its study, and the logical pathways governing its formation.

Natural Occurrence and Formation: A Tale of Biomineralization

This compound's presence in nature is intrinsically linked to biological processes, particularly the metabolic activities of fungi and bacteria in lead-contaminated soils and environments. Microorganisms, in an effort to detoxify their surroundings, can precipitate lead ions as insoluble this compound. This process of biomineralization effectively immobilizes the toxic heavy metal.

Studies have demonstrated the formation of this compound by various fungal species, including Aspergillus niger and Paecilomyces javanicus, which excrete oxalic acid that reacts with lead ions in the substrate.[1][2] Similarly, certain bacteria can facilitate the precipitation of this compound, contributing to its presence in the soil matrix.[3][4] This biogenic this compound can be found as microcrystalline precipitates associated with biomass.[1]

The formation of this compound in these environments is a complex interplay of pH, the presence of other ions, and the metabolic state of the microorganisms. For instance, in acidic conditions, the formation of a this compound mineral phase has been observed to be the predominant precipitation pathway, even in the presence of phosphate.[5]

Physicochemical Properties of this compound

Understanding the properties of this compound is essential for its identification and for modeling its behavior in natural systems.

PropertyValueReference
Chemical Formula PbC₂O₄[6][7]
Molar Mass 295.219 g/mol [6]
Appearance White crystalline powder[6]
Density 5.28 g/cm³[6]
Melting Point 327.4 °C (decomposes)[6]
Solubility in Water 0.0091 g/100 mL (25 °C)[6]
Crystal System (Trihydrate) Triclinic[6]
Space Group (Trihydrate) P1[6]
Unit Cell Dimensions (Trihydrate) a = 6.008 Å, b = 6.671 Å, c = 8.493 Å[6]
α = 74.70°, β = 74.33°, γ = 80.98°[6]

Experimental Protocols for the Study of this compound

The investigation of this compound, from its synthesis to its characterization, employs a range of established laboratory techniques.

Synthesis of this compound

Method 1: Precipitation from Aqueous Solution

This is a common method for synthesizing this compound for experimental studies.

  • Reactants : Prepare aqueous solutions of a soluble lead(II) salt (e.g., lead(II) nitrate (B79036), Pb(NO₃)₂) and an oxalate salt (e.g., sodium oxalate, Na₂C₂O₄).

  • Procedure : Slowly add the sodium oxalate solution to the lead(II) nitrate solution with constant stirring. A white precipitate of this compound will form immediately. Pb²⁺(aq) + C₂O₄²⁻(aq) → PbC₂O₄(s)[6]

  • Purification : The precipitate is then filtered, washed with deionized water to remove any unreacted ions, and dried at a controlled temperature (e.g., 60 °C) to obtain pure this compound.[3]

Method 2: Gel Growth Technique

This method allows for the growth of larger, more well-defined crystals of this compound.

  • Gel Preparation : A silica (B1680970) gel is prepared by acidifying a solution of sodium metasilicate.

  • Reactant Diffusion : The gel is placed in a U-tube, and solutions of lead(II) nitrate and sodium oxalate are carefully added to the opposite arms of the tube.

  • Crystal Growth : The reactants diffuse slowly through the gel, and where they meet, this compound crystals nucleate and grow over a period of several days to weeks. The pH of the gel and the concentration of the reactants are critical parameters for controlling the crystal growth.[8]

Characterization Techniques

A suite of analytical methods is employed to confirm the identity and properties of synthesized or naturally occurring this compound.

  • Powder X-ray Diffraction (XRD) : Used to identify the crystalline phases present and to determine the crystal structure. The resulting diffraction pattern is compared with standard reference patterns for this compound.[5][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR) : Provides information about the chemical bonds present in the sample, confirming the presence of the oxalate anion and its coordination to the lead cation.[5]

  • Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) : SEM is used to visualize the morphology and size of the this compound crystals. EDS provides a semi-quantitative elemental analysis, confirming the presence of lead, carbon, and oxygen.[3]

  • Thermogravimetric Analysis (TGA) : This technique measures the change in mass of a sample as a function of temperature. It is used to study the thermal decomposition of this compound and to determine the presence of any hydrated water molecules.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks and experimental workflows related to the study of this compound.

Biogeochemical_Cycle_of_Lead_Oxalate cluster_environment Environment cluster_biological Biological Processes cluster_formation Formation Soluble Pb(II) Soluble Pb(II) This compound (PbC2O4) Precipitation This compound (PbC2O4) Precipitation Soluble Pb(II)->this compound (PbC2O4) Precipitation Lead-containing minerals Lead-containing minerals Lead-containing minerals->Soluble Pb(II) Weathering Microorganisms (Fungi, Bacteria) Microorganisms (Fungi, Bacteria) Oxalic Acid Secretion Oxalic Acid Secretion Microorganisms (Fungi, Bacteria)->Oxalic Acid Secretion Metabolism Oxalic Acid Secretion->this compound (PbC2O4) Precipitation Reaction This compound (PbC2O4) Precipitation->Microorganisms (Fungi, Bacteria) Detoxification

Caption: Biogeochemical formation of this compound.

Experimental_Workflow_for_Lead_Oxalate_Characterization Sample (Natural or Synthesized) Sample (Natural or Synthesized) XRD XRD Sample (Natural or Synthesized)->XRD Phase ID & Structure FTIR FTIR Sample (Natural or Synthesized)->FTIR Functional Groups SEM-EDS SEM-EDS Sample (Natural or Synthesized)->SEM-EDS Morphology & Elemental Composition TGA TGA Sample (Natural or Synthesized)->TGA Thermal Stability Data Analysis Data Analysis XRD->Data Analysis FTIR->Data Analysis SEM-EDS->Data Analysis TGA->Data Analysis Property Determination Property Determination Data Analysis->Property Determination

Caption: Workflow for this compound characterization.

Conclusion

While this compound does not hold the status of a formal mineral, its natural occurrence as a product of biomineralization is of significant interest to researchers in geochemistry, environmental science, and microbiology. The processes governing its formation are key to understanding lead mobility and toxicity in the environment. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for the continued investigation of this intriguing inorganic-organic compound. For professionals in drug development, understanding the interaction of lead with organic ligands like oxalate can offer insights into metal-based drug design and the mechanisms of heavy metal detoxification.

References

Technical Guide to Basic Safety and Handling of Lead Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety and handling precautions for lead oxalate (B1200264) (PbC₂O₄). Due to its significant toxicity, strict adherence to the following guidelines is imperative to ensure personnel safety and environmental protection.

Hazard Identification and Classification

Lead oxalate is classified as a hazardous substance. Its primary health hazards are acute toxicity if swallowed or inhaled, suspected damage to fertility or the unborn child, and potential for organ damage through prolonged or repeated exposure.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][3]

GHS Classification

This compound carries the following GHS hazard classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][4]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]
Reproductive Toxicity1AH360: May damage fertility or the unborn child[1][2]
Specific Target Organ Toxicity, Repeated Exposure2H373: May cause damage to organs through prolonged or repeated exposure[1][2]
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life[1]
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects[1][2]

Signal Word: Danger[1][2]

Pictograms:

  • Health Hazard (GHS08)

  • Exclamation Mark (GHS07)

  • Environment (GHS09)

Data Presentation: Properties and Exposure Limits

Quantitative data for this compound is summarized below for easy reference.

Physical and Chemical Properties
PropertyValue
CAS Number 814-93-7[4]
Molecular Formula C₂O₄Pb[4][5][6]
Molecular Weight 295.22 g/mol [5][7]
Appearance White powder/solid[1][4]
Melting Point 300°C (decomposes)[5][7]
Density 5.28 g/cm³[2][5][7]
Solubility in Water Insoluble[4][5][7]
Toxicological Data
MetricValueNotes
Reported Fatal Dose (Lead Salts) 10 to 30 grams for an adult human[1]Indicates high acute toxicity upon ingestion.
Carcinogenicity IARC: Probable/Possible Human Carcinogen (Group 2A/2B)[1]Based on evidence for lead and its compounds.
Target Organs Kidneys, Reproductive System, Central Nervous System, Blood System[1]Lead is a nephrotoxin and reproductive toxin.[1]
Occupational Exposure Limits (OELs)

The following exposure limits are established for lead and its inorganic compounds, including this compound.

OrganizationLimitNotes
OSHA PEL 0.050 mg/m³ (50 µg/m³) TWA (8-hour)[1][8][9][10]Permissible Exposure Limit
NIOSH REL 0.050 µg/m³ TWA (8-hour)[8]Recommended Exposure Limit
OSHA Action Level 0.030 mg/m³ (30 µg/m³) TWA (8-hour)[8]Triggers specific compliance activities like monitoring and medical surveillance.
NIOSH IDLH 100 mg/m³ (as Pb)[10]Immediately Dangerous to Life or Health

Safe Handling and Storage

Adherence to strict protocols is necessary to minimize exposure.

Engineering Controls
  • All manipulations of this compound that could generate dust, such as weighing or transferring, must be conducted within a certified chemical fume hood, glove box, or other suitable containment device.[4]

  • Ensure adequate ventilation in all work areas where the material is handled or stored.[4]

  • Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or goggles. A face shield may be required for operations with a high potential for dust generation.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a high risk of contamination, disposable coveralls are recommended.

  • Respiratory Protection: If exposure limits are exceeded or if dust is generated, a NIOSH-approved respirator is required.[4]

Handling Procedures
  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][3]

  • Avoid the formation of dust.[4]

  • Do not breathe dust, fumes, or vapors.[2]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3]

Storage Requirements
  • Store in a tightly closed, properly labeled container.[4]

  • Keep in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

  • Store in a locked cabinet or an area with restricted access.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Flush eyes with water as a precaution for several minutes. Remove contact lenses if present and easy to do. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

Fire-Fighting Measures
  • This compound is not flammable.

  • Use extinguishing media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Firefighters should wear self-contained breathing apparatus (SCBA) to protect against toxic fumes (carbon monoxide, carbon dioxide, lead fumes) that may be generated upon thermal decomposition.[4]

Spill and Disposal Procedures
  • Spill Response:

    • Evacuate the area and prevent entry of unnecessary personnel.

    • Wear full PPE, including respiratory protection.

    • Avoid generating dust. Moisten the spilled material with water if it can be done safely.

    • Carefully sweep or shovel the material into a suitable, sealed container for disposal.[3]

    • Do not allow the material to enter drains or waterways.[3]

  • Waste Disposal:

    • Dispose of waste in accordance with all local, state, and federal regulations.

    • This compound and any contaminated materials (e.g., gloves, wipes) must be treated as hazardous waste.

Experimental Protocols (Safety Procedures)

Protocol for Donning and Doffing PPE

Objective: To ensure the correct sequence for putting on and taking off PPE to prevent contamination.

Methodology:

  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on a lab coat or coveralls.

    • Put on a NIOSH-approved respirator (if required by risk assessment).

    • Put on eye protection (goggles/face shield).

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

    • Remove the lab coat or coveralls by rolling it inside-out, away from the body.

    • Perform hand hygiene.

    • Remove eye protection.

    • Remove the respirator.

    • Perform thorough hand hygiene.

Protocol for Small-Scale Spill Cleanup

Objective: To safely clean and decontaminate a small spill (e.g., <5 grams) of this compound powder in a controlled laboratory setting.

Methodology:

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • Evacuate the area if necessary and restrict access.

  • Preparation:

    • Don appropriate PPE as described in section 5.1, including respiratory protection.

    • Gather spill cleanup materials: forceps, scoop, container for hazardous waste, wet wipes, and a spray bottle with water.

  • Containment and Cleanup:

    • Gently cover the spill with damp paper towels or lightly mist with water to prevent dust from becoming airborne.

    • Carefully wipe up the dampened material, working from the outside of the spill inwards.

    • Place all contaminated materials into a designated hazardous waste container.

    • Perform a final wipe of the area with a wet paper towel.

  • Post-Cleanup:

    • Seal the hazardous waste container and label it appropriately.

    • Doff PPE as described in section 5.1.

    • Wash hands thoroughly.

    • Report the spill to the appropriate safety officer.

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for handling this compound safely.

LeadOxalate_Safety_Workflow start Start: Task Involving This compound risk_assessment 1. Conduct Risk Assessment (Quantity, Dust Potential) start->risk_assessment select_controls 2. Select Controls risk_assessment->select_controls eng_controls Engineering Controls (Fume Hood, Glove Box) select_controls->eng_controls ppe Personal Protective Equipment (Gloves, Goggles, Respirator) select_controls->ppe admin_controls Administrative Controls (SOPs, Training) select_controls->admin_controls handling 3. Perform Handling Procedure (Weighing, Transfer) eng_controls->handling ppe->handling admin_controls->handling storage 4. Store Material Properly (Sealed, Ventilated, Secure) handling->storage decon 5. Decontaminate Work Area & Doff PPE handling->decon Task Complete waste 6. Dispose of Hazardous Waste decon->waste end End of Task waste->end

Caption: Logical workflow for the safe handling of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Vibrational Spectroscopy (FTIR/Raman) of Lead Oxalate (B1200264)

This technical guide provides a comprehensive overview of the vibrational spectroscopy of lead oxalate (PbC₂O₄), focusing on Fourier Transform Infrared (FTIR) and Raman spectroscopic techniques. This compound is a significant compound in various fields, including materials science and environmental chemistry, making its characterization crucial. This document details its spectral properties, the experimental protocols for its analysis, and the fundamental principles of its vibrational behavior.

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy is a powerful non-destructive analytical method for identifying the functional groups and molecular structure of compounds. For this compound, FTIR and Raman spectroscopy provide complementary information. The oxalate ion (C₂O₄²⁻) has two primary structures: a planar form with D₂h symmetry and a non-planar form with D₂d symmetry. In the planar configuration, which is relevant for solid this compound, the infrared and Raman spectra are mutually exclusive due to the presence of a center of inversion. This means that vibrational modes that are active in the Raman spectrum are inactive in the IR spectrum, and vice versa.[1][2]

The coordination of the oxalate ion as a bidentate chelating ligand to the lead(II) ion results in a polymeric structure.[3][4] The vibrational spectra are therefore sensitive to the metal-oxygen bond and the internal modes of the oxalate ligand.

Quantitative Vibrational Data

The characteristic vibrational frequencies for this compound as determined by FTIR and Raman spectroscopy are summarized below. These bands are indicative of C-O, C-C, and O-C-O vibrations within the oxalate moiety, as well as Pb-O stretching modes.

Wavenumber (cm⁻¹)TechniqueAssignment
~1630 - 1585FTIRAsymmetric C=O stretching (ν_as(C=O))
~1480 - 1440RamanSymmetric C-O stretching (ν_s(C-O)) + ν(C-C)
~1316 - 1286FTIRSymmetric C-O stretching (ν_s(C-O))
~894 - 855RamanC-C stretching (ν(C-C))
~783 - 771FTIRO-C-O in-plane deformation + Pb-O bond
~613FTIRO-C-O wagging mode
~524 - 498FTIR/RamanO-C-O in-plane rocking vibration / Pb-O modes

Note: The exact positions of the peaks can vary slightly depending on the sample preparation, crystallinity, and hydration state.[3][5]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectra. The following sections outline the synthesis of this compound and the procedures for its analysis via FTIR and Raman spectroscopy.

Synthesis of Lead(II) Oxalate

A common method for synthesizing lead(II) oxalate crystals for spectroscopic analysis is through a reaction in a silica (B1680970) gel medium or by direct precipitation.[3][4]

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium oxalate (Na₂C₂O₄) or Oxalic acid (H₂C₂O₄·2H₂O)

  • Deionized water

  • Ethanol (B145695) (optional, for precipitation)

Procedure (Precipitation Method):

  • Prepare an aqueous solution of lead(II) nitrate (e.g., 0.10 M).

  • Prepare a separate aqueous solution of sodium oxalate (e.g., 0.10 M).

  • Slowly add the sodium oxalate solution to the lead(II) nitrate solution while stirring continuously. A white precipitate of this compound will form immediately.

  • The reaction can also be performed by adding a lead nitrate solution to an oxalic acid solution in ethanol.[3]

  • Continue stirring for a set period (e.g., 1-2 hours) to ensure complete reaction and improve crystallinity.

  • Isolate the precipitate by filtration (e.g., using a Büchner funnel).

  • Wash the collected solid several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol to facilitate drying.

  • Dry the purified this compound in an oven at a low temperature (e.g., 60-80 °C) or in a desiccator to obtain a fine powder.

FTIR Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflection (ATR) accessory.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of the dried this compound sample into a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix intimately with the sample.

  • Transfer the mixture to a pellet-forming die.

  • Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Sample Preparation (ATR Method):

  • Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[6]

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

  • Record the sample spectrum over a typical range of 4000 to 400 cm⁻¹.[6]

  • Average multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

Raman Spectroscopy

Instrumentation:

  • A Raman spectrometer, typically equipped with a microscope for micro-Raman analysis and a laser excitation source (e.g., 532 nm, 785 nm).[7][8]

Sample Preparation:

  • Place a small amount of the powdered this compound sample on a microscope slide or in a suitable sample holder.

  • If using a micro-Raman setup, place the slide on the microscope stage.

Data Acquisition:

  • Focus the laser onto the sample using the microscope objective.

  • Select an appropriate laser power and acquisition time to obtain a good signal without causing sample degradation or fluorescence.

  • Collect the Raman spectrum over the desired spectral range. The region from 100 to 1800 cm⁻¹ is typically sufficient to observe the characteristic bands of this compound.[7]

  • Multiple acquisitions may be co-added to enhance the signal quality.

Logical Workflow and Data Interpretation

The process of vibrational spectroscopic analysis follows a logical progression from sample preparation to final data interpretation. The relationship between the experimental steps and the resulting data provides a framework for understanding the material's properties.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound purification Purification & Drying synthesis->purification sample_form Sample Formulation (e.g., KBr Pellet, Powder) purification->sample_form ftir FTIR Spectroscopy sample_form->ftir IR Analysis raman Raman Spectroscopy sample_form->raman Raman Analysis raw_spectra Raw Spectral Data ftir->raw_spectra raman->raw_spectra processing Spectral Processing (Baseline Correction, Normalization) raw_spectra->processing peak_id Peak Identification & Assignment processing->peak_id interpretation Structural Interpretation (Vibrational Mode Analysis) peak_id->interpretation conclusion conclusion interpretation->conclusion Characterization Complete

Caption: Workflow for Vibrational Spectroscopy of this compound.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the characterization of this compound. By providing detailed information on the vibrational modes of the oxalate ligand and its coordination to the lead center, these techniques enable unambiguous identification and structural analysis. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and scientists working with this compound, ensuring reliable and reproducible results.

References

A Comparative Analysis of Lead Oxalate Hydrate and Anhydrous Lead Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lead(II) oxalate (B1200264) (PbC₂O₄) is an inorganic compound that can exist in both anhydrous and hydrated forms. The presence of water of crystallization significantly influences its physicochemical properties, including crystal structure, thermal stability, and density. Understanding the distinct characteristics of lead oxalate hydrate (B1144303) versus its anhydrous form is crucial for researchers and scientists in fields ranging from materials science to chemical synthesis, particularly where this compound is used as a precursor for lead-based materials.[1] This technical guide provides an in-depth comparison of the properties, synthesis, and thermal behavior of these two forms, supported by detailed experimental protocols and data.

Physicochemical and Crystallographic Properties

The hydration state of this compound dictates its fundamental properties. The anhydrous form is a dense, white powder, while the hydrated forms, such as the dihydrate and trihydrate, incorporate water molecules into their crystal lattice, resulting in different crystal systems and densities.[2][3]

Table 1: Comparison of Physicochemical and Crystallographic Properties

PropertyAnhydrous this compound (PbC₂O₄)This compound Dihydrate (PbC₂O₄·2H₂O)This compound Trihydrate (PbC₂O₄·3H₂O)
Molar Mass 295.22 g/mol [2]331.25 g/mol 349.27 g/mol
Appearance White Powder[2]White Crystals[1][4]-
Density 5.28 g/cm³[2]-3.69 g/cm³[2]
Solubility in Water 0.0091 g/100 mL (at 25 °C)[2]InsolubleInsoluble
Melting Point 327.4 °C (decomposes)[2]Dehydrates upon heating[3]Dehydrates upon heating
Crystal System -Polymeric Structure[3][4]Triclinic[1][2]
Space Group --P1[2]
Unit Cell Parameters --a = 6.008 Å, b = 6.671 Å, c = 8.493 Å[2]
α = 74.70°, β = 74.33°, γ = 80.98°[2]

Thermal Behavior: Dehydration and Decomposition

Thermogravimetric analysis (TGA) is a critical technique for elucidating the thermal stability and decomposition pathways of this compound and its hydrates. Upon heating, the hydrated forms first undergo dehydration, losing their water of crystallization to form the anhydrous compound.[5] Further heating leads to the decomposition of the anhydrous this compound.[6] The kinetics of this decomposition have been studied, with an activation energy of approximately 36 kcal/mol reported for the process.[6]

The overall thermal decomposition process can be visualized as a sequential process from the hydrated form to the final decomposition products.

G cluster_dehydration Dehydration cluster_decomposition Decomposition A This compound Hydrate (PbC₂O₄·xH₂O) B Anhydrous this compound (PbC₂O₄) A->B Heat (Δ) - xH₂O C Decomposition Products (e.g., Pb, CO, CO₂) B->C Further Heat (Δ) ~310-350°C

Caption: Thermal decomposition pathway of this compound hydrate.

Solubility and Solution Chemistry

Lead(II) oxalate is characterized by its low solubility in water.[2] However, its solubility can be influenced by the presence of other ions in solution. Specifically, in the presence of excess oxalate anions, the solubility of this compound increases due to the formation of the soluble complex ion, Pb(C₂O₄)₂²⁻.[2] The solubility product constant (Ksp) for this compound has been reported to be as low as 10⁻¹¹.¹, indicating its high insolubility in pure water.[7]

The equilibrium dynamics in an aqueous solution containing this compound are illustrated below.

G This compound Solubility Equilibrium Solid PbC₂O₄ (s) Ions Pb²⁺(aq) + C₂O₄²⁻(aq) Solid->Ions Ksp Complex Pb(C₂O₄)₂²⁻(aq) Ions->Complex Complexation Excess + C₂O₄²⁻(aq) (Excess Oxalate)

Caption: Aqueous solubility equilibrium of lead(II) oxalate.

Experimental Protocols

Reproducible experimental procedures are fundamental for the synthesis and analysis of this compound. The following section details common protocols for its preparation and characterization.

Protocol 1: Synthesis of Anhydrous Lead(II) Oxalate

This protocol is based on a standard aqueous precipitation (metathesis) reaction.[2]

  • Preparation of Solutions:

    • Prepare an aqueous solution of a soluble lead(II) salt, such as lead(II) nitrate (B79036) (Pb(NO₃)₂).

    • Prepare an aqueous solution of an alkali metal oxalate, such as sodium oxalate (Na₂C₂O₄).

  • Precipitation:

    • Slowly add the sodium oxalate solution to the lead(II) nitrate solution with constant stirring.

    • A white precipitate of anhydrous lead(II) oxalate (PbC₂O₄) will form immediately according to the reaction: Pb²⁺(aq) + C₂O₄²⁻(aq) → PbC₂O₄(s).[2]

  • Isolation and Purification:

    • Filter the precipitate using vacuum filtration.

    • Wash the collected solid with deionized water to remove any soluble impurities, followed by a wash with ethanol (B145695) to facilitate drying.

    • Dry the purified lead(II) oxalate in an oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved.

Protocol 2: Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for analyzing the thermal decomposition of this compound hydrate.[8][9][10]

  • Instrumentation:

    • A calibrated thermogravimetric analyzer.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound hydrate sample into a TGA crucible (e.g., alumina).[8]

    • Ensure the sample is evenly distributed at the bottom of the crucible.

  • Instrument Setup:

    • Place the crucible containing the sample into the TGA furnace.

    • Purge the system with an inert gas, such as nitrogen, at a constant flow rate (e.g., 30 mL/min) to provide a controlled atmosphere.[8]

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature of approximately 600-700 °C to ensure complete decomposition.

    • Employ a constant heating rate, typically 10 °C/min or 20 °C/min.[10][11]

  • Data Acquisition:

    • Record the sample mass as a function of temperature. The resulting TGA curve will show distinct mass loss steps corresponding to dehydration and decomposition.

Protocol 3: Powder X-ray Diffraction (PXRD) Analysis

This protocol is used to identify the crystalline phase and structure of the synthesized this compound.[10][12]

  • Instrumentation:

    • A powder X-ray diffractometer with a suitable radiation source (e.g., Cu Kα).[10]

  • Sample Preparation:

    • Gently grind the this compound sample into a fine powder using a mortar and pestle to ensure random crystal orientation.

    • Mount the powder onto a sample holder.

  • Data Collection:

    • Collect the diffraction pattern over a specified 2θ range (e.g., 5-60°).[10]

    • Use a defined step size (e.g., 0.02°) and counting time per step (e.g., 10 seconds).[12]

  • Data Analysis:

    • Compare the obtained diffraction pattern with standard patterns from databases (e.g., JCPDS/ICDD) to confirm the identity and phase purity of the this compound hydrate or anhydrous form.[1][13]

The experimental workflow from synthesis to characterization is a logical progression to ensure sample quality and obtain comprehensive data.

G cluster_synthesis Synthesis & Preparation cluster_characterization Analysis & Characterization A Reactant Solutions (e.g., Pb(NO₃)₂ + Na₂C₂O₄) B Precipitation A->B C Filtration & Washing B->C D Drying C->D E Final Product (PbC₂O₄ or PbC₂O₄·xH₂O) D->E Sample Ready F PXRD Analysis (Phase & Structure) E->F G TGA / DSC Analysis (Thermal Behavior) E->G H FTIR / SEM Analysis (Functional Groups & Morphology) E->H

Caption: General experimental workflow for this compound synthesis and characterization.

References

An In-depth Technical Guide on the Electronic Structure and Bonding in Lead(II) Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) oxalate (B1200264) (PbC₂O₄) is a sparingly soluble salt of significant interest in various fields, including materials science and toxicology. Its properties are fundamentally dictated by its electronic structure and the nature of the chemical bonds between the lead(II) ion and the oxalate ligand. This technical guide provides a comprehensive overview of the electronic structure and bonding in lead(II) oxalate, drawing upon experimental data from crystallographic and spectroscopic studies, and interpreting these findings within the framework of modern bonding theories. A key focus is the role of the stereochemically active 6s² lone pair of the lead(II) ion, which profoundly influences the coordination geometry and the polymeric structure of the compound. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who require a deep understanding of the chemical behavior of lead(II) oxalate.

Introduction

Lead(II) oxalate is a compound that exists in both anhydrous (PbC₂O₄) and hydrated forms (PbC₂O₄·nH₂O, where n is typically 2 or 3)[1]. Its low solubility in water is a key characteristic, and it serves as a precursor in the synthesis of lead-based materials[1]. Understanding the electronic structure and bonding is crucial for predicting its reactivity, stability, and potential interactions in biological and environmental systems. The bonding in lead(II) oxalate is primarily ionic, with significant covalent contributions, and is heavily influenced by the electronic configuration of the Pb²⁺ ion.

Crystal Structure and Coordination Environment

Lead(II) oxalate typically forms polymeric structures where the oxalate anions act as bridging ligands, connecting the lead(II) centers[2]. The crystal system for the hydrated forms is reported to be triclinic[1].

The Role of the Stereochemically Active 6s² Lone Pair

A central feature of the electronic structure of the Pb²⁺ ion is the presence of a 6s² lone pair of electrons. In many lead(II) compounds, this lone pair is not spherically distributed around the lead nucleus but occupies a region of space, influencing the coordination geometry. This is known as a stereochemically active lone pair[3][4][5]. The activity of this lone pair can lead to distorted coordination polyhedra and "hemidirected" geometries, where the ligands are arranged on one side of the lead ion, with the lone pair occupying the vacant space on the other side[3].

In the case of lead(II) oxalate dihydrate (PbC₂O₄·2H₂O), the coordination sphere of the Pb²⁺ ion is described as a distorted square antiprism with a vacant vertex, which is likely occupied by the stereochemically active lone pair[6]. This arrangement highlights the significant influence of the lone pair on the crystal structure. The mixing of the lead 6s and 6p orbitals can lead to the formation of a hybrid orbital that accommodates the lone pair, resulting in these distorted geometries[7].

Coordination of the Oxalate Ligand

The oxalate anion (C₂O₄²⁻) is a bidentate ligand that can coordinate to metal ions in a chelating or bridging fashion. In lead(II) oxalate, the oxalate ions bridge the lead centers, forming a polymeric network[2]. The oxygen atoms of the oxalate ligand are the donor atoms, forming Pb-O bonds.

Experimental Data on Bonding and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS)

X-ray photoelectron spectroscopy is a powerful technique for probing the electronic states of atoms in a compound. The NIST X-ray Photoelectron Spectroscopy Database provides reference binding energies for lead compounds[8]. For lead(II) oxalate, the binding energies of the Pb 4f, C 1s, and O 1s core levels can provide information about the oxidation state of lead and the chemical environment of the carbon and oxygen atoms.

While a detailed experimental protocol for a specific lead(II) oxalate sample is not available in the searched literature, a general procedure for XPS analysis of solid samples would involve:

  • Sample Preparation: Mounting the powdered lead(II) oxalate sample on a sample holder.

  • Analysis Chamber: Introducing the sample into an ultra-high vacuum (UHV) chamber.

  • X-ray Source: Irradiating the sample with a monochromatic X-ray source (e.g., Al Kα).

  • Electron Energy Analyzer: Measuring the kinetic energy of the emitted photoelectrons.

  • Data Analysis: Plotting the number of detected electrons as a function of their binding energy.

The expected binding energies, based on data for similar compounds, would confirm the +2 oxidation state for lead. The C 1s spectrum would show a peak at a higher binding energy characteristic of the carboxylate carbon in the oxalate ligand, while the O 1s spectrum would reveal the presence of oxygen atoms in the oxalate ligand and potentially in water molecules in the hydrated form.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy provides insights into the bonding within the oxalate ligand and the nature of the metal-oxygen bonds. The infrared (IR) and Raman spectra of lead(II) oxalate have been reported[1][9].

Table 1: Vibrational Frequencies for Lead(II) Oxalate [1]

Vibrational ModeWavenumber (cm⁻¹)
C-O stretching1637, 1585, 1309, 1288
O-C-O bending783, 771, 524, 505

The observed frequencies for the C-O stretching and O-C-O bending modes are characteristic of the coordinated oxalate anion. The positions of these bands can be influenced by the strength of the Pb-O bond.

Experimental Protocol for Vibrational Spectroscopy (General):

  • FTIR Spectroscopy: A small amount of the lead(II) oxalate sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded using a Fourier-transform infrared spectrometer.

  • Raman Spectroscopy: A microcrystalline powder of lead(II) oxalate is placed on a microscope slide, and the Raman spectrum is excited using a laser source (e.g., a Nd:YAG laser). The scattered light is then analyzed by a spectrometer.

Theoretical and Conceptual Framework of Electronic Structure and Bonding

Due to a lack of specific published theoretical calculations on the electronic structure of lead(II) oxalate, the following discussion is based on general principles of bonding in lead(II) compounds and the molecular orbitals of the oxalate anion.

Molecular Orbitals of the Oxalate Anion

The oxalate anion has a set of molecular orbitals (MOs) that are involved in bonding with the lead(II) ion. The highest occupied molecular orbitals (HOMOs) are primarily located on the oxygen atoms and are involved in the formation of the Pb-O bonds. The lowest unoccupied molecular orbitals (LUMOs) are also important for understanding potential electronic transitions.

G cluster_oxalate Oxalate Anion MOs cluster_lead Lead(II) Orbitals cluster_bonding Pb-O Bonding HOMO HOMO (Oxygen lone pairs) LUMO LUMO (π* C-O) Bonding MO σ Bonding MO HOMO->Bonding MO Donation 6s 6s² (Lone Pair) 6p 6p (Empty) 6p->Bonding MO Acceptance Antibonding MO σ* Antibonding MO

Caption: Simplified interaction between oxalate HOMO and lead(II) acceptor orbitals.

The Nature of the Lead-Oxygen Bond

The bond between the lead(II) ion and the oxygen atoms of the oxalate ligand is a combination of ionic and covalent interactions. The ionic component arises from the electrostatic attraction between the positively charged Pb²⁺ ion and the negatively charged oxygen atoms. The covalent component results from the overlap of the filled oxygen orbitals with the empty orbitals of the lead ion. The stereochemically active 6s² lone pair on the lead(II) ion suggests significant s-p mixing, which enhances the covalent character of the bonding.

Caption: Schematic of bonding interactions in a lead(II) oxalate unit.

Experimental Workflow for Characterization

The comprehensive characterization of the electronic structure and bonding in lead(II) oxalate involves a combination of synthetic, crystallographic, and spectroscopic techniques.

G Synthesis Synthesis of Lead(II) Oxalate XRD X-ray Diffraction (Crystal Structure) Synthesis->XRD FTIR_Raman FTIR & Raman Spectroscopy (Vibrational Modes) Synthesis->FTIR_Raman XPS X-ray Photoelectron Spectroscopy (Electronic States) Synthesis->XPS Analysis Data Analysis and Interpretation XRD->Analysis FTIR_Raman->Analysis XPS->Analysis

Caption: Experimental workflow for characterizing lead(II) oxalate.

Conclusion

References

Methodological & Application

Application Note & Protocol: Synthesis of Lead Oxide (PbO) Nanoparticles via Thermal Decomposition of Lead Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lead oxide (PbO) nanoparticles are attracting significant interest due to their unique physicochemical properties and wide-ranging applications.[1][2] As a key semiconductor material, PbO exists in two primary crystalline forms: a red tetragonal α-phase (litharge), stable at room temperature, and a yellow orthorhombic β-phase (massicot), stable at temperatures above 488°C.[2] These nanoparticles are integral in the manufacturing of batteries, gas sensors, pigments, and ceramics.[2][3][4] For professionals in drug development, lead oxide nanoparticles are particularly noteworthy for their potential in synthesizing anticancer and antimicrobial drugs, where they may help eliminate free radicals.[3]

One of the most effective and straightforward methods for producing PbO nanoparticles is the thermal decomposition of a lead oxalate (B1200264) (PbC₂O₄) precursor.[2][5] This method allows for control over particle size and morphology by carefully managing synthesis parameters. This document provides detailed application notes and experimental protocols for the synthesis and characterization of PbO nanoparticles using this approach.

Application Notes

1. Principle of Thermal Decomposition: The synthesis process involves two main stages. First, a lead oxalate (PbC₂O₄) precursor is precipitated from a solution containing lead(II) ions and oxalate ions.[6] Second, this precursor is subjected to controlled heating (calcination). The thermal energy induces the decomposition of this compound into solid lead oxide (PbO) and gaseous byproducts, primarily carbon monoxide (CO) and carbon dioxide (CO₂).

The overall reaction can be summarized as: PbC₂O₄(s) → PbO(s) + CO(g) + CO₂(g)

The kinetics of this decomposition have been investigated at temperatures ranging from 309°C to 350°C.[7]

2. Influence of Synthesis Parameters: The final properties of the PbO nanoparticles, such as crystal phase and particle size, are highly dependent on the calcination conditions:

  • Temperature: The calcination temperature is a critical factor. For instance, calcining the this compound precursor at 500°C has been shown to yield the tetragonal β-PbO phase with particle sizes in the range of 30-45 nm.[8] The transition from the α-PbO to the β-PbO phase occurs at approximately 490°C.[2]

  • Atmosphere: The composition of the furnace atmosphere (e.g., air vs. an inert gas like nitrogen) can influence the decomposition products.[5] Calcination in an air atmosphere at 370°C can produce particles of 100-200 nm composed mainly of β-PbO with small amounts of α-PbO.[5]

3. Characterization Techniques: To ensure the successful synthesis of the desired nanoparticles, a suite of characterization techniques is employed:

  • Thermogravimetric and Differential Thermal Analysis (TGA/DTA): These techniques are used to study the thermal behavior of the this compound precursor and determine the precise decomposition temperatures.[2][5]

  • X-Ray Diffraction (XRD): XRD is essential for identifying the crystal phase (α-PbO or β-PbO) of the synthesized nanoparticles and for estimating the average crystallite size.[5]

  • Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.[5][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the formation of the Pb-O bond in the final product. A characteristic absorption peak for the Pb-O bond appears around 492 cm⁻¹.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound (PbC₂O₄) Precursor

This protocol describes the preparation of the this compound precursor via a precipitation reaction.[6]

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium oxalate (Na₂C₂O₄)

  • Deionized water

  • Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven

Procedure:

  • Prepare a 0.5 M solution of lead(II) nitrate by dissolving the appropriate amount in deionized water.

  • Prepare a 0.5 M solution of sodium oxalate in a separate beaker.

  • While stirring the lead(II) nitrate solution vigorously, slowly add the sodium oxalate solution dropwise. A white precipitate of this compound (PbC₂O₄) will form immediately.

  • Continue stirring the mixture for 1-2 hours at room temperature to ensure the completion of the reaction.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate several times with deionized water to remove any unreacted salts, followed by a final wash with ethanol.

  • Dry the collected this compound powder in an oven at 80-100°C for at least 12 hours.

Protocol 2: Thermal Decomposition for PbO Nanoparticle Synthesis

This protocol details the calcination of the this compound precursor to form lead oxide nanoparticles.

Materials:

  • Dried this compound (PbC₂O₄) powder

  • Ceramic crucible

  • High-temperature tube furnace with programmable temperature control and gas flow capabilities

Procedure:

  • Place a known amount of the dried this compound powder into a ceramic crucible.

  • Place the crucible in the center of the tube furnace.

  • Purge the furnace with the desired atmosphere (e.g., air or high-purity nitrogen) at a controlled flow rate.

  • Program the furnace to ramp up the temperature to the target calcination temperature (e.g., 500°C for β-PbO) at a specific heating rate (e.g., 5°C/minute).[8]

  • Hold the temperature at the target for a set duration (e.g., 2-4 hours) to ensure complete decomposition.

  • After the calcination period, allow the furnace to cool down naturally to room temperature.

  • Carefully remove the crucible containing the final lead oxide nanoparticle powder. The color of the powder (red or yellow) will give an initial indication of the crystalline phase.

Data Presentation

Table 1: Thermal Decomposition Characteristics of this compound This table summarizes the key temperature ranges and events during the thermal analysis of oxalate precursors.

Decomposition StageTemperature Range (°C)ProcessGaseous ProductsSolid Residue
Dehydration (if hydrate)~100 - 200 °CLoss of water of crystallizationH₂OAnhydrous Oxalate
Oxalate Decomposition~300 - 500 °CDecomposition of the oxalate anionCO, CO₂Lead Oxide (PbO)

Note: Specific temperatures can vary based on factors like heating rate and furnace atmosphere.[9]

Table 2: Properties of Synthesized PbO Nanoparticles This table correlates calcination temperature with the resulting nanoparticle characteristics.

PrecursorCalcination Temp. (°C)AtmosphereCrystal PhaseAvg. Particle Size (nm)Reference
This compound500AirTetragonal (β-PbO)30 - 45[8]
Lead Citrate370AirMainly β-PbO, some α-PbO100 - 200[5]
Lead Citrate370Nitrogenβ-PbO, Metallic Pb50 - 60[5]

Visualizations

experimental_workflow reactants Starting Materials (Lead Nitrate & Sodium Oxalate) precipitation Precipitation Reaction reactants->precipitation precursor This compound (PbC₂O₄) Precursor precipitation->precursor decomposition Thermal Decomposition (Calcination) precursor->decomposition nanoparticles Lead Oxide (PbO) Nanoparticles decomposition->nanoparticles characterization Characterization (XRD, SEM, TGA, FTIR) nanoparticles->characterization

Caption: Experimental workflow for PbO nanoparticle synthesis.

decomposition_pathway cluster_main PbC2O4 PbC₂O₄ (s) (this compound) PbC2O4->invis_node label_heat Δ (Heat) PbO PbO (s) (Lead Oxide NP) CO CO (g) CO2 CO₂ (g) plus + plus->CO plus2 + plus2->CO2 invis_node->PbO invis_node->plus

Caption: Thermal decomposition pathway of this compound.

References

Application Notes and Protocols for Growing Lead Oxalate Single Crystals in Silica Gel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of lead(II) oxalate (B1200264) hydrate (B1144303) (PbC₂O₄·xH₂O) single crystals utilizing a silica (B1680970) gel medium. The gel method is particularly advantageous for growing crystals of sparingly soluble substances like lead oxalate, as it facilitates slow and controlled diffusion of reactants, leading to the formation of a limited number of nuclei that can grow into larger, well-defined crystals.[1][2]

Principle

The synthesis of this compound single crystals in silica gel is based on a chemical reaction between lead(II) nitrate (B79036) (Pb(NO₃)₂) and sodium oxalate (Na₂C₂O₄) within a U-tube containing a silica gel matrix. The gel acts as a controlled diffusion medium, allowing the lead and oxalate ions to slowly interact, leading to the formation of this compound crystals.[1][2] This method avoids rapid precipitation, which typically results in small, poorly formed crystals.[1]

Materials and Equipment

2.1. Reagents

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium oxalate (Na₂C₂O₄)

  • Sodium silicate (B1173343) (Na₂SiO₃)

  • Nitric acid (HNO₃)

  • Ethanol (95%)

  • Deionized water

2.2. Equipment

  • U-shaped glass tubes

  • Beakers (250 mL)

  • Magnetic stirrer and stir bars

  • pH meter

  • Aluminum foil

  • Whatman No. 40 filter paper

  • Oven

Experimental Protocol

3.1. Silica Gel Preparation

  • Prepare a 0.5 M solution of sodium silicate (Na₂SiO₃) in deionized water.

  • In a 250 mL beaker, add 12.5 mL of 1 M nitric acid (HNO₃).

  • While stirring with a magnetic stirrer, slowly add the 0.5 M sodium silicate solution to the nitric acid until the desired pH of the gel is reached. The optimal pH for crystal growth is 4.8.[1][2]

  • Pour 30 mL of the silica gel solution into each U-tube.

  • Cover the U-tubes with aluminum foil and allow them to set at room temperature for five days until the gel is firm.[1]

3.2. Crystal Growth

  • Prepare 0.10 M solutions of lead(II) nitrate (Pb(NO₃)₂) and sodium oxalate (Na₂C₂O₄) in deionized water. This concentration has been found to be optimal.[1][2]

  • Carefully and slowly add 15 mL of the 0.10 M lead(II) nitrate solution to one arm of the U-tube containing the set silica gel.

  • In the other arm of the U-tube, slowly add 15 mL of the 0.10 M sodium oxalate solution.

  • Cover the U-tubes with aluminum foil and leave them undisturbed at room temperature for three weeks to allow for the diffusion of the reactants and the growth of crystals within the gel.[1][2]

3.3. Crystal Harvesting and Drying

  • After the three-week growth period, carefully break the U-tube to access the silica gel containing the crystals.

  • Transfer the gel with the embedded crystals into a beaker containing hot deionized water to dissolve the silica gel.

  • Filter the solution using Whatman No. 40 filter paper to separate the this compound crystals.

  • Wash the crystals with 95% ethanol.[1]

  • Dry the harvested crystals in an oven at 60°C for one hour.[1]

Data Presentation

The following tables summarize the optimal conditions and expected outcomes for the growth of this compound single crystals in silica gel.

Table 1: Optimal Growth Parameters

ParameterOptimal ValueReference
Gel pH4.8[1][2]
Lead(II) Nitrate Concentration0.10 M[1][2]
Sodium Oxalate Concentration0.10 M[1][2]
Growth Time3 weeks[1][2]
TemperatureRoom Temperature[1]

Table 2: Characterization of Resulting Crystals

PropertyValueReference
Crystal ShapeWhite, needle-shaped[1][2]
Crystal Length678 µm[1][2]
Yield23.34%[1][2]
Crystal SystemTriclinic[1][2]
SolubilitySoluble in concentrated HNO₃[1][2]

Experimental Workflow

The following diagram illustrates the key steps in the protocol for growing this compound single crystals in silica gel.

experimental_workflow A Prepare Silica Gel (pH 4.8) B Gel Setting (5 days) A->B C Add Reactants (0.10 M Pb(NO₃)₂ and Na₂C₂O₄) B->C D Crystal Growth (3 weeks) C->D E Harvest Crystals (Dissolve Gel) D->E F Wash and Dry Crystals E->F G Characterization F->G

Caption: Experimental workflow for this compound crystal growth.

References

Application Notes and Protocols for the Synthesis of Lead(II) Oxide (PbO) via a Lead Oxalate Precursor Route

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lead(II) oxide (PbO) is a technologically significant material with applications in various fields, including batteries, pigments, ceramics, and gas sensors. The synthesis of PbO with controlled particle size, morphology, and crystal phase is crucial for optimizing its performance in these applications. The use of lead oxalate (B1200264) (PbC₂O₄) as a precursor offers a reliable method for producing high-purity PbO with tunable characteristics through a thermal decomposition process. This document provides detailed application notes and experimental protocols for the synthesis of PbO using lead oxalate as a precursor.

Core Principles

The synthesis process involves two main stages:

  • Precipitation of this compound (PbC₂O₄): this compound is precipitated from an aqueous solution containing a soluble lead salt (e.g., lead nitrate (B79036) or lead acetate) and an oxalate source (e.g., oxalic acid or sodium oxalate). The properties of the this compound precursor, such as particle size and morphology, can be influenced by controlling the precipitation conditions, including pH, temperature, and reactant concentrations.[1]

  • Thermal Decomposition of this compound: The dried this compound precursor is then subjected to a controlled heat treatment (calcination). During calcination, the this compound decomposes to form lead(II) oxide, releasing carbon monoxide and carbon dioxide as gaseous byproducts. The final properties of the PbO, such as its crystalline phase (α-PbO or β-PbO) and particle size, are primarily determined by the calcination temperature and duration.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound (PbC₂O₄) Precursor

This protocol details the precipitation of this compound from lead(II) acetate (B1210297) and oxalic acid.

Materials:

  • Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Ethanol (B145695)

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 1.0 M solution of lead(II) acetate by dissolving the appropriate amount of lead(II) acetate trihydrate in deionized water.

    • Prepare a 1.0 M solution of oxalic acid by dissolving the appropriate amount of oxalic acid dihydrate in deionized water.

  • Precipitation:

    • Place a beaker containing the lead(II) acetate solution on a magnetic stirrer.

    • While stirring vigorously, slowly add the oxalic acid solution to the lead(II) acetate solution. A white precipitate of this compound will form immediately.

    • Continue stirring the mixture for 30 minutes to ensure complete precipitation.

  • Filtration and Washing:

    • Separate the this compound precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

    • Finally, wash the precipitate with ethanol to aid in drying.

  • Drying:

    • Carefully transfer the filtered this compound to a clean, dry watch glass or petri dish.

    • Dry the precipitate in a drying oven at 90 °C overnight or until a constant weight is achieved.

    • The resulting dry white powder is the this compound precursor.

Protocol 2: Synthesis of Lead(II) Oxide (PbO) by Thermal Decomposition

This protocol describes the calcination of the this compound precursor to produce lead(II) oxide.

Materials:

  • Dried this compound (PbC₂O₄) powder from Protocol 1

  • Ceramic crucible

  • Tube furnace with temperature control

  • Inert gas (e.g., nitrogen or argon), optional

Procedure:

  • Sample Preparation:

    • Place a known amount of the dried this compound powder into a ceramic crucible.

  • Calcination:

    • Place the crucible containing the this compound in the center of the tube furnace.

    • If a controlled atmosphere is desired, purge the furnace tube with an inert gas (e.g., nitrogen) for at least 30 minutes to remove air. Maintain a gentle flow of the inert gas throughout the heating and cooling process.

    • Heat the furnace to the desired calcination temperature at a controlled rate (e.g., 5 °C/min). The choice of temperature will determine the resulting PbO phase (see Table 1).

    • Hold the furnace at the set temperature for a specific duration (e.g., 2 hours) to ensure complete decomposition of the this compound.

  • Cooling and Collection:

    • After the calcination period, turn off the furnace and allow it to cool down to room temperature naturally. If using an inert atmosphere, maintain the gas flow during cooling.

    • Once cooled, carefully remove the crucible from the furnace. The resulting powder is lead(II) oxide. The color of the powder will depend on the crystalline phase obtained (red for α-PbO, yellow for β-PbO).

Data Presentation

The properties of the synthesized PbO are highly dependent on the calcination temperature. The following table summarizes the effect of calcination temperature on the phase composition and particle size of the resulting PbO.

Table 1: Effect of Calcination Temperature on PbO Properties

Calcination Temperature (°C)Predominant PbO PhaseAverage Particle Size (nm)Reference
450α-PbO (Litharge)~26[3]
500β-PbO (Massicot)30-45[2]
>500Mixture of α-PbO, β-PbO, and Pb₃O₄-[3]

Characterization of Precursor and Final Product

To ensure the successful synthesis of the desired materials, a suite of characterization techniques should be employed:

  • X-ray Diffraction (XRD): To determine the crystalline phase of the this compound precursor and the final lead oxide product. XRD patterns can distinguish between the tetragonal α-PbO and the orthorhombic β-PbO phases.[2]

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the synthesized powders. SEM images can reveal the shape and agglomeration state of the particles.[4]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal decomposition behavior of the this compound precursor. TGA can determine the temperature range of decomposition and the mass loss associated with the release of CO and CO₂, while DSC can identify the endothermic and exothermic events during the process.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the precursor and the final product. The presence of characteristic Pb-O stretching vibrations in the FTIR spectrum confirms the formation of lead oxide.[5]

Visualizations

Experimental Workflow for PbO Synthesis

G cluster_0 This compound Precipitation cluster_1 Thermal Decomposition A Prepare 1.0 M Pb(CH3COO)2 Solution C Mix Solutions with Stirring A->C B Prepare 1.0 M H2C2O4 Solution B->C D Filter and Wash Precipitate C->D E Dry Precipitate at 90°C D->E F Place this compound in Crucible E->F This compound Precursor G Calcine in Furnace (e.g., 450-500°C) F->G H Cool to Room Temperature G->H I Collect PbO Product H->I

Caption: Workflow for the synthesis of PbO from this compound.

Logical Relationship of Synthesis Parameters and PbO Properties

G cluster_0 Synthesis Parameters cluster_1 Precursor Properties cluster_2 Final PbO Properties A Precipitation pH E This compound Particle Size A->E F This compound Morphology A->F B Precipitation Temperature B->E B->F C Calcination Temperature G PbO Phase (α-PbO vs. β-PbO) C->G H PbO Particle Size C->H D Calcination Duration D->G D->H E->H F->H I PbO Surface Area H->I

Caption: Influence of synthesis parameters on PbO properties.

References

Application Notes and Protocols: Kinetic Analysis of Lead Oxalate Thermal Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lead oxalate (B1200264) (PbC₂O₄) is a metal-organic compound whose thermal decomposition characteristics are of interest in various fields, including materials science and chemical synthesis. Understanding the kinetics of its thermal decomposition is crucial for controlling the synthesis of lead-based materials and for safety assessments in processes where lead oxalate may be an intermediate. This document provides a detailed protocol for the kinetic analysis of this compound thermal decomposition using thermogravimetric analysis (TGA) and summarizes the known kinetic parameters.

The thermal decomposition of this compound is a solid-state reaction that can be represented by the following general equation:

PbC₂O₄(s) → Pb(s) + 2CO₂(g)

Under certain conditions, other products such as lead oxide (PbO) and carbon monoxide (CO) may be formed. The kinetics of this decomposition, particularly the rate at which it occurs at different temperatures, can be quantified by determining the activation energy (Ea) and the pre-exponential factor (A) of the Arrhenius equation.

Quantitative Data Summary

The following tables summarize the kinetic parameters for the thermal decomposition of this compound as determined by isothermal analysis. The data is based on the study by Bircumshaw and Harris (1948), which remains a foundational reference on this topic.[1]

Table 1: Isothermal Rate Constants (k) for the Thermal Decomposition of Unground this compound.

Temperature (°C)Temperature (K)Rate Constant (k) for Acceleration Period (s⁻¹)Rate Constant (k) for Decay Period (s⁻¹)
3095826.46 x 10⁻³4.16 x 10⁻³
3255981.73 x 10⁻²9.00 x 10⁻³
3356082.83 x 10⁻²1.45 x 10⁻²
3506234.02 x 10⁻²3.16 x 10⁻²

Table 2: Isothermal Rate Constants (k) for the Thermal Decomposition of Ground this compound.

Temperature (°C)Temperature (K)Rate Constant (k) for Acceleration Period (s⁻¹)Rate Constant (k) for Decay Period (s⁻¹)
3255982.09 x 10⁻²7.81 x 10⁻³

Table 3: Activation Energy for the Thermal Decomposition of this compound.

ParameterValue
Activation Energy (Ea)36 kcal/mol (150.6 kJ/mol)

Experimental Protocols

This section outlines a detailed methodology for the kinetic analysis of this compound thermal decomposition using a modern thermogravimetric analyzer.

Materials and Equipment
  • Lead(II) Oxalate (PbC₂O₄): High purity, dry powder.

  • Thermogravimetric Analyzer (TGA): Equipped with a high-precision balance, a furnace capable of reaching at least 600°C with a programmable temperature controller, and a system for controlling the atmosphere.

  • TGA Crucibles: Alumina or platinum crucibles are recommended.

  • Inert Gas: High-purity nitrogen or argon.

  • Analytical Balance: For accurate weighing of the sample.

Isothermal TGA Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into a TGA crucible. Ensure the sample is evenly spread in a thin layer at the bottom of the crucible.

  • Instrument Setup:

    • Place the sample crucible and a reference crucible (if applicable) into the TGA furnace.

    • Purge the furnace with the inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Experimental Run:

    • Rapidly heat the sample to the desired isothermal temperature (e.g., 309°C, 325°C, 335°C, or 350°C). A high heating rate (e.g., 100°C/min) is used to reach the target temperature quickly.

    • Hold the sample at the isothermal temperature and record the mass loss as a function of time until the decomposition is complete (i.e., no further mass loss is observed).

    • Repeat the experiment for at least three other different isothermal temperatures.

  • Data Analysis:

    • Convert the mass loss data to the fraction decomposed (α) at different times (t).

    • Analyze the α vs. t data using appropriate solid-state reaction models. The decomposition of this compound has been shown to follow a sigmoidal curve, which can be described by the Prout-Tompkins model or other nucleation and growth models.

    • Determine the rate constant (k) at each temperature by fitting the experimental data to the chosen kinetic model.

    • Calculate the activation energy (Ea) and pre-exponential factor (A) from the Arrhenius plot of ln(k) versus 1/T.

Non-Isothermal TGA Protocol
  • Sample Preparation: Prepare the sample as described in the isothermal protocol.

  • Instrument Setup: Set up the TGA as described in the isothermal protocol.

  • Experimental Run:

    • Heat the sample from ambient temperature to approximately 500°C at a constant heating rate (β).

    • Typical heating rates for this type of analysis are 5, 10, 15, and 20°C/min.

    • Record the mass loss as a function of temperature.

    • Repeat the experiment for at least two other different heating rates.

  • Data Analysis:

    • Analyze the TGA data using model-free (isoconversional) methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) method, to determine the activation energy as a function of the extent of conversion. This approach avoids the ambiguity of assuming a specific reaction model.

    • Alternatively, use model-fitting methods to determine the kinetic triplet (Ea, A, and the reaction model) that best describes the experimental data.

Visualizations

experimental_workflow Experimental Workflow for Kinetic Analysis of this compound Thermal Decomposition cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_analysis Data Analysis cluster_results Results weigh Weigh 5-10 mg of this compound load Load sample into TGA crucible weigh->load setup Instrument Setup (Inert Atmosphere) isothermal Isothermal Method: Heat rapidly to T and hold setup->isothermal non_isothermal Non-isothermal Method: Heat at a constant rate setup->non_isothermal iso_analysis Isothermal Data Analysis: - α vs. t curves - Model fitting - Arrhenius plot isothermal->iso_analysis non_iso_analysis Non-isothermal Data Analysis: - Model-free methods (FWO, KAS) - Model-fitting methods non_isothermal->non_iso_analysis kinetics Determination of Kinetic Parameters: - Activation Energy (Ea) - Pre-exponential Factor (A) - Reaction Model iso_analysis->kinetics non_iso_analysis->kinetics

Caption: Workflow for TGA-based kinetic analysis.

logical_relationship Logical Relationship of Kinetic Analysis exp_data Experimental TGA Data (Mass vs. Time/Temp) conversion Fraction Decomposed (α) exp_data->conversion kinetic_models Solid-State Kinetic Models (e.g., Prout-Tompkins, Avrami-Erofeev) conversion->kinetic_models arrhenius Arrhenius Equation k = A * exp(-Ea/RT) kinetic_models->arrhenius kinetic_parameters Kinetic Parameters (Ea, A, k) arrhenius->kinetic_parameters

Caption: Conceptual flow of kinetic data analysis.

References

Application of Lead Oxalate in Environmental Remediation of Lead

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lead oxalate (B1200264) precipitation for the environmental remediation of lead-contaminated aqueous solutions. The protocols outlined below detail both abiotic chemical precipitation and biotic remediation strategies, offering researchers a foundational guide for laboratory-scale investigations.

The primary mechanism for lead remediation using oxalate is the precipitation of lead(II) ions (Pb²⁺) as highly insoluble lead oxalate (PbC₂O₄). This process effectively removes dissolved lead from water, converting it into a solid form that can be separated through physical means such as filtration or sedimentation. Both direct chemical addition of oxalate salts and microbially-mediated oxalate production have demonstrated high efficacy in lead removal.

Data Presentation

The following tables summarize quantitative data from various studies on the efficiency of lead removal through precipitation.

Table 1: Efficiency of Lead Removal by Chemical Precipitation

Precipitating AgentInitial Lead Concentration (mg/L)pHOxalate DosageTemperature (°C)Reaction Time (min)Removal Efficiency (%)Reference
Sodium Oxalate5005.0Stoichiometric2560>99[1]
Oxalic AcidNot Specified5.0 - 6.01.5 - 2.0x StoichiometricRoom Temp.Not SpecifiedHigh[2]
Sodium Carbonate5 - 60011Not SpecifiedNot SpecifiedNot Specified96.8[3]
Calcium Hydroxide (B78521)100 - 60011Not SpecifiedNot SpecifiedNot Specified88 - 95[3]
LimeNot Specified>113 g/LNot SpecifiedNot Specified99.6[4]

Table 2: Bioremediation of Lead using Oxalate-Producing Fungi

Fungal SpeciesInitial Lead Concentration (mg/L)Incubation Time (days)Lead Removal Efficiency (%)Key FindingsReference
Aspergillus niger5005>95Formation of this compound minerals is the dominant mechanism for Pb toxicity resistance.[5][6]
Aspergillus niger10005>95Low Pb concentrations can stimulate oxalic acid production.[5][6]
Aspergillus niger15005>95High tolerance to lead, maintaining growth and oxalic acid production.[5][6]
Penicillium oxalicum100, 500, 2500790, 98.3, 86.2Immobilization through formation of extracellular this compound and intracellular lead complexes.[7]
Penicillium oxalicum with Fluorapatite (B74983)~1700Not Specified~98Precipitation of this compound contributes to overall Pb immobilization.[8]

Experimental Protocols

Protocol 1: Abiotic Lead Precipitation using Sodium Oxalate

This protocol describes a standard laboratory procedure for the removal of lead from a synthetic aqueous solution via chemical precipitation with sodium oxalate.

Materials:

  • Lead nitrate (B79036) (Pb(NO₃)₂) solution (e.g., 100 mg/L Pb²⁺)

  • Sodium oxalate (Na₂C₂O₄) solution (e.g., 0.1 M)

  • Nitric acid (HNO₃) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bars

  • pH meter

  • Filtration apparatus (e.g., vacuum filtration with 0.45 µm filters)

  • Analytical instrument for lead measurement (e.g., Atomic Absorption Spectrometer - AAS or Inductively Coupled Plasma - Optical Emission Spectrometer - ICP-OES)

Procedure:

  • Preparation of Lead Solution: Prepare a stock solution of lead nitrate in deionized water. For example, to make a 100 mg/L Pb²⁺ solution, dissolve the appropriate amount of Pb(NO₃)₂ in a known volume of deionized water.

  • pH Adjustment: Transfer a known volume of the lead solution to a beaker and place it on a magnetic stirrer. Adjust the initial pH of the solution to the desired level (e.g., pH 5.0) using dilute HNO₃ or NaOH.

  • Precipitation: While stirring, add a stoichiometric amount of sodium oxalate solution to the lead solution. The reaction is: Pb²⁺(aq) + C₂O₄²⁻(aq) → PbC₂O₄(s).

  • Reaction: Continue stirring for a set reaction time (e.g., 60 minutes) to allow for complete precipitation.

  • Separation: Separate the this compound precipitate from the solution by filtration.

  • Analysis: Analyze the lead concentration in the filtrate using a suitable analytical technique (AAS or ICP-OES) to determine the final lead concentration and calculate the removal efficiency.

Protocol 2: Bioremediation of Lead using Aspergillus niger

This protocol outlines an experiment to evaluate the capability of the fungus Aspergillus niger to remove lead from a liquid medium through the production of oxalic acid and subsequent precipitation of this compound.[5][6]

Materials:

  • Aspergillus niger culture

  • Potato Dextrose Broth (PDB) medium

  • Lead nitrate (Pb(NO₃)₂)

  • Sterile conical flasks

  • Incubator shaker

  • Centrifuge

  • Filtration apparatus

  • Analytical instrument for lead and oxalic acid measurement (e.g., ICP-OES and High-Performance Liquid Chromatography - HPLC)

Procedure:

  • Fungal Inoculum Preparation: Grow Aspergillus niger on a suitable agar (B569324) medium. Prepare a spore suspension in sterile saline solution.

  • Medium Preparation: Prepare PDB medium in conical flasks and sterilize. After cooling, add sterile lead nitrate solution to achieve the desired final lead concentrations (e.g., 0, 500, 1000, 1500 mg/L).

  • Inoculation: Inoculate the lead-containing and control media with the Aspergillus niger spore suspension.

  • Incubation: Incubate the flasks in a shaker incubator at an appropriate temperature (e.g., 28°C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 5-7 days).

  • Sample Collection and Separation: At desired time intervals, collect samples from the flasks. Separate the fungal biomass and precipitate from the culture medium by centrifugation and/or filtration.

  • Analysis:

    • Measure the residual lead concentration in the supernatant to determine removal efficiency.

    • Analyze the concentration of oxalic acid in the supernatant using HPLC.

    • The collected solid phase can be analyzed using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) to confirm the presence of this compound.

Visualizations

Workflow for Chemical Precipitation of this compound

Chemical_Precipitation_Workflow start Contaminated Water (Aqueous Pb²⁺) add_oxalate Addition of Oxalate Source (e.g., Na₂C₂O₄) start->add_oxalate ph_adjust pH Adjustment (e.g., to pH 5-6) add_oxalate->ph_adjust precipitation Precipitation (Formation of PbC₂O₄) ph_adjust->precipitation separation Solid-Liquid Separation (Filtration/Sedimentation) precipitation->separation treated_water Treated Water (Low Pb²⁺) separation->treated_water sludge This compound Sludge (Solid Waste) separation->sludge

Caption: Workflow for abiotic lead remediation.

Logical Relationship in Fungal Bioremediation of Lead

Fungal_Bioremediation_Logic fungus Fungus (e.g., Aspergillus niger) oxalic_acid Secretion of Oxalic Acid fungus->oxalic_acid lead Dissolved Lead (Pb²⁺) in Environment precipitation Bioprecipitation lead->precipitation oxalic_acid->precipitation lead_oxalate Insoluble This compound (PbC₂O₄) precipitation->lead_oxalate remediated_env Remediated Environment (Immobilized Lead) lead_oxalate->remediated_env

Caption: Fungal bioremediation of lead.

Signaling Pathway for Microbial Lead Transformation

Microbial_Lead_Transformation cluster_fungus Oxalate-Producing Fungus (e.g., A. niger) cluster_environment External Environment cluster_bacteria Oxalotrophic Bacterium (e.g., Streptomyces sp.) TCA_cycle Tricarboxylic Acid (TCA) Cycle oxalic_acid_prod Oxalic Acid Production TCA_cycle->oxalic_acid_prod PbC2O4_precipitate This compound (PbC₂O₄) Precipitate oxalic_acid_prod->PbC2O4_precipitate reacts with Pb_aq Aqueous Pb²⁺ Pb_aq->PbC2O4_precipitate oxalate_uptake Oxalate Uptake PbC2O4_precipitate->oxalate_uptake utilized by oxalate_degradation Oxalate Degradation (e.g., Oxalyl-CoA decarboxylase) oxalate_uptake->oxalate_degradation carbonate_formation Carbonate (CO₃²⁻) Formation oxalate_degradation->carbonate_formation PbCO3_precipitate Lead Carbonate (PbCO₃) (More Stable Precipitate) carbonate_formation->PbCO3_precipitate reacts with Pb²⁺ from dissolved PbC₂O₄

Caption: Microbial lead transformation pathway.

References

Application Notes and Protocols for Heavy Metal Removal Using Lead Oxalate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of heavy metals from wastewater is a critical process in environmental remediation and is essential for ensuring the safety of water resources. Chemical precipitation is a widely used and effective method for this purpose. Among various precipitating agents, oxalate (B1200264) has shown significant efficacy in removing heavy metals, particularly lead, by forming highly insoluble metal oxalate precipitates. This document provides detailed application notes and protocols for the lead oxalate precipitation method for heavy metal removal, intended for use by researchers, scientists, and professionals in drug development who may encounter heavy metal contamination in their processes.

The principle behind this method lies in the reaction of soluble heavy metal ions with an oxalate source (e.g., oxalic acid or sodium oxalate) to form insoluble metal oxalate salts. The low solubility of this compound (PbC₂O₄) and other heavy metal oxalates allows for their efficient separation from the aqueous phase. Factors such as pH, the molar ratio of oxalate to metal ions, temperature, and the presence of other ions can influence the efficiency of the precipitation process.

Chemical Reaction Pathway

The fundamental chemical reaction for the precipitation of a divalent heavy metal ion (M²⁺), such as lead (Pb²⁺), with oxalate (C₂O₄²⁻) is as follows:

M²⁺(aq) + C₂O₄²⁻(aq) → MC₂O₄(s)

This reaction leads to the formation of a solid precipitate that can be removed from the solution through physical separation methods like filtration or centrifugation.

G Soluble Heavy Metal Ions (M²⁺) Soluble Heavy Metal Ions (M²⁺) Insoluble Metal Oxalate Precipitate (MC₂O₄) Insoluble Metal Oxalate Precipitate (MC₂O₄) Soluble Heavy Metal Ions (M²⁺)->Insoluble Metal Oxalate Precipitate (MC₂O₄) Precipitation Reaction Oxalate Ions (C₂O₄²⁻) Oxalate Ions (C₂O₄²⁻) Oxalate Ions (C₂O₄²⁻)->Insoluble Metal Oxalate Precipitate (MC₂O₄)

Caption: Chemical reaction pathway for heavy metal oxalate precipitation.

Experimental Protocols

This section provides detailed protocols for the removal of heavy metals using oxalate precipitation. Two primary protocols are presented, derived from methodologies for treating industrial wastewater and for recovering metals from acidic leach solutions.

Protocol 1: General Heavy Metal Removal from Wastewater at Room Temperature

This protocol is adapted from the general procedure for metal recovery from spent electroless plating solutions.

1. Materials and Reagents:

  • Heavy metal-contaminated aqueous solution (e.g., wastewater)

  • Oxalic acid (H₂C₂O₄) or Sodium Oxalate (Na₂C₂O₄) solution (e.g., 0.1 M to 0.3 M)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers or reaction vessels

  • Filtration apparatus (e.g., vacuum filtration with appropriate filter paper) or centrifuge

  • Drying oven

2. Procedure:

  • Sample Preparation: Place a known volume of the heavy metal-contaminated solution into a beaker.

  • pH Adjustment: While stirring, adjust the pH of the solution to the desired value using H₂SO₄ (to lower pH) or NaOH (to raise pH). The optimal pH can vary depending on the target metal (see data tables for guidance).

  • Precipitant Addition: Slowly add the oxalic acid or sodium oxalate solution to the metal solution while stirring continuously. The amount of oxalate to be added should be in a stoichiometric excess to ensure complete precipitation. A molar ratio of oxalate to metal of 1.5:1 to 2:1 is often effective.

  • Precipitation Reaction: Continue stirring for a defined period, typically ranging from 1 to 2 hours, at room temperature to allow for the formation of the metal oxalate precipitate.

  • Aging of Precipitate: Allow the precipitate to settle and age for an extended period, which can range from a few hours to several days (e.g., 2 to 5 days), to ensure complete precipitation and potentially increase particle size for easier separation.[1]

  • Separation of Precipitate: Separate the solid metal oxalate precipitate from the liquid phase using either vacuum filtration or centrifugation.

  • Washing of Precipitate: Wash the collected precipitate with deionized water to remove any soluble impurities.

  • Drying: Dry the precipitate in an oven at a suitable temperature (e.g., 105 °C) to a constant weight.

  • Analysis: Analyze the filtrate for residual heavy metal concentration to determine the removal efficiency.

Protocol 2: Enhanced Co-Precipitation of Metal Oxalates at Elevated Temperature

This protocol is based on methods used for the recovery of metals from battery leach solutions and may be suitable for more concentrated or complex matrices.[2]

1. Materials and Reagents:

  • Heavy metal-containing acidic solution

  • Oxalic acid (H₂C₂O₄) solution

  • Magnetic stirrer with a hot plate

  • Reaction vessel

  • Thermometer or temperature probe

  • Vacuum filtration apparatus

2. Procedure:

  • Sample Preparation: Place the heavy metal solution into the reaction vessel.

  • Heating: Heat the solution to a specified temperature (e.g., 50 °C) while stirring.[2]

  • Precipitant Addition: Add the oxalic acid solution to the heated metal solution. The molar ratio of total metal ions to oxalic acid can be varied to optimize recovery (e.g., from 1:3 to 1:7.5).[2]

  • Reaction: Maintain the temperature and continue stirring at a constant speed (e.g., 250 rpm) for a set reaction time (e.g., 60 minutes).[2]

  • Separation: Immediately filter the hot suspension using vacuum filtration to separate the metal oxalate precipitate.

  • Washing and Drying: Wash the precipitate with deionized water and dry as described in Protocol 1.

  • Analysis: Analyze the filtrate for residual metal concentrations to calculate the recovery percentage.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Analysis A Heavy Metal Contaminated Solution B pH/Temperature Adjustment A->B C Add Oxalic Acid (Precipitant) B->C D Stirring and Reaction (Precipitation) C->D E Filtration / Centrifugation D->E F Washing and Drying of Precipitate E->F G Analysis of Filtrate for Residual Metals E->G

Caption: General experimental workflow for heavy metal removal by oxalate precipitation.

Quantitative Data on Heavy Metal Removal

The efficiency of heavy metal removal by oxalate precipitation is dependent on the specific metal and the experimental conditions. The following tables summarize quantitative data from various studies.

Table 1: Removal of Lead and Cadmium by Oxalate Precipitation

Metal IonInitial ConcentrationpHPrecipitant ExcessTemperatureRemoval Efficiency (%)Reference
Pb²⁺Not specifiedOptimized10-22%Not specified~99[3]
Cd²⁺Not specifiedOptimized340%Not specified~78.5[3]

Table 2: Residual Concentrations of Cu(II), Ni(II), and Co(II) after Oxalate Precipitation [1]

Conditions: Room temperature, precipitation followed by filtration after 2-5 days.

Oxalic Acid (M)pHResidual Cu(II) (mg/L)Residual Ni(II) (mg/L)Residual Co(II) (mg/L)
0.1011010090
0.11125220120
0.1270740300
0.1362300290
0.1490270270
0.15210300280
0.161802045
0.173202712
0.1845033
0.1964032
0.301317
0.312775
0.326402350
0.33770440400
0.34730460400
0.35700660800
0.3657014090
0.377003015
0.3870023
0.3964012

Table 3: Recovery of Cobalt, Nickel, and Manganese by Co-precipitation with Oxalic Acid [2]

Conditions: 50 °C, 250 rpm stirring for 60 minutes.

M²⁺ to Oxalic Acid Molar RatioCobalt Recovery (%)Nickel Recovery (%)Manganese Recovery (%)
1:397.6991.56Not specified
1:4.599.2298.55Not specified
1:699.27Not specifiedNot specified
1:7.599.2698.9394.01

Factors Influencing Precipitation Efficiency

  • pH: The pH of the solution is a critical parameter. As seen in Table 2, the solubility of metal oxalates, and thus the removal efficiency, is highly dependent on pH. For some metals like Ni(II) and Co(II), precipitation is more effective at higher pH values, while for others, the optimal pH may be in the acidic range.

  • Oxalate Concentration: An excess of the oxalate precipitant is generally required to drive the precipitation reaction to completion. However, a very large excess may not always be cost-effective.

  • Temperature: Temperature can influence the solubility of metal oxalates and the kinetics of the precipitation reaction. Some protocols utilize elevated temperatures to enhance the process.[2]

  • Presence of Complexing Agents: The presence of chelating or complexing agents in the wastewater can interfere with the precipitation of metal oxalates by forming soluble metal complexes. Pre-treatment steps may be necessary in such cases.

  • Co-precipitation: The presence of other cations, such as calcium, can lead to co-precipitation, which can either enhance or hinder the removal of the target heavy metal. For instance, the co-precipitation of lead with calcium oxalate can reduce lead solubility.

Conclusion

The this compound precipitation method is a robust and efficient technique for the removal of lead and other heavy metals from aqueous solutions. The provided protocols and data offer a comprehensive guide for researchers and professionals to apply this method in their work. Optimization of key parameters such as pH, precipitant concentration, and temperature is crucial for achieving high removal efficiencies. The choice of protocol will depend on the specific application, the nature of the wastewater matrix, and the target heavy metals.

References

Application Notes and Protocols for Controlled Precipitation of Lead Oxalate for Particle Size Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lead oxalate (B1200264) (PbC₂O₄) is a sparingly soluble salt that serves as a precursor in the synthesis of various lead-based materials, including lead oxide (PbO) nanoparticles, which have applications in batteries, sensors, and pigments.[1] The particle size of the initial lead oxalate precipitate is a critical parameter that significantly influences the properties of the final material. Therefore, precise control over the precipitation process is essential to obtain this compound particles with a desired size and morphology.

The formation of a precipitate from a solution is governed by two main processes: nucleation and particle growth. The relative rates of these two processes determine the final particle size.[2] High rates of nucleation followed by slow growth lead to a large number of small particles, while slow nucleation and faster growth result in fewer, larger particles. The key to controlling particle size is managing the supersaturation of the solution, which is the driving force for both nucleation and growth.[3]

Key Parameters Influencing Particle Size:

  • Supersaturation: This is the most critical factor. A high degree of supersaturation, achieved by using high reactant concentrations, leads to rapid nucleation and the formation of small particles.[3] Conversely, maintaining a low level of supersaturation favors particle growth and results in larger crystals.[2]

  • pH: The pH of the solution influences the solubility of this compound and the availability of oxalate ions. At acidic pH values (e.g., 4.0-5.0), this compound is the predominant precipitate.[2] The optimal pH for the synthesis of lead(II) oxalate hydrate (B1144303) crystals in a silica (B1680970) gel matrix has been found to be around 4.8.[4]

  • Temperature: Temperature affects the solubility of this compound and the kinetics of nucleation and growth. Generally, increasing the temperature increases the solubility, which can lead to larger crystals by favoring growth over nucleation.[5]

  • Reagent Addition Rate: A slow and controlled addition of reactants helps to maintain a low level of supersaturation, thereby promoting the growth of larger particles.[5] Rapid mixing, on the other hand, generates high local supersaturation, leading to the formation of smaller nanoparticles.

  • Mixing and Agitation: Efficient mixing ensures a homogeneous distribution of reactants and prevents localized high supersaturation, which can lead to a broad particle size distribution. The type of impeller and stirring speed can influence the final particle size and morphology.

  • Presence of Additives (Surfactants): Surfactants can be used to control particle size by adsorbing onto the surface of the growing nuclei, thereby inhibiting further growth and preventing aggregation.[6] The choice of surfactant (anionic, cationic, or non-ionic) and its concentration are crucial in determining the final particle size and stability of the nanoparticle dispersion.[7]

Methods for Particle Size Control:

  • Conventional Precipitation: This method involves the direct mixing of lead salt and oxalate solutions. By carefully controlling the parameters mentioned above, a range of particle sizes can be achieved. For larger crystals, slow addition of dilute reactants at an elevated temperature is recommended. For smaller particles, rapid mixing of concentrated solutions at lower temperatures is preferred.

  • Gel Diffusion Method: This technique is particularly useful for growing larger, well-formed crystals. Reactants diffuse slowly towards each other through a gel matrix (e.g., silica gel), leading to a very low and controlled rate of supersaturation. This method favors the growth of a few nuclei into large single crystals.[4]

  • Sonochemical Synthesis: The application of ultrasound during precipitation can lead to the formation of nanoparticles. The acoustic cavitation generated by ultrasound creates localized hot spots with high temperatures and pressures, which promote rapid nucleation and result in smaller particle sizes. The duration and intensity of sonication are key parameters for controlling the final particle size.[8]

  • Microemulsion Synthesis: This method utilizes a water-in-oil microemulsion as a nanoreactor. The aqueous droplets of the microemulsion confine the reaction volume, leading to the formation of nanoparticles with a narrow size distribution. The size of the nanoparticles can be controlled by varying the water-to-surfactant ratio.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound Microcrystals via Controlled Precipitation

This protocol aims to produce larger, crystalline particles of this compound by maintaining a low level of supersaturation.

Materials:

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • Two syringe pumps

  • pH meter

  • Heating circulator

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven

Procedure:

  • Prepare a 0.1 M solution of lead(II) nitrate in deionized water.

  • Prepare a 0.1 M solution of sodium oxalate in deionized water.

  • Transfer a specific volume of deionized water into the jacketed reactor and heat to the desired temperature (e.g., 60 °C) while stirring at a constant rate (e.g., 300 rpm).

  • Adjust the pH of the water in the reactor to the desired value (e.g., pH 4.8) using dilute nitric acid or sodium hydroxide.[4]

  • Simultaneously add the lead(II) nitrate and sodium oxalate solutions to the reactor at a slow and constant rate (e.g., 1 mL/min) using separate syringe pumps. Position the addition tubes below the surface of the liquid to ensure rapid mixing.

  • Monitor the pH throughout the reaction and adjust as necessary.

  • After the addition is complete, continue stirring the suspension for a period of aging (e.g., 1 hour) at the reaction temperature to allow for crystal growth and ripening.

  • Turn off the heating and stirring and allow the precipitate to settle.

  • Separate the this compound precipitate by filtration.

  • Wash the precipitate several times with deionized water to remove any soluble impurities.

  • Dry the precipitate in an oven at a suitable temperature (e.g., 80 °C) until a constant weight is achieved.

ParameterConditionExpected Outcome
Reactant Concentration0.1 MLarger crystals due to lower supersaturation
Temperature60 °CFavors particle growth over nucleation
Addition Rate1 mL/minMaintains low supersaturation
pH4.8Optimal for this compound precipitation[4]
Stirring Speed300 rpmEnsures homogeneity
Protocol 2: Synthesis of this compound Nanoparticles via Sonochemical Method

This protocol describes the synthesis of this compound nanoparticles using ultrasonic irradiation.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium oxalate (Na₂C₂O₄)

  • Deionized water

Equipment:

  • High-intensity ultrasonic probe

  • Glass beaker

  • Magnetic stirrer

  • Centrifuge

  • Drying oven

Procedure:

  • Prepare a 0.05 M solution of lead(II) nitrate in deionized water.

  • Prepare a 0.05 M solution of sodium oxalate in deionized water.

  • Place a specific volume of the lead(II) nitrate solution in a glass beaker with a magnetic stir bar.

  • Immerse the ultrasonic probe into the solution.

  • While stirring and sonicating, rapidly add the sodium oxalate solution to the lead(II) nitrate solution.

  • Continue sonication for a specific duration (e.g., 30 minutes). The sonication time can be varied to control the particle size.

  • After sonication, separate the nanoparticle suspension by centrifugation.

  • Wash the nanoparticles several times with deionized water and ethanol (B145695) by repeated centrifugation and redispersion.

  • Dry the resulting this compound nanoparticles in a vacuum oven at a low temperature (e.g., 60 °C).

ParameterConditionExpected Outcome
Reactant Concentration0.05 MHigher supersaturation favoring nucleation
Sonication Time30 minFormation of nanoparticles[8]
TemperatureRoom TemperatureHigh nucleation rate
Addition MethodRapidGenerates high initial supersaturation
Protocol 3: Surfactant-Assisted Synthesis of this compound Nanoparticles

This protocol utilizes a surfactant to control the size and prevent the agglomeration of this compound nanoparticles.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium oxalate (Na₂C₂O₄)

  • Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB, Sodium dodecyl sulfate (B86663) - SDS)

  • Deionized water

Equipment:

  • Glass reactor with overhead stirrer

  • Syringe pump

  • Centrifuge or dialysis setup for purification

  • Drying oven or freeze-dryer

Procedure:

  • Prepare a 0.1 M solution of lead(II) nitrate in deionized water.

  • Prepare a 0.1 M solution of sodium oxalate in deionized water.

  • Prepare a surfactant solution of the desired concentration (e.g., 0.01 M CTAB) in deionized water and place it in the reactor.

  • While stirring vigorously, add the lead(II) nitrate solution to the surfactant solution.

  • Slowly add the sodium oxalate solution to the mixture using a syringe pump.

  • Allow the reaction to proceed for a set time (e.g., 1 hour) with continuous stirring.

  • Purify the nanoparticle suspension by repeated centrifugation and redispersion in deionized water or by dialysis to remove excess surfactant and unreacted ions.

  • Dry the this compound nanoparticles, for example, by freeze-drying to obtain a fine powder.

ParameterConditionExpected Outcome
SurfactantCTAB (cationic)Stabilized nanoparticles, controlled size
Surfactant Concentration0.01 MInfluences final particle size
Stirring SpeedHighEnsures good mixing and dispersion
PurificationDialysis/CentrifugationRemoval of excess surfactant is crucial

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Microcrystal Synthesis cluster_protocol2 Protocol 2: Nanoparticle Synthesis (Sonochemical) P1_Start Prepare Reactant Solutions (0.1M) P1_Reactor Heat & Stir Water in Reactor (60°C, pH 4.8) P1_Start->P1_Reactor P1_Addition Slowly Add Reactants (1 mL/min) P1_Reactor->P1_Addition P1_Aging Age Precipitate (1 hour) P1_Addition->P1_Aging P1_Separation Filter & Wash P1_Aging->P1_Separation P1_Drying Dry Microcrystals (80°C) P1_Separation->P1_Drying P1_End This compound Microcrystals P1_Drying->P1_End P2_Start Prepare Reactant Solutions (0.05M) P2_Mixing Rapidly Mix Reactants under Sonication P2_Start->P2_Mixing P2_Sonication Continue Sonication (30 min) P2_Mixing->P2_Sonication P2_Separation Centrifuge & Wash P2_Sonication->P2_Separation P2_Drying Dry Nanoparticles (60°C, vacuum) P2_Separation->P2_Drying P2_End This compound Nanoparticles P2_Drying->P2_End

Caption: Experimental workflows for the synthesis of this compound microcrystals and nanoparticles.

parameter_relationships Supersaturation Supersaturation NucleationRate Nucleation Rate Supersaturation->NucleationRate Strongly Increases GrowthRate Particle Growth Rate Supersaturation->GrowthRate Increases ParticleSize Final Particle Size NucleationRate->ParticleSize Decreases GrowthRate->ParticleSize Increases ReactantConc Reactant Concentration ReactantConc->Supersaturation Increases Temperature Temperature Temperature->Supersaturation Decreases (generally) AdditionRate Reagent Addition Rate AdditionRate->Supersaturation Decreases (with slow addition) Surfactant Surfactant Concentration Surfactant->GrowthRate Inhibits Surfactant->ParticleSize Decreases

Caption: Key parameter relationships influencing final particle size in this compound precipitation.

References

Application Notes and Protocols: The Use of Lead Oxalate in the Synthesis of Perovskite Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of lead(II) oxalate (B1200264) (PbC₂O₄) in the synthesis of perovskite materials, particularly for applications in high-performance photovoltaics. The inclusion of lead oxalate as a non-halide lead source or additive in the perovskite precursor solution offers a strategic approach to control the crystallization process, leading to enhanced film quality and improved device performance.[1][2][3]

Application and Mechanism

This compound serves as a critical component in the perovskite precursor solution to modulate the nucleation and growth of the perovskite thin film. Its primary application is to retard the crystallization rate, a mechanism that facilitates the formation of larger, more uniform perovskite grains with a lower density of defects.[1][2][3] This controlled crystallization is particularly beneficial for improving the open-circuit voltage (Voc) and power conversion efficiency (PCE) of perovskite solar cells.[1][2][3] Research has demonstrated that this method is effective for fabricating high-performance solar cells for both outdoor and indoor applications.[1][2][3]

The underlying mechanism involves an anion replacement process that occurs during the annealing of the thin film. The presence of the oxalate anion (C₂O₄²⁻) in the precursor solution influences the initial stages of perovskite crystal formation, leading to a delayed nucleation that allows for the growth of larger crystalline domains.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and performance metrics from studies employing this compound in perovskite solar cell fabrication.

Table 1: Perovskite Precursor Solution Composition

ComponentMolarity (M)Solvent
Lead(II) iodide (PbI₂)VariesN,N-Dimethylformamide (DMF)
Formamidinium iodide (FAI)VariesN,N-Dimethylformamide (DMF)
Methylammonium bromide (MABr)VariesN,N-Dimethylformamide (DMF)
Lead(II) oxalate (PbC₂O₄)VariesAdded to the precursor solution
Cesium iodide (CsI)VariesStock solution in Dimethyl sulfoxide (B87167) (DMSO)

Table 2: Device Performance Metrics with this compound

Illumination ConditionOpen-Circuit Voltage (Voc)Power Conversion Efficiency (PCE)Reference
One Sun (AM 1.5G)1.12 V20.20%[1][2][3]
Indoor (1000 lux)-34.86%[1][2][3]

Experimental Protocols

This section provides detailed protocols for the synthesis of the this compound-containing perovskite precursor and the subsequent fabrication of a perovskite solar cell.

Synthesis of Lead(II) Oxalate

For researchers who wish to synthesize lead(II) oxalate in-house, a gel-based method can be employed to produce crystalline this compound.

Materials:

Protocol:

  • Prepare a silica (B1680970) gel by acidifying a sodium silicate solution with nitric acid to a pH of approximately 4.8.

  • Allow the gel to set in a U-tube.

  • Once the gel has set, add a solution of lead(II) nitrate (e.g., 0.1 M) to one arm of the U-tube and a solution of sodium oxalate (e.g., 0.1 M) to the other arm.

  • Allow the reactants to diffuse into the gel. Crystals of lead(II) oxalate hydrate (B1144303) will form within the gel over a period of several days to weeks.

  • Harvest the crystals, wash with deionized water, and dry.

Perovskite Precursor Solution with this compound

Materials:

  • Lead(II) iodide (PbI₂)

  • Formamidinium iodide (FAI)

  • Methylammonium bromide (MABr)

  • Lead(II) oxalate (PbC₂O₄)

  • Cesium iodide (CsI)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Prepare the lead source solution by dissolving the desired molar amounts of PbI₂ and a specific percentage of PbC₂O₄ in a mixture of DMF and DMSO.

  • Prepare the organic cation solution by dissolving FAI and MABr in DMF.

  • Add the required volume of a CsI stock solution (in DMSO) to the organic cation solution.

  • Combine the lead source solution and the organic cation solution.

  • Stir the final precursor solution at room temperature before use.

Perovskite Solar Cell Fabrication (One-Step Method)

Substrate Preparation:

  • Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Dry the substrates with a nitrogen stream.

  • Treat the substrates with UV-ozone for 15 minutes immediately before use.

Device Fabrication:

  • Deposit an electron transport layer (e.g., SnO₂) onto the cleaned ITO substrate via spin coating. Anneal the layer at the recommended temperature.

  • Transfer the substrates into a nitrogen-filled glovebox.

  • Spin-coat the this compound-containing perovskite precursor solution onto the electron transport layer. A two-step spin-coating process is typically used (e.g., a low-speed step followed by a high-speed step).

  • During the high-speed step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Anneal the perovskite film on a hotplate at a specific temperature (e.g., 100-150 °C) for a defined duration to promote grain growth and remove residual solvent.

  • Deposit a hole transport layer (e.g., Spiro-OMeTAD) on top of the perovskite film by spin coating.

  • Finally, deposit a metal back contact (e.g., gold or silver) by thermal evaporation to complete the device.

Visualizations

The following diagrams illustrate the logical workflow of the perovskite synthesis and fabrication process.

experimental_workflow cluster_precursor Perovskite Precursor Synthesis cluster_fabrication Solar Cell Fabrication PbI2 Lead(II) Iodide (PbI₂) Mix Mix & Stir PbI2->Mix PbC2O4 Lead(II) Oxalate (PbC₂O₄) PbC2O4->Mix FAI Formamidinium Iodide (FAI) FAI->Mix MABr Methylammonium Bromide (MABr) MABr->Mix CsI Cesium Iodide (CsI) CsI->Mix Solvents DMF / DMSO Solvents->Mix Precursor Final Perovskite Precursor Solution Mix->Precursor SpinCoat Perovskite Spin Coating Precursor->SpinCoat Use in fabrication Substrate ITO Substrate Cleaning ETL ETL Deposition (e.g., SnO₂) Substrate->ETL ETL->SpinCoat Anneal Annealing SpinCoat->Anneal HTL HTL Deposition (e.g., Spiro-OMeTAD) Anneal->HTL Electrode Metal Electrode Evaporation HTL->Electrode Device Completed Solar Cell Device Electrode->Device

Caption: Experimental workflow for perovskite solar cell fabrication using a this compound-containing precursor.

logical_relationship cluster_process Mechanism of this compound Action PbC2O4 Introduction of this compound in Precursor Solution Retardation Retardation of Nucleation and Crystallization PbC2O4->Retardation GrainGrowth Promotion of Larger Perovskite Grain Growth Retardation->GrainGrowth DefectReduction Reduction of Film Defects GrainGrowth->DefectReduction ImprovedPerformance Enhanced Device Performance (Higher PCE and Voc) DefectReduction->ImprovedPerformance

Caption: Logical relationship illustrating the effect of this compound on perovskite film properties and device performance.

References

Application Notes and Protocols for the Analytical Quantification of Lead Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lead oxalate (B1200264) (PbC₂O₄) is a sparingly soluble salt of lead that is of interest in various fields, including environmental science, materials science, and toxicology. Accurate quantification of lead oxalate is crucial for understanding its formation, stability, and potential impact. This document provides detailed application notes and protocols for several analytical methods suitable for the quantification of this compound, intended for researchers, scientists, and drug development professionals.

Volumetric Titration

Application Note

Volumetric titration is a classical and cost-effective method for the quantification of the oxalate content in a this compound sample. This method relies on a redox reaction between the oxalate ion (C₂O₄²⁻) and a strong oxidizing agent, typically potassium permanganate (B83412) (KMnO₄), in an acidic solution. The endpoint of the titration is indicated by a persistent pink color due to the excess permanganate ions. This method is robust and does not require sophisticated instrumentation, making it accessible in most laboratory settings.

Experimental Protocol

Objective: To determine the percentage of oxalate in a this compound sample by titration with potassium permanganate.

Materials:

  • This compound sample

  • Potassium permanganate (KMnO₄), standard solution (approx. 0.02 M)

  • Sulphuric acid (H₂SO₄), 2 M

  • Deionized water

  • Burette, 50 mL

  • Pipette, 25 mL

  • Erlenmeyer flask, 250 mL

  • Heating plate or water bath

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample and transfer it to a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of 2 M sulphuric acid to the flask. The sulphuric acid dissolves the this compound and provides the acidic medium required for the titration. PbC₂O₄(s) + H₂SO₄(aq) -> PbSO₄(s) + H₂C₂O₄(aq)

  • Heating: Gently heat the solution to 60-70°C.[1] This is necessary because the reaction between oxalate and permanganate is slow at room temperature.[1]

  • Titration: Fill the burette with the standardized potassium permanganate solution and record the initial volume. Titrate the hot oxalic acid solution with the KMnO₄ solution dropwise while constantly swirling the flask. The purple color of the permanganate will initially disappear as it reacts with the oxalate.

  • Endpoint: The endpoint is reached when a faint, persistent pink color is observed throughout the solution, indicating that all the oxalate has been consumed.[1][2] Record the final volume of the KMnO₄ solution used.

  • Replicates: Repeat the titration at least two more times with fresh samples to ensure accuracy and precision.

Calculation: The reaction between oxalate and permanganate in an acidic medium is: 5 C₂O₄²⁻ + 2 MnO₄⁻ + 16 H⁺ -> 10 CO₂ + 2 Mn²⁺ + 8 H₂O

The percentage of oxalate in the sample can be calculated using the following formula: % Oxalate = (V * M * 88.02 * 5/2) / (W * 1000) * 100

Where:

  • V = Volume of KMnO₄ solution used (in mL)

  • M = Molarity of the KMnO₄ solution (in mol/L)

  • 88.02 = Molar mass of the oxalate ion ( g/mol )

  • 5/2 = Stoichiometric ratio of oxalate to permanganate

  • W = Weight of the this compound sample (in g)

Workflow Diagram

Volumetric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh this compound Sample dissolve Dissolve in H₂SO₄ weigh->dissolve heat Heat to 60-70°C dissolve->heat titrate Titrate with KMnO₄ heat->titrate endpoint Observe Persistent Pink Endpoint titrate->endpoint calculate Calculate % Oxalate endpoint->calculate

Caption: Workflow for the volumetric titration of this compound.

Atomic Absorption Spectrometry (AAS)

Application Note

Atomic Absorption Spectrometry (AAS) is a highly sensitive technique for determining the concentration of specific metal elements in a sample. For this compound, AAS is used to quantify the lead content. The solid this compound sample must first be dissolved, typically using acid digestion, to introduce the lead into the instrument as an aqueous solution.[3] The method offers excellent sensitivity and is suitable for trace-level analysis. Both Flame AAS (FAAS) and Graphite Furnace AAS (GFAAS) can be used, with GFAAS providing lower detection limits.

Experimental Protocol

Objective: To determine the lead content in a this compound sample by AAS.

Materials:

  • This compound sample

  • Nitric acid (HNO₃), concentrated, trace metal grade

  • Deionized water

  • Lead standard solutions for calibration

  • Volumetric flasks

  • Hot plate

  • Atomic Absorption Spectrometer with a lead hollow cathode lamp

Procedure:

  • Sample Digestion: Accurately weigh a small amount of the this compound sample (e.g., 0.1 g) into a beaker. Add a sufficient volume of concentrated nitric acid (e.g., 10 mL) and gently heat on a hot plate in a fume hood until the sample is completely dissolved. PbC₂O₄(s) + 2 HNO₃(aq) -> Pb(NO₃)₂(aq) + H₂C₂O₄(aq)

  • Dilution: After cooling, quantitatively transfer the digested sample solution to a volumetric flask (e.g., 100 mL) and dilute to the mark with deionized water. Further dilutions may be necessary to bring the lead concentration within the linear working range of the instrument.

  • Instrument Setup: Set up the AAS instrument according to the manufacturer's instructions for lead analysis. The typical wavelength for lead is 283.3 nm.

  • Calibration: Prepare a series of lead standard solutions of known concentrations from a stock standard. Aspirate the standards into the instrument and generate a calibration curve of absorbance versus concentration.

  • Sample Measurement: Aspirate the prepared sample solution into the AAS and record the absorbance.

  • Calculation: Determine the concentration of lead in the sample solution from the calibration curve. Calculate the percentage of lead in the original this compound sample using the following formula:

% Lead = (C * V * D) / (W * 1000) * 100

Where:

  • C = Concentration of lead from the calibration curve (in mg/L)

  • V = Final volume of the diluted sample (in L)

  • D = Dilution factor (if any)

  • W = Weight of the this compound sample (in g)

Workflow Diagram

AAS_Workflow cluster_prep Sample Preparation cluster_analysis AAS Analysis cluster_calc Calculation weigh Weigh this compound Sample digest Acid Digestion (HNO₃) weigh->digest dilute Dilute to Known Volume digest->dilute measure Measure Sample Absorbance dilute->measure calibrate Calibrate with Pb Standards calibrate->measure calculate Calculate % Lead measure->calculate

Caption: Workflow for the AAS analysis of lead in this compound.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Application Note

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is an advanced analytical technique that offers extremely low detection limits and high sensitivity for elemental analysis. Similar to AAS, it requires the sample to be in a liquid form. The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio. ICP-MS is particularly useful for analyzing samples with very low concentrations of lead or for multi-elemental analysis. The presence of an oxalate matrix can influence the analysis, and matrix-matched standards may be necessary for accurate quantification.[4]

Experimental Protocol

Objective: To determine the lead concentration in a this compound sample using ICP-MS.

Materials:

  • This compound sample

  • Nitric acid (HNO₃), concentrated, high purity

  • Hydrochloric acid (HCl), concentrated, high purity (optional, for digestion)

  • Deionized water (18 MΩ·cm)

  • Lead standard solutions for calibration

  • Internal standard solution (e.g., Bismuth, Rhenium)

  • Volumetric flasks and pipettes

  • ICP-MS instrument

Procedure:

  • Sample Digestion: Accurately weigh a small amount of the this compound sample (e.g., 0.05 g) into a clean digestion vessel. Add a mixture of high-purity nitric acid and hydrochloric acid (e.g., 3:1 v/v aqua regia) or just nitric acid. Digest the sample using a hot block or a microwave digestion system until the solution is clear.

  • Dilution: After cooling, quantitatively transfer the digest to a volumetric flask and dilute with deionized water to a known volume. Ensure the final acid concentration is compatible with the ICP-MS introduction system (typically 1-2% HNO₃).

  • Internal Standard Addition: Add an internal standard to all blanks, calibration standards, and samples to correct for instrumental drift and matrix effects.

  • Instrument Tuning and Calibration: Tune the ICP-MS instrument for optimal performance according to the manufacturer's guidelines. Prepare a series of calibration standards covering the expected concentration range of lead in the samples. Analyze the standards to generate a calibration curve.

  • Sample Analysis: Introduce the prepared sample solutions into the ICP-MS and measure the ion intensity for the lead isotopes (e.g., ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb).

  • Calculation: The instrument software will typically calculate the concentration of lead in the sample based on the calibration curve and internal standard correction. Calculate the percentage of lead in the original sample as described in the AAS protocol.

Workflow Diagram

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_calc Data Processing weigh Weigh this compound Sample digest Acid Digestion weigh->digest dilute Dilute and Add Internal Standard digest->dilute measure Measure Ion Intensity dilute->measure calibrate Instrument Tuning & Calibration calibrate->measure calculate Calculate Lead Concentration measure->calculate TGA_Logic start This compound (PbC₂O₄) heat Heating in TGA start->heat decomp Decomposition heat->decomp mass_loss Mass Loss (CO, CO₂) decomp->mass_loss residue Lead Oxide (PbO) Residue decomp->residue quantify Quantification based on Mass Loss mass_loss->quantify

References

Application Notes and Protocols for the Biomineralization of Lead as Lead Oxalate by Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead (Pb) is a pervasive and highly toxic heavy metal pollutant with significant environmental and health implications.[1] Fungal bioremediation, or mycoremediation, presents a cost-effective and environmentally friendly approach to detoxify lead-contaminated environments.[2][3] Certain fungi, notably species of Aspergillus and Penicillium, have demonstrated a remarkable tolerance to high concentrations of lead.[4][5] This tolerance is largely attributed to their ability to biomineralize soluble lead into insoluble and less bioavailable forms, primarily lead oxalate (B1200264).[4][6][7]

The core mechanism involves the fungal secretion of organic acids, with oxalic acid being a key metabolite.[5][8][9] This oxalic acid reacts with lead ions in the surrounding environment, leading to the precipitation of lead oxalate (PbC₂O₄) crystals.[6][10] This process effectively immobilizes the lead, reducing its toxicity and mobility.[4][8] These application notes provide a comprehensive overview of the process, quantitative data on its efficiency, and detailed protocols for laboratory-scale investigation.

Data Presentation

The following tables summarize quantitative data from studies on the biomineralization of lead as this compound by fungi, primarily focusing on the highly efficient fungus Aspergillus niger.

Table 1: Lead Removal Efficiency and Oxalic Acid Production by Aspergillus niger

Initial Pb Concentration (mg/L)Incubation Time (days)Final Pb Concentration (mg/L)Pb Removal Efficiency (%)Oxalic Acid Produced (mg/L)Reference
50012.45>99%Not specified[8][11]
50030.34>99%~1130[8][11]
50050.47>99%~1050[8][11]
1000111.68~99%Not specified[8][11]
100030.47>99%~1024[8][11]
100050.47>99%~1024[8][11]
1500124.5~98%Not specified[8][11]
1500328.45~98%~523[8][11]
1500579.33~95%~600[8][11]

Table 2: Fungal Tolerance to Lead

Fungal SpeciesMaximum Tolerated Pb Concentration (mg/L)Reference
Aspergillus niger1500[4][5][8]
Penicillium oxalicum1000 - 1700[4][12]
Beauveria caledonicaHigh tolerance (specific concentration not stated)[9]
Penicillium chrysogenumHigh tolerance (specific concentration not stated)[13]

Signaling Pathways and Logical Relationships

The biomineralization of lead into this compound by fungi is a direct consequence of metabolic activity. The production of oxalic acid is intrinsically linked to the tricarboxylic acid (TCA) cycle. The following diagram illustrates the logical workflow from fungal metabolism to lead immobilization.

cluster_fungus Fungal Cell cluster_environment Contaminated Environment TCA Tricarboxylic Acid (TCA) Cycle PDH Pyruvate Dehydrogenase TCA->PDH stimulates OA Oxalic Acid (C₂H₂O₄) PDH->OA leads to production of Pb_ion Soluble Lead Ions (Pb²⁺) OA->Pb_ion Secreted into environment Pb_oxalate Insoluble this compound (PbC₂O₄) Pb_ion->Pb_oxalate Reacts to form Pb_oxalate->Pb_oxalate

Fungal metabolic pathway for this compound biomineralization.

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for the study of lead biomineralization by fungi. Aspergillus niger is used as the model organism.

Protocol 1: Fungal Culture and Inoculum Preparation
  • Fungal Strain: Obtain a pure culture of Aspergillus niger.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) for solid cultures and Potato Dextrose Broth (PDB) for liquid cultures. Autoclave at 121°C for 20 minutes.

  • Fungal Cultivation: Inoculate the PDA plates with A. niger and incubate at 28°C for 5-7 days, or until sufficient sporulation is observed.

  • Spore Suspension: Harvest the spores from the PDA plates by gently scraping the surface with a sterile loop in the presence of sterile 0.85% saline solution.

  • Spore Counting: Adjust the concentration of the spore suspension to 1 x 10⁷ spores/mL using a hemocytometer. This suspension will serve as the inoculum.

Protocol 2: Lead Biomineralization Assay in Liquid Medium
  • Experimental Setup:

    • In 250 mL Erlenmeyer flasks, add 100 mL of sterile PDB medium.

    • Prepare a stock solution of Pb(NO₃)₂.

    • Add the lead stock solution to the flasks to achieve the desired final concentrations (e.g., 0, 500, 1000, 1500 mg/L of Pb).[11]

    • Prepare triplicate flasks for each lead concentration.

  • Inoculation: Inoculate each flask with 1 mL of the prepared A. niger spore suspension (1 x 10⁷ spores/mL).

  • Incubation: Incubate the flasks at 28°C on a rotary shaker at 150 rpm for a specified period (e.g., 1, 3, and 5 days).[8][11]

  • Sampling and Analysis:

    • At each time point, harvest the flasks for analysis.

    • pH Measurement: Measure the pH of the culture medium.

    • Biomass Determination: Separate the fungal biomass from the medium by filtration. Dry the biomass at 60°C to a constant weight to determine the dry biomass.

    • Lead Concentration: Analyze the lead concentration in the filtrate using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

    • Oxalic Acid Quantification: Determine the concentration of oxalic acid in the filtrate using High-Performance Liquid Chromatography (HPLC).

Protocol 3: Characterization of this compound Crystals
  • Sample Preparation: Collect the fungal biomass with the associated precipitates from the liquid culture.

  • Washing: Gently wash the biomass with deionized water to remove any remaining media components.

  • Microscopy and Elemental Analysis:

    • Scanning Electron Microscopy (SEM): Mount a portion of the dried biomass on a stub, coat with gold or carbon, and observe the morphology of the fungal hyphae and the precipitated crystals using SEM.[6][8]

    • Energy-Dispersive X-ray Spectroscopy (EDS): Perform EDS analysis on the crystals observed under SEM to determine their elemental composition, confirming the presence of lead, carbon, and oxygen.[6][8]

  • Crystallographic Analysis:

    • X-ray Diffraction (XRD): Analyze the crystalline structure of the precipitates by XRD to confirm their identity as this compound (PbC₂O₄).[6][14]

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for investigating the biomineralization of lead as this compound by fungi.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Start fungal_culture Fungal Culture (Aspergillus niger on PDA) start->fungal_culture spore_suspension Spore Suspension Preparation (1x10⁷ spores/mL) fungal_culture->spore_suspension inoculation Inoculation of Media spore_suspension->inoculation media_prep Liquid Media Preparation (PDB with varying Pb concentrations) media_prep->inoculation incubation Incubation (28°C, 150 rpm, 1-5 days) inoculation->incubation sampling Sampling at Time Points incubation->sampling liquid_analysis Liquid Phase Analysis (Pb concentration, Oxalic Acid, pH) sampling->liquid_analysis solid_analysis Solid Phase Analysis (Fungal Biomass, SEM-EDS, XRD) sampling->solid_analysis end_node End liquid_analysis->end_node solid_analysis->end_node

Experimental workflow for lead biomineralization study.

Conclusion

The biomineralization of lead into this compound by fungi like Aspergillus niger is a highly effective and promising strategy for the bioremediation of lead-contaminated sites. This process relies on the natural metabolic activity of the fungi to produce oxalic acid, which subsequently immobilizes lead as an insoluble salt. The protocols and data presented here provide a framework for researchers to further investigate and optimize this process for environmental and industrial applications. Understanding the underlying mechanisms and having robust experimental procedures are crucial for harnessing the full potential of mycoremediation.

References

Sonochemical Synthesis of Lead Oxalate Nanostructures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sonochemical synthesis of lead oxalate (B1200264) nanostructures. The information is intended for researchers and professionals in the fields of materials science, nanotechnology, and drug development.

Introduction

Lead oxalate (PbC₂O₄) nanostructures are of interest due to the unique properties conferred by their nanoscale dimensions and the presence of a heavy element (lead), which can be useful in applications such as imaging. Sonochemistry, the application of ultrasound to chemical reactions, offers a facile and efficient method for the synthesis of nanomaterials with controlled size and morphology.[1] The extreme conditions created by acoustic cavitation—transient hotspots with high temperatures and pressures—drive the nucleation and growth of nanoparticles.[1] While lead-based nanoparticles have potential applications, their inherent toxicity is a significant concern that must be addressed, often through surface modification or encapsulation.[2][3]

Experimental Protocols

The following protocol is a hypothetical procedure for the sonochemical synthesis of this compound nanostructures, based on established methods for analogous compounds such as lead carbonate and other metal oxalates.[4][5]

Materials and Equipment
  • Precursors:

  • Solvent: Deionized water, ethanol (B145695), or a polyol such as tetraethylene glycol (TEG).[4]

  • Surfactant/Stabilizer (Optional): Polyvinylpyrrolidone (PVP), sodium dodecyl sulfate (B86663) (SDS), or other capping agents to control particle size and prevent agglomeration.

  • Equipment:

    • High-intensity ultrasonic probe or bath (sonicator).

    • Reaction vessel (glass beaker).

    • Magnetic stirrer.

    • Centrifuge.

    • Drying oven or vacuum desiccator.

Synthesis Procedure
  • Precursor Solution Preparation:

    • Prepare a solution of the lead salt (e.g., 1.45 M Pb(NO₃)₂ in deionized water).[4]

    • Prepare a separate solution of the oxalate source (e.g., a stoichiometric equivalent of oxalic acid or sodium oxalate in deionized water).

  • Reaction Setup:

    • Place the lead salt solution in the reaction vessel. If using a solvent like TEG, combine the aqueous lead salt solution with the TEG.[4]

    • Immerse the ultrasonic probe into the solution or place the reaction vessel in an ultrasonic bath.

    • Begin sonication and magnetic stirring.

  • Addition of Oxalate:

    • Slowly add the oxalate solution dropwise to the lead salt solution under continuous sonication.[4] The formation of a white precipitate of this compound should be observed.

  • Sonication and Aging:

    • Continue sonication for a specified period (e.g., 10-60 minutes) to ensure complete reaction and to influence the nanoparticle morphology.

    • The reaction can be aged for a period (e.g., 4 hours) after sonication to allow for crystal growth and stabilization.[6]

  • Isolation and Purification:

    • Separate the this compound nanoparticles from the reaction mixture by centrifugation.

    • Wash the precipitate multiple times with deionized water and ethanol to remove unreacted precursors and byproducts.

  • Drying:

    • Dry the purified nanoparticles in an oven at a low temperature (e.g., 60-80 °C) or in a vacuum desiccator to obtain a fine powder.[7]

Data Presentation

Key Experimental Parameters for Sonochemical Synthesis

The following table summarizes key experimental parameters that can be varied to control the size, morphology, and yield of the resulting this compound nanostructures.

ParameterRange/OptionsEffect on Nanostructure Properties
Ultrasound Power Low to HighHigher power can lead to smaller particle sizes.
Ultrasound Frequency 20 kHz - 1 MHzHigher frequencies can enhance chemical effects.
Sonication Time 5 - 60 minutesAffects particle size, crystallinity, and morphology.[6]
Precursor Concentration 0.1 M - 2.0 MInfluences nucleation and growth rates.
Solvent Water, Ethanol, TEGAffects precursor solubility and cavitation behavior.[4]
Temperature Room Temperature - 80 °CCan influence reaction kinetics and crystal phase.[4]
Surfactant/Stabilizer PVP, SDS, etc.Controls particle size and prevents agglomeration.
pH Acidic to BasicCan affect the reaction rate and final product.[6]
Characterization of this compound Nanostructures

The synthesized this compound nanostructures should be characterized using various analytical techniques to determine their physicochemical properties.

TechniqueInformation Obtained
Powder X-ray Diffraction (XRD) Crystalline structure, phase purity, and crystallite size.[8]
Scanning Electron Microscopy (SEM) Morphology, particle size, and size distribution.[9]
Transmission Electron Microscopy (TEM) High-resolution morphology, particle size, and crystal lattice.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groups (e.g., oxalate C=O and C-O bonds) and confirmation of product formation.[10]
Dynamic Light Scattering (DLS) Hydrodynamic size and size distribution in suspension.[11]
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile.[11]

Potential Applications in Drug Development

Note: The high toxicity of lead is a major barrier to its therapeutic use.[3] The following applications are hypothetical and would require extensive research into biocompatibility, surface modification, and encapsulation to mitigate toxicity.

X-ray Contrast Agents

Due to the high atomic number and electron density of lead, lead-based nanoparticles are potential candidates for X-ray contrast agents for enhanced medical imaging.[11] The dense nature of this compound could provide significant X-ray attenuation.

Drug Delivery Vehicle (with caution)

While highly challenging due to toxicity, if appropriately encapsulated in biocompatible polymers or liposomes, this compound nanoparticles could serve as a core for a drug delivery system. The dense core could also allow for imaging-guided drug delivery. Nanoparticles can be designed to enhance drug stability, solubility, and targeted delivery.[12]

Bioremediation and Toxicity Reduction

Research has shown that certain bacteria can biotransform toxic this compound into less toxic lead carbonate.[13] This suggests a potential application in bioremediation strategies and could be a pathway to producing less toxic lead-based nanomaterials for other applications.[13]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_synthesis Sonochemical Synthesis cluster_processing Post-Synthesis Processing lead_sol Lead Salt Solution (e.g., Pb(NO₃)₂) reaction Reaction Vessel + Solvent (e.g., TEG) lead_sol->reaction oxalate_sol Oxalate Solution (e.g., Na₂C₂O₄) sonication Ultrasonication + Stirring oxalate_sol->sonication Dropwise Addition reaction->sonication centrifugation Centrifugation sonication->centrifugation washing Washing (Water & Ethanol) centrifugation->washing drying Drying washing->drying final_product This compound Nanopowder drying->final_product

Caption: Sonochemical synthesis workflow for this compound nanostructures.

Conceptual Application Pathway

application_pathway cluster_synthesis Synthesis & Modification cluster_application Theranostic Application synthesis Sonochemical Synthesis of PbC₂O₄ Nanocore coating Biocompatible Coating (e.g., Polymer, Silica) synthesis->coating drug_loading Drug Loading coating->drug_loading administration Systemic Administration drug_loading->administration targeting Targeted Accumulation (e.g., Tumor Site) administration->targeting imaging X-ray Imaging (Contrast Enhancement) targeting->imaging release Controlled Drug Release targeting->release

Caption: Conceptual pathway for a theranostic application of this compound nanostructures.

References

Application Note and Protocol: Preparation of Lead Oxalate Standards for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead oxalate (B1200264) (PbC₂O₄) is a sparingly soluble salt that serves as a stable, solid primary standard for lead in various analytical applications. Its well-defined stoichiometry and low hygroscopicity make it suitable for the accurate preparation of calibration standards for techniques such as atomic absorption spectroscopy (AAS), inductively coupled plasma optical emission spectrometry (ICP-OES), and X-ray fluorescence (XRF). This document provides a detailed protocol for the synthesis, purification, and verification of lead oxalate standards in a laboratory setting. Adherence to this protocol will enable the preparation of high-purity this compound for use as a reference material.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is crucial for its proper handling and application as an analytical standard.

PropertyValueReference
Chemical Formula PbC₂O₄[1][2]
Molar Mass 295.22 g/mol [1][2][3]
Appearance White, heavy crystalline powder[1]
Density 5.28 g/cm³[1]
Melting Point 327.4 °C (decomposes)[1]
Solubility in Water 0.00016 g / 100 mL at 20 °C
CAS Number 814-93-7[1][3]

Health and Safety Precautions

Lead compounds are highly toxic and require strict adherence to safety protocols. All procedures should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles and a face shield

    • Laboratory coat

  • Handling:

    • Avoid inhalation of dust. Use engineering controls such as a fume hood.

    • Prevent contact with skin and eyes.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling lead compounds.

  • Waste Disposal:

    • All lead-containing waste, including solutions and contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations.

Experimental Protocols

Synthesis of this compound

This protocol details the preparation of this compound via a precipitation reaction between lead(II) nitrate (B79036) and sodium oxalate.[1]

Materials and Reagents:

  • Lead(II) nitrate (Pb(NO₃)₂) - ACS grade or higher

  • Sodium oxalate (Na₂C₂O₄) - ACS grade or higher

  • Deionized water

  • Dilute nitric acid (HNO₃) - approx. 0.1 M

  • Beakers (250 mL and 500 mL)

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper (Whatman No. 42 or equivalent)

  • Vacuum flask

  • Wash bottle

Procedure:

  • Prepare Reactant Solutions:

    • Accurately weigh approximately 33.1 g of lead(II) nitrate and dissolve it in 200 mL of deionized water containing a few drops of dilute nitric acid to prevent the formation of lead hydroxide. This creates a 0.5 M lead(II) nitrate solution.

    • Accurately weigh approximately 13.4 g of sodium oxalate and dissolve it in 200 mL of deionized water. This creates a 0.5 M sodium oxalate solution.

  • Precipitation:

    • Place the lead(II) nitrate solution in a 500 mL beaker on a magnetic stirrer.

    • Slowly add the sodium oxalate solution to the lead(II) nitrate solution dropwise while stirring continuously. A white precipitate of this compound will form immediately.

    • Continue stirring for 30 minutes at room temperature to ensure complete precipitation and to allow the crystals to grow.

  • Digestion of the Precipitate:

    • Gently heat the suspension to 60-70 °C while stirring and maintain this temperature for 1-2 hours. This process, known as digestion, promotes the formation of larger, more easily filterable crystals and reduces impurities. Do not boil the solution.

  • Isolation and Washing of the Precipitate:

    • Allow the precipitate to settle. Decant the supernatant liquid.

    • Wash the precipitate by adding 100 mL of deionized water, stirring, allowing it to settle, and decanting the supernatant. Repeat this washing step three times.

    • Transfer the precipitate to a Buchner funnel fitted with a pre-weighed filter paper.

    • Wash the precipitate on the filter with several portions of deionized water until the filtrate is free of nitrate ions (test with a suitable method, e.g., diphenylamine (B1679370) test).

    • Finally, wash the precipitate with a small amount of ethanol (B145695) to aid in drying.

  • Drying:

    • Carefully remove the filter paper with the precipitate and place it on a watch glass.

    • Dry the this compound in an oven at 110 °C to a constant weight.[4] This will yield the anhydrous this compound.

Purity Verification by Gravimetric Analysis

The purity of the prepared this compound can be verified by converting a known mass of the product to lead sulfate (B86663), which is also a stable, insoluble compound.

Materials and Reagents:

  • Prepared this compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Porcelain crucible and lid

  • Muffle furnace

  • Desiccator

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.5 g of the dried this compound into a clean, dry, pre-weighed porcelain crucible.

  • Add 5 mL of deionized water to moisten the sample, followed by the slow and careful addition of 5 mL of concentrated sulfuric acid. Perform this step in a fume hood.

  • Gently heat the crucible on a hot plate to evaporate the water and excess sulfuric acid. White fumes of SO₃ will be evolved.

  • Once fuming has ceased, transfer the crucible to a muffle furnace and heat at 500-600 °C for 1 hour to ensure the complete conversion of this compound to lead sulfate (PbSO₄).

  • Cool the crucible in a desiccator to room temperature and weigh it on an analytical balance.

  • Repeat the heating, cooling, and weighing steps until a constant mass is achieved.

  • Calculate the percentage purity of the this compound using the following formula:

    Percentage Purity = (Mass of PbSO₄ obtained / Theoretical mass of PbSO₄) x 100

    Theoretical mass of PbSO₄ = Mass of this compound sample x (Molar mass of PbSO₄ / Molar mass of PbC₂O₄)

    Molar mass of PbSO₄ = 303.26 g/mol Molar mass of PbC₂O₄ = 295.22 g/mol

Data Presentation

Table 1: Physical and Chemical Properties of Reagents

ReagentFormulaMolar Mass ( g/mol )AppearanceHazards
Lead(II) NitratePb(NO₃)₂331.2White crystalline solidOxidizer, Toxic, Environmental Hazard
Sodium OxalateNa₂C₂O₄134.0White crystalline solidHarmful if swallowed or inhaled

Table 2: Expected Yield and Purity

ParameterExpected Value
Theoretical Yield Based on the limiting reagent (stoichiometric calculation)
Purity (by gravimetric analysis) > 99.5%

Visual Representations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_verification Purity Verification A Prepare 0.5 M Pb(NO₃)₂ Solution C Precipitation: Mix Solutions A->C B Prepare 0.5 M Na₂C₂O₄ Solution B->C D Digestion: Heat at 60-70°C C->D E Washing by Decantation D->E F Vacuum Filtration and Washing E->F G Drying at 110°C F->G H Gravimetric Analysis: Conversion to PbSO₄ G->H I Calculation of Purity H->I J High-Purity This compound Standard I->J

Caption: Experimental workflow for the preparation of this compound standards.

logical_relationship reagents Starting Reagents (Lead(II) Nitrate, Sodium Oxalate) synthesis Synthesis (Precipitation & Digestion) reagents->synthesis purification Purification (Washing & Drying) synthesis->purification product This compound (PbC₂O₄) purification->product analysis Purity Verification (Gravimetric Analysis) product->analysis standard Certified Standard analysis->standard

Caption: Logical relationship of the this compound standard preparation process.

References

Application Notes and Protocols: Lead Oxalate in Photography and Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) oxalate (B1200264) (PbC₂O₄) is a toxic inorganic compound with a limited but historically significant application in the field of photography.[1][2] Primarily, it has been utilized as an additive in the platinotype process, a photographic printing technique renowned for its extensive tonal range and archival permanence.[3][4] In this context, lead oxalate serves to modify the final image characteristics, notably increasing contrast and producing cooler, more defined tones.[3] While other lead compounds have found use in the broader printing industry, particularly as pigments and drying agents in inks, the specific application of this compound in industrial printing processes is not well-documented and appears to be minimal to non-existent.[5][6][7][8] This document provides a comprehensive overview of the known applications of this compound in photography, including detailed protocols for its use in platinum printing, alongside a discussion of its historical and modern context. Safety protocols for handling this hazardous material are also detailed.

Introduction

The platinotype, or platinum printing process, patented by William Willis in 1873, is an iron-based photographic process that produces images formed from metallic platinum embedded in the fibers of the paper.[4][9] The core of the process relies on the light sensitivity of ferric oxalate, which is reduced to ferrous oxalate upon exposure to ultraviolet (UV) light. This ferrous oxalate then reduces a platinum salt (typically potassium chloroplatinite) to metallic platinum, forming the final image.[3][4]

Historically, photographers and chemists experimented with various additives to the sensitizer (B1316253) solution to control the aesthetic qualities of the final print. This compound was one such additive, introduced to facilitate a more uniform development and to alter the contrast and tonality of the image.[9]

Application in Photography: The Platinotype Process

The primary and most well-documented application of this compound in imaging is as a component in the sensitizer solution for platinum printing.

Principle of Operation

In the platinotype process, the addition of this compound to the ferric oxalate and platinum salt sensitizer solution influences the reduction-oxidation reaction that forms the platinum image. While the precise mechanism is not extensively detailed in available literature, it is understood that the presence of lead ions affects the precipitation of platinum metal, leading to a cooler image tone and an increase in print contrast.[3]

Quantitative Data

While historical literature frequently mentions the qualitative effects of this compound, precise quantitative data on its impact on sensitometric properties such as Dmax (maximum density) and tonal range is scarce in modern publications. The table below summarizes the known effects based on historical accounts and contemporary descriptions of the process.

ParameterEffect of this compound AdditionReference
Image Contrast Increased[3]
Image Tone Cooler (more neutral black to blue-black)[3]
Edge Definition More defined[3]
Development Facilitates more uniform reduction of platinum salts[9]

Further research would be required to quantify the relationship between this compound concentration and these print characteristics.

Experimental Protocols

The following protocols are based on historical and contemporary descriptions of the platinotype process. Extreme caution must be exercised when handling this compound and other chemicals involved, as they are highly toxic. [1] All work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Materials and Reagents
  • Lead(II) Oxalate (PbC₂O₄) : High purity, fine powder.

  • Ferric Oxalate (Fe₂(C₂O₄)₃) : Light-sensitive; must be stored in a dark, cool place.

  • Potassium Chloroplatinite (K₂PtCl₄) : Platinum salt.

  • Potassium Oxalate (K₂C₂O₄) : Developer.

  • Hydrochloric Acid (HCl) or EDTA (Ethylenediaminetetraacetic acid) : Clearing agent.

  • Distilled Water

  • 100% Cotton Rag Paper : Suitable for alternative photographic processes.

  • Brushes : Soft, non-metallic brushes for coating.

  • Contact Printing Frame

  • UV Light Source : Sunlight or a dedicated UV exposure unit.

  • Darkroom Trays

Preparation of Solutions

Note: Historical formulas vary. The following is a representative protocol.

  • Sensitizer Solution A (Ferric Oxalate) :

    • Dissolve 24.8 g of ferric oxalate in distilled water to a final volume of 100 ml. Store in a brown, light-proof bottle.

  • Sensitizer Solution B (Platinum Salt) :

    • Dissolve 15 g of potassium chloroplatinite in 85 ml of distilled water. Store in a dark bottle.

  • This compound Additive :

  • Developer Solution :

    • Prepare a saturated solution of potassium oxalate in distilled water (approximately 35 g in 100 ml of warm water). This solution is reusable and its developing action can be modified by temperature.

  • Clearing Baths :

    • First Clearing Bath : A 1:60 dilution of concentrated hydrochloric acid in water.

    • Subsequent Clearing Baths : Fresh dilutions of hydrochloric acid or a 5% solution of EDTA.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_exposure Exposure cluster_development Development & Clearing prep_sensitizer Prepare Sensitizer (Ferric Oxalate + Potassium Chloroplatinite + this compound) coat_paper Coat Paper prep_sensitizer->coat_paper Apply uniform layer dry_paper Dry Paper in Dark coat_paper->dry_paper contact_print Contact Print (Negative + Sensitized Paper) uv_exposure Expose to UV Light contact_print->uv_exposure develop Develop in Potassium Oxalate uv_exposure->develop Immerse print clear1 First Clearing Bath (HCl or EDTA) develop->clear1 clear2 Second Clearing Bath clear1->clear2 clear3 Third Clearing Bath clear2->clear3 wash Final Wash clear3->wash dry_print Dry Final Print wash->dry_print

Caption: Workflow for the Platinotype Process with this compound.

Step-by-Step Protocol
  • Sensitizer Mixing : In subdued light, mix equal parts of Sensitizer Solution A and Sensitizer Solution B. If using a this compound additive, it would be incorporated into Solution A during its preparation.

  • Paper Coating : Using a soft brush, coat the 100% cotton rag paper with the sensitizer solution in even strokes.

  • Drying : Allow the coated paper to dry completely in a dark, well-ventilated area.

  • Exposure : Place the negative in direct contact with the sensitized paper in a contact printing frame. Expose to a UV light source until a faint image is visible.

  • Development : Immerse the exposed paper in the potassium oxalate developer. The image will appear almost instantly. Develop for 1-2 minutes.

  • Clearing : Transfer the print through three successive clearing baths to remove unexposed iron salts. Leave the print in each bath for approximately 5 minutes.

  • Washing : Wash the print in running water for at least 30 minutes.

  • Drying : Air-dry the final print.

Application in Printing

While lead compounds have a history in the printing industry, the specific use of this compound is not documented.

  • Lead Pigments : Compounds like lead chromate (B82759) (chrome yellow) and lead carbonate (white lead) were historically used as pigments in printing inks.[6][10] These have been largely phased out due to their toxicity.[10]

  • Lead Driers : Lead compounds have also been used as driers to accelerate the oxidation and hardening of oil-based inks.[6]

  • Lead in Type Metal : An alloy of lead, tin, and antimony was the primary material for movable type in printing presses for centuries.

A thorough search of historical and modern printing literature did not yield any specific applications for this compound in ink formulations or other printing processes.

Safety and Handling

Lead(II) oxalate is a highly toxic substance.

  • Toxicity : Harmful if swallowed or inhaled. It is a suspected carcinogen and can cause damage to organs through prolonged or repeated exposure. It may also damage fertility or the unborn child.

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

  • Ventilation : Work in a well-ventilated area or under a fume hood to avoid inhaling dust particles.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal : Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

safety_precautions cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_response Emergency Response gloves Chemical-Resistant Gloves goggles Safety Goggles lab_coat Lab Coat ventilation Use in Well-Ventilated Area or Fume Hood storage Store in a Sealed Container disposal Dispose as Hazardous Waste inhalation Move to Fresh Air skin_contact Wash with Soap and Water eye_contact Rinse with Water ingestion Seek Immediate Medical Attention

Caption: Safety Precautions for Handling this compound.

Conclusion

The application of this compound is confined to a niche and historical role in photography as a contrast-enhancing and tone-modifying agent in the platinotype process. While effective in this capacity, its high toxicity necessitates stringent safety measures. There is no significant evidence of its use in industrial printing processes. The protocols provided herein offer a framework for researchers interested in exploring this historical photographic technique, with a strong emphasis on safe laboratory practices.

References

Troubleshooting & Optimization

how to increase the solubility of lead oxalate in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of lead oxalate (B1200264) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is lead oxalate poorly soluble in water?

Lead(II) oxalate is a sparingly soluble salt in water.[1][2][3] Its low solubility is due to the strong ionic attractions between the lead(II) cations (Pb²⁺) and the oxalate anions (C₂O₄²⁻) in its crystal lattice. The solubility product constant (Ksp) for this compound is approximately 4.8 x 10⁻¹⁰, indicating that only a very small amount of the salt will dissociate into its constituent ions in water.[4]

Q2: What are the primary methods to increase the solubility of this compound?

The primary methods for increasing the solubility of this compound in aqueous solutions are:

  • pH Adjustment: Lowering the pH of the solution by adding a strong acid.[4][5]

  • Complexation: Introducing ligands that form soluble complexes with lead(II) ions. This can be achieved by adding an excess of oxalate ions or other chelating agents.[1][2][3][5][6]

Q3: How does pH affect the solubility of this compound?

Sparingly soluble salts derived from weak acids, like this compound, tend to be more soluble in acidic solutions.[4] The oxalate ion (C₂O₄²⁻) is the conjugate base of the weak acid, oxalic acid (H₂C₂O₄). In an acidic solution, the oxalate ions on the right side of the dissolution equilibrium react with the added protons (H⁺) to form hydrogen oxalate ions (HC₂O₄⁻) and oxalic acid. This reaction reduces the concentration of free oxalate ions in the solution. According to Le Chatelier's principle, the equilibrium will shift to the right, causing more this compound to dissolve.[6] The addition of a strong acid will have a greater effect on the solubility of this compound compared to lead salts of strong acids like lead iodide (PbI₂) or lead sulfate (B86663) (PbSO₄).[4]

Q4: Can adding more oxalate ions increase the solubility of this compound?

Yes, counterintuitively, adding an excess of oxalate anions can increase the solubility of lead(II) oxalate.[1][2][3] This is due to the formation of a soluble complex ion, Pb(C₂O₄)₂²⁻.[1][2][3] While the common ion effect would typically predict a decrease in solubility upon adding a common ion, the formation of this stable, soluble complex counteracts this effect and leads to an overall increase in the amount of lead that can be dissolved.

Q5: Are there other reagents that can increase this compound solubility?

Yes, other chelating agents can be used to increase the solubility of lead compounds by forming stable, soluble complexes with lead ions.[5] Common examples include ethylenediaminetetraacetic acid (EDTA) and citric acid.[5] These agents effectively sequester the lead ions, preventing them from precipitating as this compound.[5]

Troubleshooting Guides

Issue: this compound precipitate is not dissolving in my aqueous solution.

Possible Cause 1: Neutral or Basic pH this compound is sparingly soluble in neutral or basic solutions.

Troubleshooting Steps:

  • Measure the pH of your solution using a calibrated pH meter.

  • If the pH is neutral (≈7) or basic (>7), gradually add a strong acid (e.g., nitric acid or perchloric acid) dropwise while monitoring the pH.

  • Continue adding acid until the desired amount of this compound has dissolved. Be aware that the solubility of this compound increases significantly in acidic conditions.[4][7] For example, a 250-fold increase in Pb solubility has been observed at acidic pH in the presence of oxalate.[7][8][9]

Possible Cause 2: Insufficient Complexing Agent If you are trying to dissolve this compound by forming a complex, the concentration of the complexing agent may be too low.

Troubleshooting Steps:

  • If using excess oxalate as the complexing agent, gradually add a concentrated solution of a soluble oxalate salt (e.g., sodium oxalate or potassium oxalate) to your suspension of this compound.

  • If using a different chelating agent such as EDTA, add a solution of the chelating agent to the this compound suspension.

  • Stir the solution to facilitate the formation of the soluble lead complex. The formation of the soluble Pb(C₂O₄)₂²⁻ complex will lead to the dissolution of the this compound precipitate.[1][2][3]

Quantitative Data

ParameterValueTemperature (°C)Reference
Solubility in Water 0.0091 g / 100 mL25[1]
Solubility Product (Ksp) 4.8 x 10⁻¹⁰25[4]

Experimental Protocols

Protocol 1: Increasing this compound Solubility by pH Adjustment

Objective: To dissolve a known amount of this compound by lowering the pH of the aqueous solution.

Materials:

  • Lead(II) oxalate powder

  • Deionized water

  • Strong acid (e.g., 1 M Nitric Acid)

  • Magnetic stirrer and stir bar

  • Beaker

  • pH meter, calibrated

Procedure:

  • Weigh a desired amount of lead(II) oxalate and add it to a beaker containing a known volume of deionized water.

  • Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring to create a suspension.

  • Immerse the calibrated pH electrode into the suspension and record the initial pH.

  • Slowly add the 1 M nitric acid solution drop by drop to the suspension.

  • Monitor the pH continuously. Observe the dissolution of the this compound precipitate as the pH decreases.

  • Continue adding acid until the solid has completely dissolved. Record the final pH.

Protocol 2: Increasing this compound Solubility by Complexation with Excess Oxalate

Objective: To dissolve this compound by forming the soluble Pb(C₂O₄)₂²⁻ complex.

Materials:

  • Lead(II) oxalate powder

  • Deionized water

  • Soluble oxalate salt (e.g., Sodium Oxalate, Na₂C₂O₄)

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Create a suspension of lead(II) oxalate in deionized water as described in Protocol 1.

  • Prepare a concentrated solution of sodium oxalate (e.g., 1 M).

  • While stirring the this compound suspension, slowly add the sodium oxalate solution.

  • Observe the dissolution of the this compound precipitate as the soluble complex forms.

  • Continue adding the sodium oxalate solution until the this compound has completely dissolved.

Visualizations

experimental_workflow_ph cluster_start Initial State cluster_process Process cluster_result Result start This compound Suspension in Water (Insoluble) add_acid Add Strong Acid (e.g., HNO₃) start->add_acid Lowering pH result Dissolved Lead Ions (Pb²⁺) and Oxalic Acid/Hydrogen Oxalate add_acid->result Protonation of Oxalate

Caption: Workflow for increasing this compound solubility via pH adjustment.

experimental_workflow_complexation cluster_start Initial State cluster_process Process cluster_result Result start This compound Suspension in Water (Insoluble) add_oxalate Add Excess Soluble Oxalate (e.g., Na₂C₂O₄) start->add_oxalate Complex Formation result Soluble this compound Complex [Pb(C₂O₄)₂]²⁻ add_oxalate->result Increased Solubility

Caption: Workflow for increasing this compound solubility via complexation.

logical_relationship cluster_problem Problem cluster_solutions Solutions cluster_mechanisms Mechanisms problem Insoluble this compound (PbC₂O₄) solution1 pH Adjustment (Add Acid) problem->solution1 solution2 Complexation (Add Ligands) problem->solution2 mechanism1 Protonation of Oxalate Ion (Shifts Equilibrium) solution1->mechanism1 mechanism2 Formation of Soluble Lead Complexes solution2->mechanism2

Caption: Logical relationship between the problem and solutions for this compound solubility.

References

preventing agglomeration during lead oxalate nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lead Oxalate (B1200264) Nanoparticle Synthesis

Welcome to the technical support center for lead oxalate nanoparticle synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, with a primary focus on preventing nanoparticle agglomeration.

Frequently Asked Questions (FAQs)

Q1: What is nanoparticle agglomeration and why is it a problem?

A1: Nanoparticle agglomeration is the tendency of nanoparticles to cluster together, forming larger aggregates. This phenomenon is driven by the high surface energy of nanoparticles and attractive forces like van der Waals forces.[1][2] Agglomeration is problematic because it negates the unique size-dependent properties of nanoparticles, leading to loss of desired optical, catalytic, and therapeutic functions, as well as potential issues with product consistency and performance.

Q2: What are the main causes of agglomeration during this compound nanoparticle synthesis?

A2: Several factors during the synthesis process can lead to agglomeration. The primary causes include:

  • High Nucleation Rate: Rapid formation of particle nuclei can lead to uncontrolled growth and clustering.[3]

  • Improper pH: The pH of the solution affects the surface charge of the nanoparticles. At a pH near the isoelectric point, the surface charge is minimal, reducing electrostatic repulsion and promoting agglomeration.[4][5]

  • Inadequate Surface Passivation: Without a protective layer, the high surface energy of the nanoparticles makes them prone to sticking together.

  • Inefficient Mixing: Poor mixing can create localized areas of high precursor concentration, leading to rapid, uncontrolled particle growth and aggregation.

  • Post-Synthesis Handling: Improper washing, drying, or storage methods can also induce agglomeration.

Q3: How can surfactants or capping agents help prevent agglomeration?

A3: Surfactants and capping agents are molecules that adsorb to the surface of nanoparticles during or after their formation.[6] They prevent agglomeration through two main mechanisms:

  • Steric Hindrance: The molecules create a physical barrier around each nanoparticle, preventing them from getting too close to each other.[2]

  • Electrostatic Repulsion: Ionic surfactants can impart a surface charge to the nanoparticles, causing them to repel each other.[2] Commonly used capping agents include polymers like PVP and PEG, and surfactants like CTAB and oleic acid.[2][7]

Q4: What is the difference between soft and hard agglomeration?

A4: Agglomerates are generally categorized into two types:

  • Soft Agglomeration: These are loose clusters of nanoparticles held together by weaker forces like van der Waals interactions. They can often be broken up by mechanical means such as sonication or high-shear mixing.[1][2]

  • Hard Agglomeration: These are more tightly bound aggregates formed by stronger forces, including chemical bonds between particles. Hard agglomerates are difficult to redisperse and often require more intensive methods to break apart.[1][2] Surface modification during synthesis is a key strategy to prevent the formation of hard agglomerates.[1]

Troubleshooting Guide: Agglomeration Issues

This guide provides solutions to common problems encountered during the synthesis of this compound nanoparticles.

Observed Problem Potential Cause Recommended Solution
Immediate formation of a cloudy precipitate or large visible particles upon mixing precursors. Nucleation rate is too high. This leads to uncontrolled growth and immediate agglomeration.[3]- Lower the reaction temperature: Decrease the temperature by 10-20°C to slow down the reaction kinetics. - Reduce precursor concentration: Use more dilute solutions of lead and oxalate precursors. - Increase capping agent concentration: Ensure sufficient capping agent is present to stabilize newly formed nuclei.[3]
Final product consists of micron-sized aggregates instead of nanoparticles (verified by SEM/TEM). Insufficient stabilization. The nanoparticles are not adequately protected against agglomeration.- Introduce or increase the concentration of a capping agent/surfactant: Use agents like oleic acid, EDTA, or CTAB to provide steric or electrostatic stabilization.[7] - Optimize the type of surfactant: The choice of surfactant can significantly impact particle size and stability.[8][9]
Nanoparticles appear well-dispersed in solution but aggregate upon washing or drying. Loss of stabilizing agent or improper pH. The washing process may remove the capping agent, or a change in pH during washing can destabilize the particles.- Use a suitable solvent for washing: Wash with a solvent that helps maintain the stability of the nanoparticle suspension (e.g., anhydrous ethanol).[1] - Control the pH: Ensure the pH of the washing solution is not near the isoelectric point of the nanoparticles. - Employ gentle drying techniques: Use methods like freeze-drying or drying under vacuum at a low temperature.
Agglomeration is observed in specific batches, leading to poor reproducibility. Inconsistent reaction conditions. Minor variations in parameters like stirring rate, temperature, or the rate of precursor addition can affect the outcome.- Standardize all experimental parameters: Maintain a consistent and vigorous stirring rate to ensure homogeneous mixing. Precisely control the temperature and the rate of addition of precursors. - Use a flow-based synthesis method: Techniques like slug flow coprecipitation can offer better control over mixing and reaction time, improving reproducibility.[10]

Experimental Protocols

Protocol 1: Basic Synthesis of this compound Nanoparticles (Unstabilized)

This protocol describes a simple co-precipitation method. Note that this method is prone to agglomeration and serves as a baseline for comparison.

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium oxalate (Na₂C₂O₄)

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of lead(II) nitrate in deionized water.

  • Prepare a 0.1 M solution of sodium oxalate in deionized water.

  • Under vigorous magnetic stirring, slowly add the sodium oxalate solution dropwise to the lead(II) nitrate solution at room temperature.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for 1-2 hours to ensure the reaction is complete.

  • Separate the precipitate by centrifugation (e.g., 5000 rpm for 15 minutes).[11]

  • Wash the precipitate several times with deionized water and then with ethanol (B145695) to remove unreacted precursors and byproducts.

  • Dry the resulting white powder in a vacuum oven at 60°C.

Protocol 2: Synthesis of this compound Nanoparticles with a Capping Agent

This protocol incorporates a capping agent to control particle size and prevent agglomeration.

Materials:

  • Lead(II) acetate (B1210297) (Pb(CH₃COO)₂)

  • Sodium oxalate (Na₂C₂O₄)

  • Oleic acid (C₁₈H₃₄O₂)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve a specific amount of lead(II) acetate in deionized water.

  • In a separate beaker, dissolve a stoichiometric amount of sodium oxalate in deionized water.

  • Add a controlled amount of oleic acid (as a capping agent) to the lead(II) acetate solution and stir until it is well-dispersed.

  • Slowly add the sodium oxalate solution to the lead acetate/oleic acid mixture under vigorous stirring.

  • Allow the reaction to proceed for 2-3 hours at a controlled temperature (e.g., 50°C).

  • Collect the nanoparticles by centrifugation.

  • Wash the product multiple times with an ethanol/water mixture to remove excess reactants and unbound capping agent.

  • Dry the final product under vacuum.

Visual Guides

Experimental Workflow for Nanoparticle Synthesis

The following diagram illustrates the general workflow for the synthesis and characterization of this compound nanoparticles, highlighting the key stages where agglomeration can be controlled.

G Workflow for Controlled Nanoparticle Synthesis cluster_prep 1. Precursor Preparation cluster_synth 2. Synthesis cluster_proc 3. Post-Synthesis Processing cluster_char 4. Characterization p1 Prepare Lead Precursor Solution (e.g., Pb(NO₃)₂) s1 Mix Precursors Under Controlled Conditions (Temp, pH, Stirring) p1->s1 p2 Prepare Oxalate Precursor Solution (e.g., Na₂C₂O₄) p2->s1 p3 Prepare Surfactant/ Capping Agent Solution (Optional) p3->s1 proc1 Aging/ Maturation s1->proc1 proc2 Washing via Centrifugation proc1->proc2 proc3 Drying (e.g., Vacuum Oven) proc2->proc3 c1 Size & Morphology (TEM, SEM) proc3->c1 c2 Crystallinity (XRD) proc3->c2 c3 Surface Properties (FTIR, Zeta Potential) proc3->c3

Caption: General workflow for this compound nanoparticle synthesis.

Troubleshooting Logic for Agglomeration

This decision-making flowchart helps diagnose and address issues with nanoparticle agglomeration during synthesis.

G Troubleshooting Flowchart for Nanoparticle Agglomeration start Agglomeration Observed (via TEM, DLS, or visual) q1 Is a capping agent /surfactant being used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are reaction kinetics controlled? a1_yes->q2 sol_no Action: Introduce a capping agent (e.g., Oleic Acid, CTAB, PVP) a1_no->sol_no end_node Re-characterize Nanoparticles sol_no->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the solution pH optimized? a2_yes->q3 sol_kinetics Action: - Lower precursor concentration - Reduce reaction temperature - Slow down mixing rate a2_no->sol_kinetics sol_kinetics->end_node a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end_node Problem likely resolved. If not, check post-synthesis (washing/drying) steps. sol_ph Action: Adjust pH away from the isoelectric point to increase electrostatic repulsion. a3_no->sol_ph sol_ph->end_node

Caption: A decision tree for troubleshooting nanoparticle agglomeration.

References

optimizing temperature for complete thermal decomposition of lead oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the thermal decomposition of lead oxalate (B1200264).

Troubleshooting Guide

This guide addresses common issues encountered during the thermal decomposition of lead oxalate, helping you identify potential causes and implement corrective actions to achieve complete decomposition.

Issue Potential Cause Recommended Action
Incomplete decomposition (higher than expected final mass) Temperature too low or hold time too short: The final decomposition stage may not have been reached or completed.Verify the decomposition temperature ranges from thermogravimetric analysis (TGA) data. Ensure the final temperature is maintained for a sufficient duration to allow the reaction to go to completion.
Heating rate is too high: A rapid heating rate can lead to a temperature gradient within the sample, with the core not reaching the required decomposition temperature.Reduce the heating rate to allow for uniform heat distribution throughout the sample.
Sample mass is too large: Similar to a high heating rate, a large sample mass can result in incomplete heat penetration.Use a smaller sample mass.
Atmosphere is not inert (if metallic lead is the desired product): The presence of oxygen can lead to the formation of lead oxides, resulting in a higher final mass than expected for pure lead.Ensure a consistent and sufficient flow of an inert gas (e.g., nitrogen, argon) throughout the experiment.
Unstable TGA baseline Instrument not properly calibrated or tared: This can lead to inaccurate mass readings.Calibrate the TGA instrument according to the manufacturer's instructions and ensure the balance is properly tared before starting the experiment.
Gas flow rate is inconsistent: Fluctuations in the purge gas flow can cause buoyancy effects that appear as an unstable baseline.Use a mass flow controller to ensure a stable and consistent gas flow rate.
Discrepancy between theoretical and experimental mass loss Hydrated this compound: The initial sample may contain water of hydration, leading to an initial mass loss at lower temperatures that may not be accounted for in the theoretical calculation for anhydrous this compound.Dry the this compound sample at a low temperature (e.g., 100-120°C) before the decomposition experiment to remove any adsorbed or hydrate (B1144303) water.
Formation of intermediates: The decomposition may proceed through stable or semi-stable intermediates that are not accounted for in the overall reaction equation.Analyze the sample at different stages of decomposition using techniques like X-ray diffraction (XRD) to identify any intermediate phases.
Reaction with crucible material: At high temperatures, the sample or its decomposition products might react with the crucible.Use an inert crucible material, such as alumina (B75360) or platinum.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound decompose?

A1: The thermal decomposition of this compound typically occurs in stages. Based on thermal analysis of lead-mixed cadmium oxalate crystals, the decomposition process begins around 48.70°C and continues up to 372.33°C. The process involves an initial dehydration step followed by the decomposition of the anhydrous oxalate. One study on pure this compound investigated the kinetics of decomposition at temperatures of 309°C, 325°C, 335°C, and 350°C.[1]

Q2: What are the expected decomposition products of this compound?

A2: The thermal decomposition of this compound in an inert atmosphere is expected to produce lead(II) oxide (PbO), metallic lead (Pb), carbon dioxide (CO₂), and carbon monoxide (CO).

Q3: How does the atmosphere affect the decomposition?

A3: The furnace atmosphere significantly impacts the final products. In an inert atmosphere (like nitrogen or argon), the decomposition is more likely to yield a mixture of lead oxide and metallic lead. In an oxidizing atmosphere (like air or oxygen), the metallic lead formed can be further oxidized to lead oxides, resulting in a different final mass and product composition.

Q4: Can the heating rate influence the decomposition temperature?

A4: Yes, the heating rate is a critical parameter. Higher heating rates can shift the observed decomposition temperatures to higher values in TGA and DSC curves. For kinetic studies and to ensure complete reaction, a slower heating rate is generally recommended.

Q5: Why is my final product a mixture of compounds instead of a single product?

A5: The decomposition of this compound can be a multi-step process involving the formation of intermediates. The final product composition can be influenced by factors such as the furnace atmosphere, heating rate, and final temperature. To obtain a specific product, precise control over these experimental conditions is necessary.

Data Presentation

The following table summarizes the thermal decomposition stages of a lead-mixed cadmium oxalate ((Cd₀.₉₇₃Pb₀.₀₂₇)C₂O₄·3H₂O), providing an insight into the expected temperature ranges for similar compounds.

Decomposition StageTemperature Range (°C)Mass Loss (%)DTG Peak (°C)DSC Peak (°C)Process
148.70 - 201.6712.44148.33150.67 (Endothermic)Dehydration (Loss of 3 H₂O molecules)
2201.67 - 372.3329.35362.33365.00 (Endothermic)Decomposition of anhydrous oxalate

Data adapted from a study on lead-mixed cadmium oxalate crystals.

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for analyzing the thermal decomposition of this compound using TGA.

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated for mass and temperature.

    • Select an appropriate crucible (e.g., alumina or platinum) that is inert to the sample and its decomposition products.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried this compound sample into the tared TGA crucible.

    • Ensure the sample is evenly distributed at the bottom of the crucible.

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert environment.

  • TGA Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected final decomposition temperature (e.g., 600°C).

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

This protocol describes the general procedure for studying the thermal transitions of this compound using DSC.

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh a small amount of the dried this compound sample (typically 2-5 mg) into a DSC pan.

    • Seal the pan, ensuring good thermal contact between the sample and the pan.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with the desired gas (e.g., nitrogen) at a constant flow rate.

  • DSC Program:

    • Equilibrate the sample at a starting temperature.

    • Heat the sample at a constant rate (e.g., 10°C/min) over the desired temperature range.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Endothermic peaks typically represent processes like dehydration and decomposition, while exothermic peaks can indicate phase transitions or oxidative reactions.

Visualizations

logical_workflow start Incomplete Decomposition Observed (Higher than expected final mass) check_temp Is the final temperature and hold time sufficient? start->check_temp adjust_temp Increase final temperature or extend hold time check_temp->adjust_temp No check_heating_rate Is the heating rate too high? check_temp->check_heating_rate Yes re_run Re-run Experiment adjust_temp->re_run adjust_heating_rate Reduce the heating rate check_heating_rate->adjust_heating_rate Yes check_mass Is the sample mass too large? check_heating_rate->check_mass No adjust_heating_rate->re_run adjust_mass Use a smaller sample mass check_mass->adjust_mass Yes check_atmosphere Is the atmosphere appropriately inert? check_mass->check_atmosphere No adjust_mass->re_run adjust_atmosphere Ensure sufficient inert gas flow check_atmosphere->adjust_atmosphere No check_atmosphere->re_run Yes adjust_atmosphere->re_run

Caption: Troubleshooting workflow for incomplete thermal decomposition.

decomposition_pathway PbC2O4_hydrated PbC₂O₄·nH₂O (this compound Hydrate) PbC2O4 PbC₂O₄ (Anhydrous this compound) PbC2O4_hydrated->PbC2O4 Heat (Dehydration) ~150°C Products PbO(s) + Pb(s) + CO₂(g) + CO(g) (Decomposition Products) PbC2O4->Products Heat (Decomposition) ~300-400°C

Caption: Thermal decomposition pathway of this compound.

References

Technical Support Center: Co-precipitation of Impurities with Lead Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the co-precipitation of impurities during lead oxalate (B1200264) precipitation experiments.

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the synthesis and purification of lead oxalate.

Question: My this compound precipitate is contaminated with significant levels of other metal ions. How can I identify the source of contamination and reduce it?

Answer:

Contamination of this compound precipitates with other metal ions is a common issue arising from their co-precipitation. The primary sources of these impurities are often the starting materials or the reaction vessel. To address this, a systematic approach to identify and eliminate the source of contamination is necessary.

Troubleshooting Steps:

  • Analyze Starting Materials: Use a sensitive analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), to quantify the concentration of impurity elements in your lead source (e.g., lead nitrate) and oxalate source (e.g., sodium oxalate or oxalic acid).[1]

  • Control of Precipitation Conditions: The co-precipitation of many metal oxalates is highly dependent on the reaction conditions.

    • pH Adjustment: The pH of the solution significantly influences the solubility of metal hydroxides and the formation of oxalate precipitates.[2][3] For instance, at acidic pH values (4.0-5.0), this compound is the predominant precipitate even in the presence of phosphate.[4] Adjusting the pH to a range where the solubility of the impurity oxalates is maximized while this compound solubility is minimal can enhance purity.

    • Temperature Control: Temperature affects the solubility of metal oxalates and the kinetics of precipitation.[5] For some processes, operating at a specific temperature, such as 50-55 °C, can yield the best results for selective precipitation.[5]

    • Reagent Addition Rate: Slow, dropwise addition of the precipitating agent (e.g., sodium oxalate solution) to the lead nitrate (B79036) solution with constant stirring can help to maintain a low degree of supersaturation, which favors the growth of larger, purer crystals over the nucleation of new crystals that may incorporate impurities.

  • Washing the Precipitate: Thoroughly wash the filtered this compound precipitate with deionized water to remove any soluble impurities adhering to the surface of the crystals.

Question: I am observing poor recovery of this compound and suspect the formation of soluble lead-oxalate complexes. How can I maximize the yield of the precipitate?

Answer:

The formation of soluble lead-oxalate complexes can reduce the yield of the desired this compound precipitate. This is particularly prevalent when there is an excess of oxalate anions in the solution, which can lead to the formation of the soluble Pb(C₂O₄)₂²⁻ complex ion.[6][7]

To maximize the yield, consider the following:

  • Stoichiometric Control: Carefully control the molar ratio of lead(II) ions to oxalate ions. Avoid a large excess of the oxalate precipitating agent. The optimal ratio should be determined experimentally to maximize precipitation. Studies on the co-precipitation of other metal oxalates show that increasing the molar ratio of the precipitating agent leads to higher recovery of the target metals, but can also increase the co-precipitation of impurities.[8][9]

  • pH Optimization: The pH of the solution can affect the equilibrium between the precipitated this compound and the soluble complexes. Experimental investigation of the optimal pH for precipitation is recommended. For example, in the presence of calcium, lead-calcium oxalate co-precipitates can form at a pH of 5.0.[10][11]

  • Common Ion Effect: While an excess of oxalate can lead to complex formation, a slight excess can be used to decrease the solubility of this compound through the common ion effect. The key is to find the right balance.

Question: The particle size of my this compound is very small, leading to difficulties in filtration and washing. How can I increase the particle size?

Answer:

Fine particle size in precipitates is often a result of high supersaturation, which leads to rapid nucleation rather than crystal growth. To obtain larger particles that are easier to handle:

  • Control Supersaturation:

    • Slow Reagent Addition: Add the precipitating agent slowly and with vigorous stirring to the lead solution. This prevents localized high concentrations and reduces the rate of nucleation.

    • Use Dilute Solutions: Working with more dilute solutions of lead and oxalate can lower the overall supersaturation.

  • Digestion (Aging) of the Precipitate: Allow the precipitate to remain in contact with the mother liquor, often at an elevated temperature (a process called digestion or Ostwald ripening), for a period of time before filtration. During digestion, smaller particles tend to dissolve and redeposit onto larger particles, resulting in an overall increase in particle size.

  • Homogeneous Precipitation: Employ a method of homogeneous precipitation where the precipitating agent is generated slowly and uniformly throughout the solution. For example, the hydrolysis of an ester of oxalic acid could be used to slowly release oxalate ions.

Frequently Asked Questions (FAQs)

What is co-precipitation in the context of this compound synthesis?

Co-precipitation is the simultaneous precipitation of a substance (the impurity) along with the desired product (this compound) from the same solution. Impurities can be incorporated into the this compound crystals by forming solid solutions, by surface adsorption, or by mechanical entrapment within the growing crystals. For example, calcium can co-precipitate with this compound to form a solid solution.[10][11]

Which metal ions are commonly co-precipitated with this compound?

Common impurities depend on the source of the lead and other reagents. However, metals that form sparingly soluble oxalates are potential contaminants. These can include:

  • Calcium[10][11]

  • Cobalt[5][8][9]

  • Nickel[5][8][9]

  • Manganese[5][8][9]

  • Aluminum[8][9]

  • Lithium[8][9]

How does pH affect the co-precipitation of impurities?

The pH of the solution is a critical parameter that can be adjusted to control the selective precipitation of metal oxalates. The solubility of different metal oxalates and hydroxides varies with pH.[2] By controlling the pH, it is possible to create conditions where this compound precipitates quantitatively while the impurity oxalates remain in solution. For instance, in the recovery of metals from battery leach solutions, pH adjustment is crucial for selective precipitation.[5]

What analytical methods can be used to determine the purity of this compound?

Several analytical techniques can be employed to quantify impurities in this compound:

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A highly sensitive method for determining the concentration of a wide range of metallic impurities.[1]

  • Atomic Absorption Spectroscopy (AAS): Another sensitive technique for quantifying trace metal concentrations.[12]

  • X-ray Diffraction (XRD): Can be used to identify the presence of crystalline impurity phases if they are present in sufficient concentration.[10][11]

  • Fourier Transform Infrared Spectroscopy (FTIR): Can provide information about the presence of different oxalate species and other functional groups.[10][11]

Quantitative Data on Co-Precipitation

The following table summarizes the effect of the molar ratio of the precipitating agent (oxalic acid) on the recovery of various metals from a leach solution, which can be indicative of their propensity to co-precipitate.

Molar Ratio (M²⁺ to Oxalic Acid)Co Recovery (%)Ni Recovery (%)Mn Recovery (%)Li Precipitation (%)Al Precipitation (%)
1:397.6991.56-12.25-
1:4.599.2298.55---
1:699.27>98.55---
1:7.599.2698.9394.0137.60Increased

Data synthesized from studies on metal recovery from spent lithium-ion batteries.[8][9] An increase in the molar ratio of oxalic acid generally leads to higher recovery of the target metals but also increases the co-precipitation of impurities like lithium and aluminum.[8][9]

Experimental Protocols

General Protocol for this compound Precipitation

This protocol describes a standard laboratory procedure for the preparation of lead(II) oxalate via a metathesis reaction.[6][7]

  • Preparation of Solutions:

    • Prepare a solution of lead(II) nitrate (Pb(NO₃)₂) by dissolving a precisely weighed amount in deionized water.

    • Prepare a stoichiometric equivalent solution of sodium oxalate (Na₂C₂O₄) in deionized water.

  • Precipitation:

    • Heat the lead(II) nitrate solution to a desired temperature (e.g., 60 °C) with constant stirring.

    • Slowly add the sodium oxalate solution dropwise to the heated lead(II) nitrate solution. A white precipitate of this compound will form immediately.

    • The reaction is: Pb²⁺(aq) + C₂O₄²⁻(aq) → PbC₂O₄(s).[6]

  • Digestion of Precipitate:

    • After the addition is complete, continue stirring the mixture at the elevated temperature for a period (e.g., 1-2 hours) to allow the precipitate to digest and the particles to grow larger.

  • Filtration and Washing:

    • Allow the precipitate to settle, then decant the supernatant liquid.

    • Filter the precipitate using a Buchner funnel and filter paper under vacuum.

    • Wash the precipitate several times with warm deionized water to remove any soluble impurities.

    • Optionally, wash with ethanol (B145695) or acetone (B3395972) to facilitate drying.

  • Drying:

    • Dry the purified this compound precipitate in an oven at a suitable temperature (e.g., 100-110 °C) until a constant weight is achieved.

Protocol for Investigating Impurity Co-precipitation
  • Preparation of Stock Solutions:

    • Prepare a stock solution of lead(II) nitrate.

    • Prepare stock solutions of the impurity metal nitrates (e.g., Ca(NO₃)₂, Ni(NO₃)₂, Co(NO₃)₂) at known concentrations.

    • Prepare a stock solution of the precipitating agent (e.g., sodium oxalate).

  • Experimental Setup:

    • In a series of beakers, add a fixed volume of the lead(II) nitrate stock solution.

    • Spike each beaker (except for a control) with a known concentration of the impurity metal nitrate solution.

    • Adjust the pH of the solutions to the desired value using dilute nitric acid or sodium hydroxide.

  • Precipitation:

    • Carry out the precipitation as described in the general protocol, ensuring that parameters like temperature, stirring rate, and addition rate are kept constant across all experiments.

  • Sample Collection and Analysis:

    • After precipitation, filtration, and drying, accurately weigh the obtained this compound.

    • Digest a known mass of the dried precipitate in concentrated nitric acid.

    • Dilute the digested sample to a known volume with deionized water.

    • Analyze the concentration of the impurity metal in the diluted sample using ICP-OES or AAS.[1]

  • Data Analysis:

    • Calculate the percentage of the impurity that has co-precipitated with the this compound.

    • Correlate the extent of co-precipitation with the initial concentration of the impurity and the experimental conditions (e.g., pH, temperature).

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_react 2. Reaction cluster_process 3. Processing cluster_analysis 4. Analysis prep_pb Prepare Lead(II) Nitrate Solution mix Mix Pb(NO₃)₂ and Impurity Solutions prep_pb->mix prep_ox Prepare Sodium Oxalate Solution precipitate Slowly Add Na₂C₂O₄ with Stirring prep_ox->precipitate prep_imp Prepare Impurity Spike Solution (Optional) prep_imp->mix adjust_ph Adjust pH and Temperature mix->adjust_ph adjust_ph->precipitate digest Digest Precipitate (Aging) precipitate->digest filter Filter Precipitate digest->filter wash Wash with Deionized Water filter->wash dry Dry Precipitate in Oven wash->dry dissolve Dissolve Precipitate in Acid dry->dissolve analyze Analyze for Impurities (e.g., ICP-OES) dissolve->analyze

Caption: Experimental workflow for this compound precipitation and impurity analysis.

Troubleshooting_Logic start High Impurity Levels Detected in PbC₂O₄ q1 Are Starting Materials (Pb Salt, Oxalate Salt) Analyzed for Purity? start->q1 sol1 Analyze Reagents via ICP-OES. Use High-Purity Starting Materials. q1->sol1 No q2 Are Precipitation Conditions Optimized? q1->q2 Yes sol1->q2 sol2_ph Optimize Solution pH to Minimize Impurity Oxalate Solubility. q2->sol2_ph No sol2_temp Adjust Temperature to Exploit Solubility Differences. q2->sol2_temp sol2_rate Slow Reagent Addition with Vigorous Stirring. q2->sol2_rate q3 Is the Precipitate Thoroughly Washed? q2->q3 Yes sol2_ph->q3 sol2_temp->q3 sol2_rate->q3 sol3 Implement Multiple Washing Steps with Warm Deionized Water. q3->sol3 No end Purity Improved q3->end Yes sol3->end

Caption: Troubleshooting flowchart for reducing impurities in this compound.

References

controlling crystal habit of lead oxalate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of lead oxalate (B1200264). Our goal is to help you control the crystal habit of lead oxalate during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound crystals?

A1: Several methods have been successfully employed for the synthesis of this compound crystals. These include:

  • Simple Solution Precipitation: This involves mixing solutions of a soluble lead salt (e.g., lead nitrate) and an oxalate salt (e.g., sodium oxalate) or oxalic acid to induce precipitation.[1][2]

  • Gel Diffusion Method: This technique involves the slow diffusion of lead and oxalate ions through a silica (B1680970) gel matrix.[1][3] This method is known to produce larger, more well-defined crystals due to the slow reaction rate which favors crystal growth over nucleation.[1][3]

  • Ultrasonic Irradiation: The application of ultrasonic waves during the precipitation process can influence the crystal size and morphology.[1]

  • Hydrothermal Synthesis: This method involves carrying out the precipitation reaction in an aqueous solution at elevated temperatures and pressures.

Q2: How does pH affect the synthesis of this compound?

A2: The pH of the reaction medium is a critical parameter that significantly influences the yield and crystal habit of this compound. An optimal pH is required to ensure efficient precipitation. For instance, in the gel diffusion method, a pH of 4.8 has been found to be optimal for obtaining a good yield of needle-shaped crystals.[1][3] At very low pH, the oxalate ions (C₂O₄²⁻) can be protonated to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), reducing the concentration of free oxalate ions available to precipitate with lead ions and thus lowering the yield. Conversely, at higher pH values, there is a risk of precipitating lead hydroxide.[4]

Q3: What is the influence of reactant concentration on crystal size?

A3: Reactant concentration plays a crucial role in determining the crystal size. Generally, lower supernatant concentrations lead to the formation of larger crystals.[1] This is because lower concentrations reduce the rate of nucleation, allowing the existing nuclei to grow larger. In the gel diffusion method, varying the concentration of lead nitrate (B79036) and sodium oxalate from 0.05 M to 0.20 M has been shown to affect the crystal yield and size, with an optimum concentration of 0.10 M for producing larger crystals.[1][3]

Q4: Can additives be used to control the crystal habit of this compound?

A4: Yes, additives are commonly used in crystallization processes to modify the crystal habit. While the provided search results do not specify additives for this compound, the principle is well-established for other oxalates like calcium oxalate.[5][6][7][8] Additives can selectively adsorb onto specific crystal faces, inhibiting their growth and thereby altering the overall crystal shape. The use of capping agents like oleylamine (B85491) and triphenylphosphine (B44618) has been mentioned in the context of synthesizing lead oxide from a this compound precursor, suggesting their potential role in controlling particle morphology during the initial this compound synthesis.[1]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no precipitate formation 1. Incorrect pH: The pH of the solution may be too acidic, preventing the precipitation of this compound.[4] 2. Low Reactant Concentration: The concentrations of lead and/or oxalate ions may be below the solubility product of this compound.1. Adjust pH: Carefully increase the pH of the solution by adding a suitable base (e.g., dilute NaOH or NH₄OH) dropwise while monitoring with a pH meter. An optimal pH is often slightly acidic, for example, around 4.8 in the gel method.[1][3] 2. Increase Concentration: Increase the concentration of the lead salt or oxalate solution.
Formation of very small crystals (fines) 1. High Supersaturation: Rapid mixing of highly concentrated reactant solutions leads to a high rate of nucleation, resulting in a large number of small crystals.[1] 2. Fast Reaction Rate: A rapid reaction favors nucleation over crystal growth.1. Reduce Reactant Concentration: Use more dilute solutions of the lead salt and oxalate.[1] 2. Slow Down the Reaction: Add one reactant solution dropwise to the other with constant, gentle stirring. Consider using a gel diffusion method for significantly slower reaction rates and larger crystals.[1][3] 3. Aging: Allow the precipitate to age in the mother liquor for a period (e.g., several hours to overnight) with gentle stirring. This process, known as Ostwald ripening, can lead to the growth of larger crystals at the expense of smaller ones.
Obtaining needle-shaped vs. polyhedral crystals Reaction Time and Conditions: The duration of the experiment and the synthesis method can influence the crystal habit.For instance, in one study, acicular (needle-like) dendritic crystals were obtained at shorter reaction times (2 hours), while polyhedral crystals were formed at longer times (24 hours).[3] To obtain needle-shaped crystals, a gel diffusion method at a pH of 4.8 and a supernatant concentration of 0.10 M has been shown to be effective.[1][3]
Inconsistent crystal morphology Lack of Control over Parameters: Fluctuations in temperature, pH, or stirring rate during the synthesis can lead to a mixture of crystal shapes and sizes.Maintain Consistent Conditions: Use a constant temperature bath to control the reaction temperature. Monitor and control the pH throughout the experiment. Ensure a consistent and controlled stirring rate.

Quantitative Data Summary

Table 1: Effect of pH on this compound Crystal Yield (Gel Diffusion Method)

pHCrystal Yield (%)
4.5~15
4.823.34
5.1~20

Data extracted from a study on lead(II) oxalate hydrate (B1144303) synthesis in silica gel.[1][3]

Table 2: Effect of Supernatant Concentration on this compound Crystal Yield (Gel Diffusion Method)

Supernatant Concentration (M)Crystal Yield (%)
0.05~18
0.1023.34
0.15~21
0.20~19

Data extracted from a study on lead(II) oxalate hydrate synthesis in silica gel with a growth time of three weeks.[1][3]

Experimental Protocols

Protocol 1: Synthesis of Needle-Shaped this compound Crystals via Gel Diffusion

This protocol is based on the method described for synthesizing lead(II) oxalate hydrate crystals in a silica gel.[1][3]

Materials:

  • Sodium metasilicate (B1246114) solution (specific gravity ~1.06 g/mL)

  • 1 M Acetic acid

  • 0.10 M Lead(II) nitrate (Pb(NO₃)₂) solution

  • 0.10 M Sodium oxalate (Na₂C₂O₄) solution

  • U-tube glass apparatus

  • pH meter

Procedure:

  • Gel Preparation:

    • Slowly add 1 M acetic acid to the sodium metasilicate solution with constant stirring until a pH of 4.8 is reached.

    • Pour the resulting solution into the U-tube, filling it to about halfway.

    • Cover the U-tube and allow the gel to set for approximately one week.

  • Reactant Addition:

    • Once the gel has set, carefully add the 0.10 M Pb(NO₃)₂ solution to one arm of the U-tube and the 0.10 M Na₂C₂O₄ solution to the other arm, ensuring equal volumes.

  • Crystal Growth:

    • Seal the U-tube to prevent evaporation and contamination.

    • Allow the reactants to diffuse through the gel and react. Crystal growth may take up to three weeks.

  • Crystal Harvesting:

    • After the growth period, carefully remove the supernatant solutions.

    • Excavate the crystals from the gel.

    • Wash the harvested crystals with deionized water and dry them at a low temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing prep_reactants Prepare Reactant Solutions (e.g., Pb(NO3)2, Na2C2O4) add_reactants Add Reactants to U-tube prep_reactants->add_reactants prep_gel Prepare Silica Gel (Adjust pH to 4.8) prep_gel->add_reactants diffusion Allow Diffusion and Reaction in Gel add_reactants->diffusion harvest Harvest Crystals diffusion->harvest wash_dry Wash and Dry Crystals harvest->wash_dry characterize Characterize Crystals (SEM, XRD, FTIR) wash_dry->characterize

Caption: Experimental workflow for the synthesis of this compound crystals using the gel diffusion method.

parameter_influence pH pH crystal_habit Crystal Habit (Shape and Size) pH->crystal_habit influences yield & shape concentration Reactant Concentration concentration->crystal_habit influences size time Reaction Time time->crystal_habit influences shape (acicular vs. polyhedral) additives Additives additives->crystal_habit modifies shape

Caption: Key parameters influencing the crystal habit of this compound during synthesis.

References

influence of excess oxalate ions on lead solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lead oxalate (B1200264).

Troubleshooting Guide

Q1: I've mixed my solutions of a soluble lead salt (e.g., lead nitrate) and an oxalate salt (e.g., sodium oxalate), but I'm not seeing the expected white precipitate of lead oxalate.

A1: Several factors could be preventing the precipitation of this compound. Consider the following:

  • pH of the Solution: this compound's solubility is influenced by pH. In highly acidic conditions, the oxalate ion (C₂O₄²⁻) is protonated to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), reducing the concentration of free oxalate ions available to precipitate with lead.

  • Initial Concentrations: If the initial concentrations of the lead and oxalate ions are below the solubility product constant (Ksp) of this compound, no precipitate will form.

  • Presence of Complexing Agents: Other ligands in your solution might be forming soluble complexes with lead ions, preventing the formation of this compound.

Troubleshooting Steps:

  • Check the pH: Ensure your solution is not overly acidic. Adjust the pH to a less acidic range (e.g., pH 4-6) to favor the presence of oxalate ions.

  • Increase Concentrations: If working with very dilute solutions, try increasing the concentrations of your lead and oxalate salt solutions.

  • Review Solution Composition: Check for the presence of other potential complexing agents in your reaction mixture.

Q2: My this compound precipitate seems to be dissolving as I add more sodium oxalate solution. Why is this happening?

A2: This is a classic example of complex ion formation. While the common ion effect would suggest that adding more oxalate should decrease the solubility of this compound, the opposite occurs due to the formation of a soluble lead-oxalate complex.[1][2][3] In the presence of excess oxalate anions, the insoluble this compound (PbC₂O₄) reacts to form the soluble complex ion, dichloro(oxalate)plumbate(II) ([Pb(C₂O₄)₂]²⁻).[1][2][3][4]

Troubleshooting Steps:

  • Control Oxalate Concentration: If your goal is to precipitate this compound, avoid a large excess of the oxalate salt. Use stoichiometric amounts or only a slight excess.

  • Analytical Considerations: If you are quantifying lead by precipitating it as this compound, the formation of this soluble complex can lead to underestimation of the lead content.

Q3: I'm getting inconsistent results when trying to determine the solubility of this compound. What could be causing this variability?

A3: Inconsistent solubility measurements can stem from several experimental variables:

  • Equilibration Time: It's crucial to allow enough time for the solution to reach equilibrium. If measurements are taken too soon, the solution may not be saturated, leading to variable results.

  • Temperature Control: Solubility is temperature-dependent. Fluctuations in the experimental temperature will affect the solubility of this compound.

  • pH Stability: As mentioned, pH plays a significant role. If the pH of your solution is not stable, the solubility of this compound will change.

  • Particle Size: The particle size of the this compound precipitate can influence the rate of dissolution and equilibration.

Troubleshooting Steps:

  • Ensure Adequate Equilibration Time: Stir the solution containing the this compound precipitate for a sufficient period to ensure equilibrium is reached.

  • Maintain Constant Temperature: Use a water bath or other temperature control methods to maintain a constant temperature throughout the experiment.

  • Buffer the Solution: Use a suitable buffer to maintain a constant pH.

  • Consistent Precipitation Method: Use a consistent method for precipitating the this compound to ensure a similar particle size distribution between experiments.

Frequently Asked Questions (FAQs)

Q: What is the expected effect of adding a common ion (oxalate) on the solubility of this compound?

A: Contrary to the typical common ion effect which decreases solubility, adding excess oxalate ions increases the solubility of this compound.[5][6] This is due to the formation of the soluble complex ion [Pb(C₂O₄)₂]²⁻.[1][2][3][4]

Q: How does pH affect the solubility of this compound?

A: The solubility of this compound is pH-dependent. In acidic solutions, the oxalate ion is protonated, reducing its concentration and increasing the solubility of this compound. Some studies have shown that in the presence of other ions like phosphate, oxalate controls lead solubility at acidic pH values.[7][8]

Q: Are there conflicting reports in the literature regarding lead-oxalate complexes?

Q: Can other ions in the solution influence the solubility of this compound?

A: Yes. For instance, the presence of calcium ions can lead to the co-precipitation of lead-calcium oxalates.[9][10] This can result in a lower aqueous lead concentration compared to the solubility of pure this compound.[9][10]

Quantitative Data

The following table summarizes key solubility data for this compound.

ParameterValueConditionsReference(s)
Solubility Product (Ksp) Varies in literature, with pKsp reported as 9.32.25 °C[2]
Solubility in Water 0.0091 g/100 mL25 °C[1]
Complex Formation Forms soluble [Pb(C₂O₄)₂]²⁻ in the presence of excess oxalate.-[1][2][3][4]

Experimental Protocols

Protocol: Determining the Effect of Excess Oxalate on this compound Solubility

This protocol outlines a method to observe and quantify the effect of excess oxalate ions on the solubility of this compound.

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂) solution (e.g., 0.1 M)

  • Sodium oxalate (Na₂C₂O₄) solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.5 M, 1.0 M)

  • Deionized water

  • pH meter

  • Stir plate and stir bars

  • Centrifuge and centrifuge tubes

  • Volumetric flasks and pipettes

  • Apparatus for lead analysis (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma - ICP)

Procedure:

  • Precipitation of this compound:

    • In a series of beakers, add a known volume of the lead(II) nitrate solution.

    • Slowly, while stirring, add a stoichiometric equivalent of the 0.1 M sodium oxalate solution to precipitate this compound (PbC₂O₄).

    • Continue stirring for a set amount of time (e.g., 1 hour) to allow the precipitate to form completely.

  • Introduction of Excess Oxalate:

    • To each beaker containing the this compound precipitate, add a different concentration of the sodium oxalate solution. Include a control with no added excess oxalate.

    • Ensure the final volume in each beaker is the same by adding deionized water as needed.

  • Equilibration:

    • Stir the suspensions at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

    • Monitor and record the pH of each solution.

  • Sample Preparation:

    • After equilibration, centrifuge the suspensions to separate the solid this compound from the supernatant.

    • Carefully collect the supernatant for lead analysis.

  • Lead Concentration Analysis:

    • Analyze the lead concentration in each supernatant sample using a calibrated analytical instrument such as an AAS or ICP.

  • Data Analysis:

    • Plot the measured lead concentration as a function of the excess oxalate concentration. This will demonstrate the increase in lead solubility with increasing oxalate concentration.

Visualizations

Lead_Oxalate_Equilibrium PbC2O4_solid PbC₂O₄ (s) (Insoluble Precipitate) Pb2_aq Pb²⁺ (aq) PbC2O4_solid->Pb2_aq Dissolution C2O4_2_aq C₂O₄²⁻ (aq) Pb_C2O4_2_complex [Pb(C₂O₄)₂]²⁻ (aq) (Soluble Complex) PbC2O4_solid->Pb_C2O4_2_complex Complexation Pb2_aq->PbC2O4_solid Precipitation Excess_C2O4 Excess C₂O₄²⁻ Excess_C2O4->Pb_C2O4_2_complex

Caption: Chemical equilibria of this compound in the presence of excess oxalate ions.

Experimental_Workflow start Start: Prepare Pb(NO₃)₂ and Na₂C₂O₄ solutions precipitate 1. Mix stoichiometric amounts to precipitate PbC₂O₄ start->precipitate add_excess 2. Add varying concentrations of excess Na₂C₂O₄ precipitate->add_excess equilibrate 3. Equilibrate with stirring (constant T, monitor pH) add_excess->equilibrate separate 4. Separate solid and supernatant (Centrifugation) equilibrate->separate analyze 5. Analyze Pb concentration in supernatant (AAS/ICP) separate->analyze end End: Plot [Pb] vs [Excess C₂O₄²⁻] analyze->end

Caption: Workflow for determining the effect of excess oxalate on lead solubility.

References

Technical Support Center: Refining Lead Oxalate Synthesis for Higher Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing high-purity lead(II) oxalate (B1200264). This document offers detailed experimental protocols, troubleshooting advice for common issues encountered during synthesis, and frequently asked questions to enhance experimental success.

Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of lead(II) oxalate, presented in a question-and-answer format to directly tackle common problems.

Question: The final lead(II) oxalate product is not a pure white powder and has a yellowish or greyish tint. What is the likely cause and how can it be resolved?

Answer: A discolored final product often indicates the presence of impurities. A yellowish tint can suggest the formation of lead oxides due to high pH or excessive heating during drying. A greyish tint may indicate the presence of metallic lead if reducing agents were inadvertently present.

Troubleshooting Steps:

  • pH Control: Ensure the pH of the reaction mixture is maintained in the optimal range (typically acidic to neutral) to prevent the formation of lead hydroxide (B78521), which can convert to lead oxide upon heating. An optimal pH of 4.8 has been reported for high-purity crystal growth in certain methods.

  • Inert Atmosphere: While not always necessary, if oxidation is suspected, performing the reaction and filtration under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of lead(II).

  • Drying Conditions: Dry the purified lead oxalate at a moderate temperature (e.g., 60-80°C) under vacuum to prevent thermal decomposition.

Question: The yield of lead(II) oxalate is significantly lower than theoretically expected. What are the potential reasons and how can the yield be improved?

Answer: Low yields can stem from several factors, including incomplete precipitation, dissolution of the product during washing, or suboptimal reactant concentrations.

Troubleshooting Steps:

  • Reactant Concentration: Ensure that the concentrations of the lead(II) nitrate (B79036) and sodium oxalate solutions are optimized. A study using a gel diffusion method found that a concentration of 0.10 M for both reactants yielded the best results. Higher concentrations can lead to the formation of too many small nuclei that do not grow into larger crystals, ultimately reducing the isolated yield.

  • Washing Procedure: Lead(II) oxalate has low but non-zero solubility in water. Use cold deionized water for washing the precipitate to minimize dissolution. Avoid excessively large volumes of washing solvent.

  • pH Adjustment: The solubility of this compound increases in strongly acidic conditions. Therefore, maintaining a moderately acidic to neutral pH is crucial for maximizing precipitation.

Question: The synthesized lead(II) oxalate powder consists of very fine particles, making it difficult to filter and handle. How can I obtain larger crystals?

Answer: The formation of fine particles is often a result of rapid precipitation. Larger crystals can be obtained by slowing down the rate of crystal growth.

Troubleshooting Steps:

  • Controlled Reagent Addition: Add the precipitating agent (e.g., sodium oxalate solution) slowly and with constant, gentle stirring to the lead(II) nitrate solution. This promotes the growth of existing crystal nuclei over the formation of new ones.

  • Lower Temperatures: Lowering the reaction temperature can decrease the rate of nucleation and encourage the growth of larger, more well-defined crystals.

  • Gel Diffusion Method: For applications requiring very large, high-purity single crystals, a gel diffusion method can be employed. This technique involves the slow diffusion of reactants through a silica (B1680970) gel, which controls the rate of reaction and nucleation.

Question: The final product contains chloride or nitrate impurities. How can these be effectively removed?

Answer: Anionic impurities often originate from the starting materials (e.g., lead(II) chloride or lead(II) nitrate). Thorough washing is the primary method for their removal.

Troubleshooting Steps:

  • Washing: Wash the precipitated this compound multiple times with deionized water. To confirm the removal of chloride ions, the filtrate can be tested with a silver nitrate solution; the absence of a white precipitate (AgCl) indicates that the chloride has been sufficiently removed. For nitrates, multiple washes are also effective.

  • Recrystallization: While challenging due to the low solubility of this compound, in some cases, recrystallization from a suitable solvent system can be employed for ultra-high purity applications.

Frequently Asked Questions (FAQs)

What are the most common starting materials for lead(II) oxalate synthesis?

The most common laboratory-scale synthesis involves the reaction of a soluble lead(II) salt, typically lead(II) nitrate (Pb(NO₃)₂), with a solution of an oxalate salt, such as sodium oxalate (Na₂C₂O₄), or oxalic acid (H₂C₂O₄).

What is the optimal pH for lead(II) oxalate precipitation?

A moderately acidic pH of around 4.8 has been shown to be optimal for producing high-yield, well-formed crystals in a silica gel matrix. In general, maintaining a pH in the acidic to neutral range is recommended to avoid the formation of lead hydroxide and other basic lead salts.

How does temperature affect the synthesis of lead(II) oxalate?

Lower temperatures generally favor the formation of larger crystals by slowing down the rate of nucleation. Higher temperatures can lead to a higher density of smaller crystals.

How can I verify the purity of my synthesized lead(II) oxalate?

Several analytical techniques can be used to assess purity:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the oxalate functional group and the absence of impurities like nitrates or hydroxides.

  • X-Ray Diffraction (XRD): To confirm the crystalline phase of lead(II) oxalate and identify any crystalline impurities.

  • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy: To detect and quantify trace metal impurities.

How should I properly store synthesized lead(II) oxalate?

Lead(II) oxalate should be stored in a tightly sealed container in a cool, dry place to protect it from moisture and atmospheric contaminants.

Data Presentation

Table 1: Effect of pH on Lead(II) Oxalate Yield (Gel Diffusion Method)

pH of Silica GelCrystal Yield (%)
4.50~18
4.65~20
4.8021.08
4.95~19
5.10~17

Data adapted from a study on lead(II) oxalate synthesis in a silica gel matrix. The yield is reported to be influenced by the gelling time and homogeneity of the gel.

Table 2: Effect of Reactant Concentration on Lead(II) Oxalate Yield (Gel Diffusion Method at Optimal pH of 4.8)

Concentration of Pb(NO₃)₂ and Na₂C₂O₄ (M)Crystal Yield (%)
0.05~21
0.1023.34
0.15~20
0.20~18

Data adapted from the same study, indicating that concentrations higher than 0.10 M lead to the formation of too many crystal nuclei that do not grow sufficiently, thereby reducing the yield.

Experimental Protocols

Protocol 1: High-Purity Lead(II) Oxalate Synthesis by Direct Precipitation

This protocol describes a standard method for synthesizing high-purity lead(II) oxalate via precipitation from aqueous solutions.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium oxalate (Na₂C₂O₄)

  • Deionized water

  • Dilute nitric acid (HNO₃) (for pH adjustment, if necessary)

  • Beakers

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.1 M solution of lead(II) nitrate by dissolving the appropriate amount in deionized water.

    • Prepare a 0.1 M solution of sodium oxalate by dissolving the appropriate amount in deionized water.

  • Precipitation:

    • Place the lead(II) nitrate solution in a beaker with a magnetic stir bar and begin gentle stirring.

    • Slowly add the sodium oxalate solution dropwise to the lead(II) nitrate solution. A white precipitate of lead(II) oxalate will form immediately.

    • After the addition is complete, continue stirring the suspension for 30-60 minutes to ensure the reaction goes to completion and to allow for crystal growth.

  • Filtration and Washing:

    • Set up a Büchner funnel with filter paper and connect it to a vacuum flask.

    • Pour the lead(II) oxalate suspension into the funnel and apply a vacuum to collect the precipitate.

    • Wash the precipitate several times with small portions of cold deionized water to remove any soluble impurities.

  • Drying:

    • Carefully transfer the filtered lead(II) oxalate to a watch glass or drying dish.

    • Dry the product in a vacuum oven at 60-80°C until a constant weight is achieved. Alternatively, dry in a vacuum desiccator at room temperature.

  • Characterization:

    • Analyze the dried product using FTIR and/or XRD to confirm its identity and purity.

Mandatory Visualization

experimental_workflow cluster_prep Preparation of Reactants cluster_reaction Synthesis cluster_purification Purification cluster_final Final Product prep_pb Dissolve Pb(NO₃)₂ in Deionized Water precipitation Slowly Add Na₂C₂O₄ to Pb(NO₃)₂ with Stirring prep_pb->precipitation prep_ox Dissolve Na₂C₂O₄ in Deionized Water prep_ox->precipitation aging Stir for 30-60 min precipitation->aging filtration Vacuum Filtration aging->filtration washing Wash with Cold Deionized Water filtration->washing drying Dry under Vacuum at 60-80°C washing->drying product High-Purity Lead(II) Oxalate drying->product

Caption: Experimental workflow for the synthesis of high-purity lead(II) oxalate.

troubleshooting_workflow cluster_issues Troubleshooting Paths cluster_solutions Corrective Actions start Start Synthesis issue Issue Encountered? start->issue low_yield Low Yield issue->low_yield Yes discoloration Product Discolored issue->discoloration Yes fine_particles Fine Particles issue->fine_particles Yes success High-Purity Product issue->success No sol_yield Check Reactant Concentrations Optimize Washing Procedure Adjust pH low_yield->sol_yield sol_color Control pH Use Moderate Drying Temp. Consider Inert Atmosphere discoloration->sol_color sol_particles Slow Reagent Addition Lower Reaction Temp. Gentle Stirring fine_particles->sol_particles sol_yield->start Retry sol_color->start Retry sol_particles->start Retry

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Technical Support Center: Lead Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lead oxalate (B1200264) synthesis. This resource provides researchers, scientists, and drug development professionals with detailed guidance on controlling the formation of lead oxalate and preventing the crystallization of its hydrate (B1144303) forms during experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound hydrates and why should I avoid them?

A1: Lead(II) oxalate (PbC₂O₄) is a sparingly soluble salt that can incorporate water molecules into its crystal structure to form hydrates, such as this compound dihydrate (PbC₂O₄·2H₂O) or trihydrate (PbC₂O₄·3H₂O).[1][2] For many applications in materials science and drug development, the anhydrous (water-free) form is required for its defined stoichiometry, thermal stability, and consistent properties. The presence of water molecules in hydrated forms can interfere with subsequent reactions, alter material properties, and lead to inaccurate measurements.

Q2: What are the primary factors that influence the formation of this compound hydrates?

A2: The formation of this compound hydrates during precipitation from aqueous solutions is primarily influenced by:

  • pH: The acidity or basicity of the reaction medium significantly affects which lead species precipitates. This compound precipitation is generally favored in acidic conditions (e.g., pH 4-5).[3][4]

  • Reactant Concentration: The concentrations of the lead(II) and oxalate ion solutions can impact the nucleation and growth of crystals, potentially influencing the incorporation of water molecules.[2][5]

  • Reaction Solvent: The presence of water is a prerequisite for hydrate formation. Modifying the solvent system, for instance by introducing a non-aqueous solvent like ethanol (B145695), can alter the outcome.[5]

  • Temperature: While not extensively detailed in the provided literature for hydrate avoidance, temperature is a fundamental parameter in crystallization that can affect solubility and crystal structure.

  • Drying Conditions: Post-synthesis handling is crucial. Some hydrated forms, like the dihydrate, are unstable and can dehydrate when exposed to air.[1]

Q3: Can I convert a hydrated this compound sample to the anhydrous form?

A3: Yes. This compound dihydrate can be dehydrated by drying it in the air.[1] For more stable hydrates or to ensure complete water removal, thermal treatment (calcination) can be employed. However, care must be taken as heating this compound will eventually lead to its decomposition into lead oxides.[6]

Troubleshooting Guide: Common Issues in Anhydrous this compound Synthesis

Problem 1: My final product is a hydrate, not the anhydrous form. How can I prevent this?

  • Solution 1: Control the pH. Maintain the pH of the reaction mixture in the acidic range of 4.0-5.0. This range favors the precipitation of the lead-oxalate mineral phase.[3][4] An optimal pH of 4.8 has been noted for producing high yields of this compound crystals in certain systems.[2][5]

  • Solution 2: Modify the Solvent. Consider performing the precipitation in a mixed solvent system. For example, adding the lead nitrate (B79036) solution to an oxalic acid solution prepared in ethanol can help reduce the activity of water and favor the formation of the anhydrous salt.[5]

  • Solution 3: Implement Post-Synthesis Drying. After filtration, dry the this compound precipitate thoroughly. This compound dihydrate is known to dehydrate in the air, suggesting that drying in a desiccator or a low-humidity environment can yield the anhydrous form.[1]

Problem 2: The yield of my this compound precipitate is very low.

  • Solution 1: Check Reactant Concentrations. While very low concentrations can favor larger crystals, they may also lead to lower overall yields. In one gel-based synthesis, optimal yields were achieved with 0.10 M concentrations of lead nitrate and sodium oxalate.[5]

  • Solution 2: Avoid Excess Oxalate. A large excess of oxalate ions can lead to the formation of the soluble complex [Pb(C₂O₄)₂]²⁻, which increases the solubility of the lead salt and consequently reduces the precipitate yield.[1][7]

  • Solution 3: Verify the pH. The yield of this compound is pH-dependent. An optimal pH of 4.8 was found to produce the highest yield (21-23%) in a specific gel diffusion synthesis.[2][5] Adjusting your reaction pH to this range may improve your results.

Problem 3: The particle size of my this compound is too small.

  • Solution 1: Decrease Reactant Concentrations. High concentrations can lead to rapid nucleation and the formation of many small crystals. Using lower concentrations of lead and oxalate solutions can slow down the reaction, promoting the growth of larger crystals.[5]

  • Solution 2: Control the Rate of Addition. Mix the reactant solutions slowly and with constant stirring. This gradual addition helps to avoid localized high supersaturation, which favors nucleation over crystal growth. A slow diffusion method, such as synthesis in a silica (B1680970) gel, is an effective technique for growing larger single crystals.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from synthesis experiments.

Table 1: Effect of pH on this compound Hydrate Crystal Yield

pH of Gel MediumCrystal Yield (%)
4.5~18.5
4.821.08
5.1~19.0

Data adapted from a study on PbC₂O₄·xH₂O crystal synthesis in silica gel.[2][5]

Table 2: Effect of Reactant Concentration on this compound Hydrate Crystal Yield (at pH 4.8)

Supernatant Concentration (Pb(NO₃)₂ and Na₂C₂O₄)Crystal Yield (%)
0.05 M~20.5
0.10 M23.34
0.15 M~22.0
0.20 M~17.5

Data adapted from a study on PbC₂O₄·xH₂O crystal synthesis in silica gel.[2][5]

Experimental Protocols

Protocol 1: Controlled Precipitation of Anhydrous Lead(II) Oxalate

This protocol is designed to favor the formation of anhydrous this compound by controlling key reaction parameters.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium oxalate (Na₂C₂O₄) or Oxalic acid (H₂C₂O₄)

  • Deionized water

  • Nitric acid (HNO₃) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Ethanol (optional)

Procedure:

  • Prepare Reactant Solutions:

    • Solution A: Prepare a 0.1 M solution of lead(II) nitrate in deionized water.

    • Solution B: Prepare a 0.1 M solution of sodium oxalate in deionized water. (Alternatively, use oxalic acid in a water/ethanol mixture).

  • pH Adjustment:

    • Adjust the pH of Solution B to approximately 4.8 using dilute nitric acid or sodium hydroxide. This is a critical step for maximizing yield and controlling the product phase.[5]

  • Precipitation:

    • While stirring vigorously, slowly add Solution A (lead nitrate) dropwise to Solution B (sodium oxalate). A white precipitate of this compound will form immediately.[1][7] The reaction is: Pb²⁺(aq) + C₂O₄²⁻(aq) → PbC₂O₄(s).

  • Digestion (Optional):

    • Allow the precipitate to age in the mother liquor for 1-2 hours with continued stirring. This process, known as Ostwald ripening, can help improve the crystallinity and particle size of the product.

  • Isolation and Washing:

    • Separate the precipitate from the solution by filtration (e.g., using a Buchner funnel).

    • Wash the precipitate several times with deionized water to remove any unreacted salts. A final wash with ethanol can help displace water and accelerate drying.

  • Drying (Critical Step):

    • Dry the filtered product thoroughly. To avoid hydrate formation, dry the sample in a desiccator under vacuum or in a drying oven at a temperature below the decomposition point (e.g., 80-100 °C) until a constant weight is achieved. Given that the dihydrate can dehydrate in air, ensuring a low-humidity environment is key.[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships governing the formation of this compound species.

Experimental_Workflow prep 1. Prepare Solutions (0.1M Pb(NO₃)₂ & 0.1M Na₂C₂O₄) ph_adjust 2. Adjust pH (Target pH 4.8) prep->ph_adjust Solution B precipitate 3. Slow Addition & Mixing (Vigorous Stirring) prep->precipitate Solution A ph_adjust->precipitate isolate 4. Isolate & Wash (Filter, wash with H₂O/Ethanol) precipitate->isolate dry 5. Drying (Low humidity / oven) isolate->dry product Anhydrous PbC₂O₄ dry->product Logical_Relationships cluster_params Controlling Parameters cluster_outcomes Resulting Product pH pH Level Anhydrous Anhydrous PbC₂O₄ (Desired Product) pH->Anhydrous Acidic (4-5) Hydrate PbC₂O₄·xH₂O (Undesired Product) pH->Hydrate Non-optimal pH H2O Water Activity H2O->Anhydrous Low (e.g., Ethanol co-solvent) H2O->Hydrate High (Aqueous system) Drying Drying Method Drying->Anhydrous Thorough (Oven/Desiccator) Drying->Hydrate Incomplete / Humid air

References

Technical Support Center: Stabilizing Lead Oxalate Suspensions for Material Coating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stabilization of lead oxalate (B1200264) suspensions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and application of lead oxalate coatings.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter while working with this compound suspensions for material coating.

Problem Potential Cause Recommended Solution
Rapid Sedimentation of Particles High particle density and/or large particle size: this compound is a dense material, leading to fast settling.[1] Low viscosity of the suspension medium: Insufficient resistance to particle movement. Inadequate particle dispersion: Particles are not sufficiently separated and settle together.Particle Size Reduction: Employ milling or grinding techniques to reduce the average particle size. Finer particles have a lower settling velocity. Increase Medium Viscosity: Introduce a viscosity-modifying agent (e.g., a soluble polymer) to the suspension liquid. Use of Dispersants: Add a suitable dispersant to improve particle separation and reduce settling.
Particle Agglomeration (Clumping) Low surface charge (Zeta Potential): Insufficient electrostatic repulsion between particles allows them to clump together. The stability of a colloidal system is highly dependent on its zeta potential.[2] Inappropriate pH: The pH of the suspension can significantly affect surface charge and particle interactions.[3] High ionic strength of the medium: Excess ions in the solution can compress the electrical double layer, reducing repulsive forces.Optimize Zeta Potential: Add a surfactant or a polyelectrolyte dispersant to increase the magnitude of the zeta potential. A zeta potential more negative than -30 mV or more positive than +30 mV is generally considered stable.[2] Adjust pH: Systematically vary the pH of your suspension to find the isoelectric point (point of zero charge) and operate at a pH far from it to ensure high surface charge.[3] Control Ionic Strength: Use deionized water and minimize the concentration of soluble salts in your formulation.
Poor Adhesion of the Coating to the Substrate Inadequate substrate preparation: The surface may be contaminated with oils, grease, or oxides, preventing proper bonding.[4][5] Poor wetting of the substrate by the suspension: High surface tension of the liquid phase prevents it from spreading evenly on the substrate. Mismatched surface energies: The surface energy of the coating and the substrate are not compatible.Thorough Substrate Cleaning: Implement a multi-step cleaning process for your substrate, which may include degreasing, acid etching, and rinsing with deionized water.[4] Use a Wetting Agent: Add a surfactant to your suspension to lower its surface tension and improve wetting. Surface Modification: Consider a plasma treatment or applying a primer to the substrate to modify its surface energy for better compatibility with the coating.
Uneven Coating Thickness ("Orange Peel" or Roughness) Inconsistent application technique: Uneven spraying or dipping can lead to variations in coating thickness.[6] Poor flow and leveling of the suspension: The suspension does not spread evenly after application and before drying. Rapid drying: The solvent evaporates too quickly, not allowing the coating to level out.Standardize Application Method: Ensure consistent parameters in your coating process (e.g., spray gun distance and speed, withdrawal speed in dip coating). Optimize Rheology: Adjust the viscosity and surface tension of the suspension to improve its flow properties. Control Drying Conditions: Slow down the drying process by reducing the temperature or increasing the humidity in the drying environment.
Cracking of the Dried Coating Excessive coating thickness: Applying a single thick layer can lead to high internal stress during drying.[5] High shrinkage during drying: Significant volume loss as the solvent evaporates can cause the coating to crack. Mismatched coefficient of thermal expansion: The coating and substrate expand and contract at different rates with temperature changes, causing stress.Apply Multiple Thin Coats: Build up the desired thickness by applying several thin layers, allowing each to dry partially before applying the next. Incorporate a Plasticizer: Add a small amount of a suitable plasticizer to the suspension to increase the flexibility of the final coating. Select Appropriate Substrate: If possible, choose a substrate with a coefficient of thermal expansion similar to that of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for a stable this compound suspension?

A1: The optimal pH for a this compound suspension depends on the specific formulation, including the presence of dispersants and other additives. Generally, the pH should be adjusted to a value that is far from the isoelectric point (IEP) of the this compound particles. At the IEP, the surface charge is zero, leading to maximum agglomeration. By moving the pH away from the IEP, the particles acquire a net positive or negative charge, resulting in electrostatic repulsion that enhances stability.[3] It is recommended to perform a zeta potential analysis across a range of pH values to determine the optimal pH for your specific system.

Q2: How do I choose the right dispersant for my this compound suspension?

A2: The choice of dispersant depends on the surface chemistry of your this compound particles and the suspension medium.

  • For aqueous suspensions: Anionic polyelectrolytes, such as polyacrylates or carboxymethyl cellulose, are often effective as they adsorb onto the particle surface and provide both electrostatic and steric stabilization.

  • For non-aqueous (solvent-based) suspensions: Non-ionic surfactants with a suitable hydrophilic-lipophilic balance (HLB) are typically used.

It is advisable to screen a few different types of dispersants at varying concentrations and measure the resulting particle size distribution and zeta potential to identify the most effective one.

Q3: Can the particle size of the this compound powder affect the coating quality?

A3: Yes, absolutely. The particle size of the initial this compound powder has a significant impact on both the stability of the suspension and the quality of the final coating.

  • Smaller particles (<1 µm): Tend to form more stable suspensions due to increased Brownian motion and reduced settling rates. They can also produce smoother, more uniform coatings. However, very fine particles may have a higher tendency to agglomerate.

  • Larger particles (>10 µm): Are more prone to rapid settling, making it difficult to maintain a homogeneous suspension. Coatings made from larger particles are often rougher and may have lower adhesion.

Therefore, controlling the particle size distribution of your this compound powder, for instance through milling, is a critical step in achieving a high-quality coating.

Q4: My this compound suspension is stable initially but agglomerates after a few hours. What could be the cause?

A4: This phenomenon, known as aging or time-dependent instability, can be due to several factors:

  • Insufficient Dispersant Concentration: The amount of dispersant may not be enough to provide long-term stability. Over time, particles can desorb the dispersant and agglomerate.

  • Changes in pH: The pH of the suspension can drift over time due to interactions with the container or atmospheric CO2, moving it closer to the isoelectric point.

  • Ostwald Ripening: In some cases, smaller particles may dissolve and re-precipitate onto larger particles, leading to an overall increase in particle size and eventual settling.

To address this, you can try increasing the dispersant concentration, buffering the suspension to maintain a stable pH, or using a combination of stabilizers to provide more robust long-term stability.

Quantitative Data Summary

The stability of a this compound suspension can be quantified by measuring key parameters such as zeta potential, particle size, and sedimentation rate. The following tables provide a summary of how these parameters can be influenced by different factors.

Table 1: Effect of pH on Zeta Potential of this compound Particles

pHZeta Potential (mV)Stability Prediction
3+25Moderate Stability
5+10Low Stability (Near IEP)
7-15Low to Moderate Stability
9-35Good Stability
11-45Excellent Stability
Note: These are representative values and can vary based on the specific experimental conditions.

Table 2: Influence of Dispersant Concentration on Suspension Stability

Dispersant (Anionic Polyelectrolyte) Concentration (wt%)Average Particle Size (µm) after 24hSedimentation Rate (mm/hr)
015.28.5
0.15.83.1
0.51.20.4
1.01.10.3
Note: Data is illustrative and will depend on the specific dispersant and this compound powder used.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Suspension

  • Materials:

    • This compound powder (ensure known particle size distribution)

    • Deionized water

    • Dispersant (e.g., 0.5 wt% solution of an anionic polyelectrolyte)

    • pH adjuster (e.g., 0.1 M NaOH or 0.1 M HCl)

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • In a separate beaker, prepare the aqueous solution by adding the dispersant to deionized water and stirring until fully dissolved.

    • Slowly add the this compound powder to the dispersant solution while continuously stirring with a magnetic stirrer or overhead mixer.

    • Once all the powder is added, increase the stirring speed to ensure a homogeneous mixture.

    • Use a pH meter to measure the pH of the suspension.

    • Adjust the pH to the desired value (e.g., pH 9 for high negative zeta potential) by dropwise addition of the pH adjuster.

    • Continue stirring for at least 30 minutes to ensure complete dispersion and equilibration.

    • For improved dispersion, sonicate the suspension using an ultrasonic probe or bath for 10-15 minutes.

    • Visually inspect the suspension for any signs of agglomeration or rapid settling.

    • Characterize the suspension by measuring particle size distribution and zeta potential.

Visualizations

Experimental_Workflow cluster_prep Suspension Preparation cluster_stabilization Stabilization cluster_characterization Characterization cluster_application Application A This compound Powder C Mixing & High-Shear Dispersion A->C B Aqueous Medium + Dispersant B->C D pH Adjustment C->D E Sonication D->E F Particle Size Analysis E->F G Zeta Potential Measurement E->G H Material Coating E->H Troubleshooting_Logic Problem Suspension Instability (e.g., Settling, Agglomeration) Check_pH Is pH at optimal value (far from IEP)? Problem->Check_pH Check_Dispersant Is dispersant type and concentration adequate? Check_pH->Check_Dispersant Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Particle_Size Is particle size too large? Check_Dispersant->Check_Particle_Size Yes Optimize_Dispersant Optimize dispersant Check_Dispersant->Optimize_Dispersant No Reduce_Particle_Size Reduce particle size (milling) Check_Particle_Size->Reduce_Particle_Size Yes Stable_Suspension Stable Suspension Check_Particle_Size->Stable_Suspension No Adjust_pH->Problem Optimize_Dispersant->Problem Reduce_Particle_Size->Problem

References

Technical Support Center: Surfactant-Mediated Growth of Lead Oxalate Particles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effects of surfactants on the particle growth of lead oxalate (B1200264). This resource offers detailed experimental protocols, troubleshooting advice for common issues, and a summary of expected outcomes based on surfactant choice.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of surfactants in the synthesis of lead oxalate particles?

A1: Surfactants, or surface-active agents, are utilized in the synthesis of this compound particles to control their size, morphology (shape), and dispersity. By adsorbing to the surface of the growing crystals, surfactants can modulate the growth rates of different crystal facets, leading to the formation of particles with desired characteristics, such as nanorods, nanowires, or uniform spheres. They can also prevent particle aggregation, resulting in a more stable and monodisperse colloidal suspension.

Q2: How do different types of surfactants (anionic, cationic, non-ionic) influence particle growth?

A2: The type of surfactant plays a crucial role in determining the final particle characteristics:

  • Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): These surfactants carry a negative charge. In the synthesis of this compound, they can interact with the lead ions (Pb²⁺) at the crystal surface. This interaction can inhibit crystal growth and lead to the formation of smaller, more uniform particles.

  • Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide - CTAB): With a positive charge, cationic surfactants can interact with the oxalate ions (C₂O₄²⁻) on the crystal surface. This selective adsorption can significantly alter the crystal morphology. For instance, in analogous metal oxalate systems, CTAB has been shown to induce a transition from three-dimensional to two-dimensional growth, resulting in plate-like structures.[1]

  • Non-ionic Surfactants (e.g., Triton X-100, Tween 80): These surfactants have no net charge. Their hydrophilic and hydrophobic segments allow them to adsorb to crystal surfaces and influence growth through steric hindrance. They are often used to prevent aggregation and can lead to the formation of well-dispersed nanoparticles. In studies on lead dioxide electrocrystallization, Triton X-100 has been observed to reduce morphological defects and lead to a more crystalline appearance.[2]

Q3: Can surfactants be used to create specific particle morphologies?

A3: Yes, the choice and concentration of a surfactant are key parameters for controlling the morphology of this compound particles. For example, the use of a cationic surfactant like CTAB can promote the growth of two-dimensional structures by selectively binding to certain crystal faces and inhibiting growth in that direction.[1] The concentration of the surfactant is also critical; different concentrations can lead to different morphologies, from spheres to rods to plates.

Q4: What are the typical starting materials for this compound synthesis?

A4: The most common precursors for the synthesis of this compound are a soluble lead salt, such as lead nitrate (B79036) (Pb(NO₃)₂) or lead acetate (B1210297) (Pb(CH₃COO)₂), and a source of oxalate ions, typically oxalic acid (H₂C₂O₄) or a soluble oxalate salt like sodium oxalate (Na₂C₂O₄) or ammonium (B1175870) oxalate ((NH₄)₂C₂O₄).

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound particles in the presence of surfactants.

Problem Potential Cause(s) Troubleshooting Steps
No precipitate forms or very low yield. 1. Precursor concentrations are too low. 2. pH of the solution is not optimal for precipitation. 3. Surfactant concentration is too high, leading to excessive stabilization of precursor ions or very small nuclei.1. Increase the concentration of lead salt and/or oxalate solutions. 2. Adjust the pH of the reaction mixture. This compound precipitation is generally favored in acidic to neutral conditions.[3] 3. Reduce the surfactant concentration.
Particles are too large or polydisperse. 1. Slow nucleation and fast crystal growth. 2. Insufficient surfactant concentration to effectively cap the growing particles. 3. Inefficient mixing of reactants.1. Increase the rate of addition of the precipitating agent to promote rapid nucleation. 2. Increase the surfactant concentration. 3. Ensure vigorous and uniform stirring during the reaction.
Particles are agglomerated. 1. Low surfactant concentration. 2. Inappropriate choice of surfactant. 3. Post-synthesis processing (e.g., centrifugation at high speeds, improper drying).1. Increase the surfactant concentration. 2. Select a surfactant with a stronger affinity for the this compound surface. 3. Optimize washing and drying procedures. Consider redispersion in a suitable solvent with the aid of ultrasonication.
Unexpected particle morphology. 1. Incorrect surfactant or concentration. 2. Reaction temperature is not optimal. 3. Presence of impurities that interfere with crystal growth.1. Verify the type and concentration of the surfactant used. Experiment with different concentrations. 2. Vary the reaction temperature to influence crystal growth kinetics. 3. Use high-purity reagents and deionized water.
Difficulty in removing the surfactant from the final product. 1. Strong binding of the surfactant to the particle surface.1. Wash the particles multiple times with a suitable solvent (e.g., ethanol (B145695) or a water/ethanol mixture). 2. For some surfactants like CTAB, specific removal procedures involving heat or acid treatment might be necessary, though this could alter the particle characteristics.[4]

Quantitative Data Summary

The following table summarizes the observed effects of different surfactants on the particle characteristics of lead compounds and analogous metal oxalates. Direct quantitative data for the effect of a wide range of surfactants on this compound is limited in the literature; therefore, data from related systems are included for guidance.

Surfactant Type Surfactant Example System Observed Effect on Particle Size/Morphology
Anionic Sodium Dodecyl Sulfate (SDS)Electrodeposited PbO₂Improved grain refinement, leading to compact and small-grained crystals.[5]
Cationic Cetyltrimethylammonium Bromide (CTAB)Copper OxalateInduced a transition from 3D to 2D particle morphology, resulting in square-like particles.[1]
Non-ionic Triton X-100Electrodeposited PbO₂Reduced morphological defects and resulted in a more crystalline appearance.[2]

Experimental Protocols

General Protocol for the Synthesis of this compound Nanoparticles with Surfactant

This protocol provides a general framework for synthesizing this compound nanoparticles. The specific concentrations of precursors and surfactants, as well as the reaction temperature, should be optimized to achieve the desired particle characteristics.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium oxalate (Na₂C₂O₄)

  • Surfactant (e.g., SDS, CTAB, or Triton X-100)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a solution of lead(II) nitrate in deionized water (e.g., 0.1 M).

    • Prepare a solution of sodium oxalate in deionized water (e.g., 0.1 M).

    • Prepare a solution of the chosen surfactant in deionized water (concentration will vary depending on the surfactant and desired outcome, typically ranging from 0.01 M to 0.1 M).

  • Reaction Setup:

    • In a beaker, add the lead(II) nitrate solution and the surfactant solution.

    • Stir the mixture vigorously using a magnetic stirrer at a constant temperature (e.g., room temperature or an elevated temperature).

  • Precipitation:

    • Slowly add the sodium oxalate solution dropwise to the lead nitrate-surfactant mixture under continuous stirring.

    • A white precipitate of this compound should form immediately.

  • Aging:

    • Continue stirring the suspension for a set period (e.g., 1-2 hours) to allow for crystal growth and stabilization.

  • Washing and Collection:

    • Collect the precipitate by centrifugation.

    • Discard the supernatant and wash the particles by redispersing them in deionized water and centrifuging again. Repeat this step 2-3 times.

    • Perform a final wash with ethanol to remove excess water.

  • Drying:

    • Dry the collected this compound particles in an oven at a low temperature (e.g., 60°C) to avoid any thermal decomposition.

Characterization:

  • The size and morphology of the synthesized this compound particles can be characterized using techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

  • The crystalline structure can be confirmed using X-ray Diffraction (XRD).

  • Particle size distribution in suspension can be analyzed using Dynamic Light Scattering (DLS).

Visualizations

Experimental Workflow for Surfactant-Mediated this compound Synthesis

G cluster_0 Solution Preparation cluster_1 Synthesis cluster_2 Processing & Characterization prep_pb Prepare Lead Nitrate Solution mix Mix Lead Nitrate and Surfactant Solutions prep_pb->mix prep_ox Prepare Sodium Oxalate Solution precipitate Add Sodium Oxalate Solution (Precipitation) prep_ox->precipitate prep_surf Prepare Surfactant Solution prep_surf->mix mix->precipitate age Age the Suspension precipitate->age wash Wash and Centrifuge Particles age->wash dry Dry the this compound Particles wash->dry characterize Characterize Particles (SEM, TEM, XRD) dry->characterize

Caption: Workflow for synthesizing this compound particles using a surfactant.

Logical Relationship of Surfactant Effect on Particle Growth

G cluster_0 Inputs cluster_1 Mechanisms cluster_2 Outputs Surfactant Surfactant Type & Concentration Adsorption Surfactant Adsorption on Crystal Facets Surfactant->Adsorption Precursors Precursor Concentration & Ratio Growth_Mod Modification of Crystal Growth Rates Precursors->Growth_Mod Conditions Temperature & pH Conditions->Growth_Mod Adsorption->Growth_Mod Stabilization Steric/Electrostatic Stabilization Adsorption->Stabilization Size Particle Size Growth_Mod->Size Morphology Particle Morphology Growth_Mod->Morphology Dispersion Particle Dispersion & Stability Stabilization->Dispersion

Caption: How experimental parameters influence this compound particle properties.

References

overcoming passivation layer formation during lead oxalate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to passivation layer formation during lead oxalate (B1200264) reactions.

Troubleshooting Guide

This guide addresses common issues encountered during lead oxalate reactions, offering potential causes and solutions to prevent or mitigate the formation of an undesirable passivation layer that can impede reaction kinetics and affect product morphology.

Issue 1: Reaction stalls or proceeds very slowly after initial precipitation.

  • Potential Cause: Formation of a dense, non-porous this compound passivation layer on the surface of the lead-containing reactant. This layer acts as a barrier, preventing further reaction between the lead source and the oxalate-containing solution.[1][2]

  • Troubleshooting Steps:

    • Mechanical Agitation:

      • Ultrasonic Agitation: Introduce ultrasonic waves to the reaction mixture. The cavitation effect can disrupt the formation of the passivation layer and exfoliate any layer that has already formed, thereby maintaining a reactive surface.[3][4][5][6]

      • High-Shear Mixing: Employ vigorous mechanical stirring to physically break down the passivating layer and enhance mass transport of reactants to the surface.

    • Temperature Control:

      • Temperature Cycling: Subject the reaction to controlled temperature cycles. Thermal expansion and contraction differences between the lead substrate and the this compound layer can induce stress and cracking in the passivating film, exposing the fresh surface.[7][8][9]

      • Elevated Temperature: Increasing the reaction temperature can enhance the solubility of this compound and increase reaction rates, potentially reducing the stability of the passivating layer.[10] However, this must be carefully controlled to avoid unwanted side reactions or decomposition.

Issue 2: Poor quality or irregular morphology of this compound crystals.

  • Potential Cause: Uncontrolled nucleation and rapid crystal growth leading to the formation of a passivating crust rather than well-defined crystals. This can be influenced by reactant concentrations, pH, and the presence of impurities.

  • Troubleshooting Steps:

    • Control of Supersaturation:

      • Gel Diffusion Method: Grow crystals in a silica (B1680970) gel matrix. This slows down the diffusion of reactants, controlling nucleation and allowing for the growth of larger, higher-quality single crystals.[11][12]

      • Slow Addition of Reactants: Add the oxalate solution dropwise to the lead-containing solution under vigorous stirring to maintain a low level of supersaturation.

    • pH Adjustment:

      • The pH of the reaction medium significantly affects the yield and morphology of this compound crystals. An optimal pH of 4.8 has been reported for obtaining well-defined crystals in certain synthesis methods.[11][12] Experiment with slight adjustments to the pH to find the optimal condition for your specific system.

    • Use of Additives:

      • Capping Agents: Introduce capping agents such as oleylamine (B85491) or triphenylphosphine (B44618) (TPP) to control crystal growth and prevent agglomeration, which can contribute to passivation.[12]

      • Surfactants: The use of surfactants can modify the surface tension of the solution and influence crystal habit, potentially leading to the formation of a more porous, less passivating precipitate.

Issue 3: Incomplete reaction or low yield despite stoichiometric amounts of reactants.

  • Potential Cause: A significant portion of the lead reactant is rendered inactive by a passivating this compound layer. The choice of solvent or the presence of interfering ions can also affect the reaction.

  • Troubleshooting Steps:

    • Chelating Agents:

      • Introduce a competing chelating agent to the reaction mixture. A chelating agent that forms a soluble complex with lead can help to dissolve the this compound layer or prevent its formation in the first place.[13][14][15][16][17][18] Ethylenediaminetetraacetic acid (EDTA) and its salts are known to dissolve lead compounds.[19] The concentration of the chelating agent must be carefully optimized to avoid complete sequestration of the lead ions needed for the desired reaction.

    • Solvent System Modification:

      • The solubility of this compound can be influenced by the solvent. While aqueous systems are common, exploring mixed aqueous-organic solvent systems might alter the precipitation kinetics and the nature of the passivation layer.

    • Reactant Purity:

      • Ensure the purity of reactants. Certain impurities can act as nucleation sites, promoting the rapid formation of a passivating layer.

Frequently Asked Questions (FAQs)

Q1: What is a passivation layer in the context of this compound reactions?

A: A passivation layer is a thin, non-reactive layer of this compound that forms on the surface of a lead-containing material when it comes into contact with an oxalate solution. This layer can act as a physical barrier, preventing further reaction between the bulk material and the solution, which can be undesirable in many experimental settings.[1][2][20]

Q2: At what pH is this compound precipitation and potential passivation most likely to occur?

A: this compound can precipitate over a range of pH values. Studies have shown that in the presence of other ions like phosphate, oxalate can control lead solubility at acidic pH values (pH 4.0-5.0).[21][22] For the synthesis of this compound crystals, a pH of around 4.8 has been found to be optimal for high yield.[11][12] Therefore, passivation issues are most likely to be encountered in acidic to neutral conditions.

Q3: Can additives be used to prevent the formation of a passivating this compound layer?

A: Yes, certain additives can help. Capping agents and surfactants can modify crystal growth and prevent the formation of a dense, passivating layer.[12] Additionally, competing chelating agents can be used to keep lead ions in solution and prevent their precipitation as a passivating oxalate layer.[13][14][15]

Q4: How does temperature affect the formation of the this compound passivation layer?

A: Higher temperatures generally increase the rate of chemical reactions and can also increase the solubility of this compound. This can have a dual effect: it might accelerate the initial formation of the passivation layer, but it could also lead to a more dynamic equilibrium where the layer is more easily dissolved or restructured, potentially reducing its passivating effect.[10] In some systems, temperature cycling can induce mechanical stress that disrupts the passivation layer.[7][8][9]

Q5: Is it possible to dissolve a this compound passivation layer once it has formed?

A: Yes. A this compound passivation layer can be dissolved using strong acids like concentrated nitric acid.[11][12] Additionally, solutions of chelating agents such as EDTA can be effective in dissolving lead compounds.[19] The choice of solvent will depend on the specific requirements of the subsequent experimental steps.

Quantitative Data Summary

ParameterConditionObservationReference(s)
pH pH 4.8Optimal for high yield of lead(II) oxalate hydrate (B1144303) crystals in silica gel.[11][12]
pH 4.0 - 5.0This compound controls lead solubility, even in the presence of phosphate.[21][22]
Reactant Concentration 0.10 M Pb(NO₃)₂ and Na₂C₂O₄Optimal for high yield of lead(II) oxalate hydrate crystals in silica gel.[11][12]
Temperature 20°C vs. 40°C vs. 60°CIncreasing temperature accelerates the formation of passive films on steel.[10]
Ultrasonic Agitation 30 W ultrasoundDelays passivation and accelerates exfoliation of the passive layer on tin.[4]

Experimental Protocols

Protocol 1: Controlled Crystallization of this compound using a Silica Gel Matrix to Minimize Passivation

This method is designed to control the rate of reaction and nucleation, promoting the growth of well-defined crystals rather than a passivating film.[11][12]

  • Gel Preparation:

    • Prepare a solution of sodium silicate (B1173343) (Na₂SiO₃) at a concentration of 0.5 M.

    • In a separate beaker, prepare a 1 M solution of nitric acid (HNO₃).

    • Slowly add the nitric acid to the sodium silicate solution while stirring until a pH of 4.8 is achieved.

    • Pour the resulting solution into a U-tube and allow it to set into a gel over several days at room temperature.

  • Crystal Growth:

    • Prepare 0.10 M solutions of lead nitrate (B79036) (Pb(NO₃)₂) and sodium oxalate (Na₂C₂O₄).

    • Carefully add the lead nitrate solution to one arm of the U-tube and the sodium oxalate solution to the other arm, on top of the set silica gel.

    • Seal the U-tube and allow it to stand undisturbed at room temperature.

  • Observation and Harvesting:

    • Crystals will slowly form within the gel matrix over a period of weeks as the ions diffuse towards each other.

    • Once the desired crystal size is achieved, carefully remove the gel from the U-tube.

    • The crystals can be isolated by dissolving the gel in warm water, followed by filtration, washing with ethanol, and drying.

Protocol 2: Mitigating Passivation during a Lead Surface Reaction using Ultrasonic Agitation

This protocol is applicable when reacting a solid lead-containing surface with an oxalate solution.

  • Reaction Setup:

    • Place the lead-containing substrate in a reaction vessel with the oxalate solution.

    • Position the reaction vessel in an ultrasonic bath.

  • Reaction Conditions:

    • Set the desired reaction temperature using a water bath or heating mantle in conjunction with the ultrasonic bath.

    • Turn on the ultrasonic bath to a power level sufficient to induce cavitation in the reaction medium (e.g., 30 W as a starting point, to be optimized for the specific setup).[4]

  • Monitoring and Analysis:

    • Monitor the progress of the reaction using appropriate analytical techniques (e.g., gravimetric analysis of the substrate, spectroscopic analysis of the solution).

    • Compare the reaction rate with and without ultrasonic agitation to quantify the effect of passivation mitigation.

Visualizations

Passivation_Formation cluster_solution Solution cluster_surface Lead Substrate Pb_ion Lead Ions (Pb²⁺) Passivation This compound Passivation Layer Pb_ion->Passivation Precipitation Ox_ion Oxalate Ions (C₂O₄²⁻) Ox_ion->Passivation Pb_surface Lead Surface Passivation->Pb_surface Blocks Reaction

Caption: Formation of a this compound passivation layer on a lead substrate.

Caption: Troubleshooting workflow for overcoming passivation.

Mitigation_Mechanisms cluster_mechanical Mechanical Methods cluster_chemical Chemical Methods cluster_thermal Thermal Methods Passivation Passivation Layer Ultrasound Ultrasonic Agitation Ultrasound->Passivation Exfoliates & Disrupts Chelators Chelating Agents Chelators->Passivation Dissolves & Prevents pH_Control pH Adjustment pH_Control->Passivation Alters Solubility Temp_Cycling Temperature Cycling Temp_Cycling->Passivation Induces Stress Cracking

Caption: Mechanisms for mitigating this compound passivation.

References

Technical Support Center: Gel-Based Synthesis of Lead Oxalate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of lead oxalate (B1200264) crystals synthesized in a gel medium. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-backed insights to overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the gel-based synthesis of lead oxalate crystals, focusing on solutions to improve crystal yield and quality.

Issue ID Problem Potential Causes Recommended Solutions
LY-01 Low Crystal Yield 1. Suboptimal pH of the silica (B1680970) gel.[1][2]2. Non-ideal concentration of supernatant solutions (Lead Nitrate (B79036) and Sodium Oxalate).[1][2]3. Insufficient diffusion time.[1][2]4. High nucleation density leading to many small crystals instead of fewer, larger ones.[1][2]1. Adjust the pH of the silica gel to an optimal value of 4.8.[1][2]2. Use optimal supernatant concentrations of 0.10 M for both Lead Nitrate and Sodium Oxalate.[1][2]3. Allow for a sufficient growth time, typically around three weeks, for the reactants to diffuse through the gel.[1][2]4. Control the rate of diffusion by optimizing reactant concentrations and considering the use of a neutral gel column to reduce the number of nucleation sites.[3]
PC-01 Formation of Precipitate Instead of Crystals 1. Reactant concentrations are too high, leading to rapid, uncontrolled precipitation.[1][2]2. Inhomogeneous gel matrix.1. Lower the concentration of the lead nitrate and sodium oxalate solutions to promote slower, more controlled diffusion.[1][2]2. Ensure the silica gel is properly prepared and allowed to set completely without disturbance to form a uniform matrix.
IC-01 Difficulty in Isolating Crystals from the Gel 1. The crystals are very brittle.[1][2]2. The color of the crystals is similar to that of the silica gel, making them difficult to see.[1][2]3. The gel adheres strongly to the crystal surface.1. Carefully dissolve the silica gel using hot water to release the crystals.[2]2. Handle the crystals with care during filtration and washing.3. After filtration, wash the crystals with 95% ethanol (B145695) to help remove residual gel and water.[2]
MQ-01 Poor Crystal Quality (e.g., small, irregular) 1. High rate of nucleation due to high reactant concentrations.[1][2]2. Gel density is not optimal.[3]3. Insufficient gel aging time.[3]1. Reduce the concentration of the supernatant solutions to decrease the number of nucleation sites.[1][2]2. While specific data for this compound is limited, for similar metal oxalates, lower density gels tend to produce better quality crystals.[3] Experiment with varying the specific gravity of the sodium silicate (B1173343) solution.3. Allowing the gel to age for a longer period before adding the reactants can reduce nucleation density and potentially improve crystal size.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the silica gel to maximize this compound crystal yield?

A1: The optimal pH for the silica gel in the synthesis of this compound crystals is 4.8. At this pH, a yield of approximately 21.08% can be achieved under specific concertation conditions.[1][2]

Q2: What are the ideal concentrations for the lead nitrate and sodium oxalate supernatant solutions?

A2: The optimal concentration for both the lead nitrate (Pb(NO₃)₂) and sodium oxalate (Na₂C₂O₄) supernatant solutions is 0.10 M. Using these concentrations can result in a yield of up to 23.34%.[1][2] Concentrations higher than 0.10 M tend to decrease the yield due to the formation of too many crystal nuclei that do not grow larger.[1][2]

Q3: How long should I allow for crystal growth?

A3: A growth time of three weeks is recommended for the synthesis of this compound crystals in a U-tube setup.[1][2] This duration allows for sufficient diffusion of the reactants into the gel matrix.

Q4: My crystal yield is very low. What are the most likely reasons?

A4: Low yield is a common issue and can be attributed to several factors. The most critical are a suboptimal pH of the gel and incorrect concentrations of the supernatant solutions.[1][2] Insufficient time for diffusion can also be a major contributor; analysis has shown that even after three weeks, a significant amount of the lead ions may not have diffused into the gel.[1]

Q5: How can I improve the size of the this compound crystals?

A5: To grow larger crystals, it is crucial to control the rate of nucleation. This can be achieved by using lower concentrations of the reactant solutions, which slows down the reaction rate and allows fewer nuclei to form and grow larger.[1][2] Additionally, for other metal oxalate systems, increasing the gel aging time and using a lower density gel have been shown to reduce nucleation density and promote the growth of larger crystals.[3]

Q6: What is the best method for separating the crystals from the gel?

A6: The recommended method for isolating the this compound crystals is to first dissolve the silica gel using hot water. The released crystals can then be collected by filtration using Whatman No. 40 filter paper. Subsequently, the crystals should be washed with 95% ethanol and carefully dried in an oven at a low temperature (around 60°C) for about an hour.[2]

Data Summary

The following tables summarize the quantitative data on the impact of key experimental parameters on the yield of this compound crystals.

Table 1: Effect of Gel pH on Crystal Yield

Gel pHCrystal Yield (%)
4.50~18.5
4.65~19.8
4.80 ~21.1 [1][2]
4.95~20.2
5.10~19.0
Note: Supernatant concentrations were kept constant during these experiments.

Table 2: Effect of Supernatant Concentration on Crystal Yield

Concentration of Pb(NO₃)₂ and Na₂C₂O₄ (M)Crystal Yield (%)
0.05~19.5
0.10 ~23.3 [1][2]
0.15~20.8
0.20~18.2
Note: Gel pH was maintained at the optimal value of 4.8.

Experimental Protocols

Protocol 1: Preparation of Silica Gel (pH 4.8)
  • Acid Preparation: Add 12.5 mL of 1 M nitric acid (HNO₃) solution to a 250 mL beaker.

  • Gel Formation: While stirring the nitric acid solution with a magnetic stirrer, slowly add 0.5 M sodium silicate (Na₂SiO₃) solution until the pH of the mixture reaches 4.8.

  • Setting the Gel: Pour 30 mL of the resulting solution into a U-tube, cover it with aluminum foil, and let it stand at room temperature for five days to allow the gel to set completely.[2]

Protocol 2: Synthesis of this compound Crystals
  • Reactant Preparation: Prepare 0.10 M solutions of lead nitrate (Pb(NO₃)₂) and sodium oxalate (Na₂C₂O₄).

  • Addition of Reactants: Once the silica gel in the U-tube is set, carefully add the 0.10 M lead nitrate solution to one arm of the U-tube and the 0.10 M sodium oxalate solution to the other arm, ensuring equal volumes.

  • Crystal Growth: Cover the U-tube and allow it to stand at room temperature for three weeks for the crystals to grow in the gel.[1][2]

  • Harvesting Crystals: After the growth period, carefully break the U-tube to access the gel containing the crystals.

  • Isolation and Purification:

    • Transfer the gel containing the crystals into a beaker and add hot water to dissolve the gel.[2]

    • Filter the solution using Whatman No. 40 filter paper to collect the crystals.[2]

    • Wash the collected crystals with 95% ethanol.[2]

    • Dry the crystals in an oven at 60°C for one hour.[2]

Visualizations

Troubleshooting_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Crystal Yield pH Suboptimal Gel pH LowYield->pH Concentration Incorrect Reactant Concentration LowYield->Concentration Time Insufficient Diffusion Time LowYield->Time Nucleation High Nucleation Density LowYield->Nucleation AdjustpH Set Gel pH to 4.8 pH->AdjustpH AdjustConc Use 0.10 M Supernatants Concentration->AdjustConc IncreaseTime Allow for 3 Weeks of Growth Time->IncreaseTime ControlNucleation Optimize Concentrations & Gel Parameters Nucleation->ControlNucleation

Caption: Troubleshooting workflow for low this compound crystal yield.

Experimental_Workflow start Start prep_gel Prepare Silica Gel (pH 4.8) start->prep_gel set_gel Allow Gel to Set (5 days) prep_gel->set_gel add_reactants Add Supernatant Solutions (Pb(NO₃)₂ & Na₂C₂O₄) set_gel->add_reactants grow_crystals Crystal Growth (3 weeks) add_reactants->grow_crystals harvest Harvest Crystals from Gel grow_crystals->harvest dissolve_gel Dissolve Gel (Hot Water) harvest->dissolve_gel filter_wash Filter and Wash Crystals (Ethanol) dissolve_gel->filter_wash dry Dry Crystals (60°C, 1 hour) filter_wash->dry end End dry->end

Caption: Experimental workflow for gel-based synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Precipitation Efficiency of Lead Oxalate and Lead Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective removal of lead from aqueous solutions is a critical process in numerous fields, from environmental remediation to the synthesis of pharmaceutical intermediates. Precipitation is a widely employed technique for this purpose, with lead oxalate (B1200264) and lead carbonate being two common precipitates utilized. This guide provides an objective comparison of the precipitation efficiency of these two compounds, supported by theoretical data and established experimental protocols.

Theoretical Comparison: Solubility Product Constant (Ksp)

The theoretical maximum precipitation efficiency is inversely related to the solubility of the precipitate. The solubility product constant (Ksp) is a key indicator of a compound's solubility. A lower Ksp value signifies lower solubility and, consequently, a more complete precipitation reaction, resulting in a lower concentration of the metal ion remaining in the solution.

CompoundFormulaKsp at 25°CReference
Lead (II) CarbonatePbCO₃7.40 x 10⁻¹⁴[1][2]
Lead (II) OxalatePbC₂O₄~2.7 x 10⁻¹¹ to 4.8 x 10⁻¹⁰[3]

As indicated in the table, lead carbonate possesses a significantly lower Ksp value than lead oxalate. This suggests that under ideal conditions, the precipitation of lead as lead carbonate will result in a lower residual concentration of lead ions in the supernatant, indicating a higher theoretical precipitation efficiency.

Experimental Protocols

To achieve optimal precipitation, specific experimental conditions must be met. Below are detailed methodologies for the precipitation of this compound and lead carbonate, which can be adapted for a direct comparative study.

Precipitation of Lead Carbonate

This protocol is based on the reaction of a soluble lead salt with a carbonate source.

dot

LeadCarbonatePrecipitation cluster_reagents Reagents cluster_procedure Procedure cluster_products Products Pb_sol Soluble Lead(II) Salt Solution (e.g., Pb(NO₃)₂) Mix Mix Solutions Pb_sol->Mix CO3_sol Carbonate Source Solution (e.g., Na₂CO₃ or (NH₄)₂CO₃) CO3_sol->Mix Precipitate Formation of White Precipitate (PbCO₃) Mix->Precipitate Age Age Precipitate Precipitate->Age Filter Filter and Wash Age->Filter Dry Dry Precipitate Filter->Dry Supernatant Supernatant (Low [Pb²⁺]) Filter->Supernatant PbCO3_solid Lead Carbonate (PbCO₃) Solid Dry->PbCO3_solid

Caption: Experimental workflow for lead carbonate precipitation.

Methodology:

  • Preparation of Solutions:

    • Prepare a solution of a soluble lead(II) salt, such as lead(II) nitrate (B79036) (Pb(NO₃)₂), of a known concentration.

    • Prepare a solution of a carbonate source, such as sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃), also of a known concentration.

  • Precipitation:

    • Slowly add the carbonate solution to the lead salt solution with constant stirring. A white precipitate of lead carbonate will form immediately.

    • The addition should be continued until a stoichiometric excess of the carbonate is achieved to ensure complete precipitation.

  • Digestion (Aging):

    • The suspension is typically heated gently (e.g., to 50-60°C) and stirred for a period (e.g., 30-60 minutes). This process, known as digestion or aging, promotes the formation of larger, more easily filterable crystals.

  • Filtration and Washing:

    • Allow the precipitate to settle.

    • Filter the supernatant through an appropriate filter medium (e.g., Whatman No. 42 ashless filter paper).

    • Wash the precipitate several times with deionized water to remove any soluble impurities.

  • Drying:

    • Dry the collected lead carbonate precipitate in an oven at a suitable temperature (e.g., 100-110°C) to a constant weight.

Precipitation of this compound

This protocol involves the reaction of a soluble lead salt with an oxalate source.

dot

LeadOxalatePrecipitation cluster_reagents Reagents cluster_procedure Procedure cluster_products Products Pb_sol Soluble Lead(II) Salt Solution (e.g., Pb(NO₃)₂) Mix Mix Solutions Pb_sol->Mix C2O4_sol Oxalate Source Solution (e.g., H₂C₂O₄ or Na₂C₂O₄) C2O4_sol->Mix Precipitate Formation of White Precipitate (PbC₂O₄) Mix->Precipitate Adjust_pH Adjust pH (if using H₂C₂O₄) Precipitate->Adjust_pH Filter Filter and Wash Adjust_pH->Filter Dry Dry Precipitate Filter->Dry Supernatant Supernatant (Low [Pb²⁺]) Filter->Supernatant PbC2O4_solid This compound (PbC₂O₄) Solid Dry->PbC2O4_solid

Caption: Experimental workflow for this compound precipitation.

Methodology:

  • Preparation of Solutions:

    • Prepare a solution of a soluble lead(II) salt, such as lead(II) nitrate (Pb(NO₃)₂), of a known concentration.

    • Prepare a solution of an oxalate source, such as oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄), of a known concentration.

  • Precipitation:

    • Slowly add the oxalate solution to the lead salt solution with constant stirring. A white precipitate of this compound will form.

    • Ensure a slight excess of the oxalate reagent is added to maximize precipitation.

  • pH Adjustment:

    • If using oxalic acid, the pH of the solution may need to be adjusted. The optimal pH for this compound precipitation is typically in the acidic to neutral range.

  • Filtration and Washing:

    • Filter the precipitate using a suitable filter medium.

    • Wash the collected precipitate with deionized water to remove any unreacted reagents and soluble byproducts.

  • Drying:

    • Dry the this compound precipitate in an oven at a moderate temperature (e.g., 80-100°C) to a constant weight.

Factors Influencing Precipitation Efficiency

Several factors can influence the practical efficiency of precipitation for both this compound and lead carbonate.

  • pH: The pH of the solution plays a crucial role. For lead carbonate, precipitation is favored in neutral to slightly alkaline conditions. In acidic conditions, carbonates can decompose, reducing the efficiency. This compound precipitation is generally effective in acidic to neutral pH ranges.

  • Temperature: Temperature can affect both the solubility of the precipitate and the kinetics of crystal growth. While increased temperature can sometimes lead to larger, more easily filterable crystals, it can also slightly increase the solubility of the precipitates, potentially leading to a lower overall yield.

  • Reagent Concentration and Addition Rate: The concentration of the lead salt and the precipitating agent, as well as the rate of addition, can influence the particle size and morphology of the precipitate. Slow addition with vigorous stirring generally promotes the formation of larger, more uniform crystals, which are easier to filter and handle.

  • Presence of Other Ions: The presence of other ions in the solution can potentially interfere with the precipitation process by forming soluble complexes with lead or by co-precipitating.

Precipitate Characteristics and Handling

The physical characteristics of the precipitate are important for practical applications, particularly the ease of separation from the solution.

  • Lead Carbonate: The morphology of lead carbonate precipitates can be influenced by the precipitation conditions. Under controlled conditions, it can form well-defined crystals that are relatively easy to filter.

  • This compound: this compound often forms fine, crystalline precipitates. The particle size can be influenced by factors such as pH and the rate of reagent addition. In some cases, it may form smaller particles that can be more challenging to filter efficiently compared to well-formed lead carbonate crystals.

Conclusion

Based on the significantly lower solubility product constant, lead carbonate is theoretically more efficient for the precipitation of lead from aqueous solutions than this compound . This implies that precipitation with carbonate should result in a lower concentration of residual lead in the supernatant under equilibrium conditions.

However, the practical precipitation efficiency can be influenced by a variety of experimental factors, including pH, temperature, and the physical characteristics of the precipitate which affect the ease of filtration. For any specific application, it is recommended to perform a comparative experimental study under the relevant process conditions to determine the most effective precipitating agent. The choice between this compound and lead carbonate will ultimately depend on a balance of factors including the desired final lead concentration, the chemical matrix of the solution, and the handling and filtration characteristics of the resulting precipitate.

References

A Comparative Guide to Lead Oxalate and Lead Sulfate in Desulphurization Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and related scientific fields, understanding the nuances of chemical processes is paramount. In the context of lead chemistry, particularly in recycling and remediation, the desulphurization of lead sulfate (B86663) is a critical step. This guide provides a detailed comparison of the "oxalate route," a process where lead sulfate is converted to lead oxalate (B1200264), against other common hydrometallurgical desulphurization methods. The information presented is based on available experimental data to offer an objective overview for scientific application.

Performance Comparison of Desulphurization Routes

The selection of a desulphurization agent and process is critical in determining the efficiency, environmental impact, and cost-effectiveness of lead recycling. The primary goal is the removal of sulfur from lead paste, which is predominantly composed of lead sulfate (PbSO₄). Below is a comparative table summarizing the key performance indicators of major hydrometallurgical desulphurization routes.

ParameterOxalate Route (Conversion to Lead Oxalate)Carbonate Route (Conversion to Lead Carbonate)Alkaline Route (Conversion to Lead Monoxide)Amine RouteCitrate Route
Desulphurization Efficiency High (Thermodynamically favorable)[1][2][3]>96% (Sulfur content reduced from 7.87% to 0.26%)[4]99.1% (under high pressure)[5]Up to 99.5% (Sulfur content reduced to ~0.5%)[6]Up to 99.9%[7]
Primary Reagent(s) Oxalic acid or sodium oxalate[1][3]Sodium carbonate or ammonium (B1175870) carbonate[4][8]Sodium hydroxide (B78521) or potassium hydroxide[8][9]Amine solutions[6]Citric acid and sodium citrate[8]
By-products Sodium sulfate or ammonium sulfate[8]Sodium sulfate or ammonium sulfate[8]Sodium sulfate or potassium sulfateAmmonium sulfateSodium sulfate[8]
Operating Temperature Room temperature to slightly elevated[9]Typically ambient to moderate temperaturesCan be performed at room temperature, but high pressure (150°C) enhances efficiency[5]Not specifiedRoom temperature[7]
Reaction Time Generally rapid due to strong thermodynamic drive[9]Can be rapid; one study reports qualification within 40 minutes[10]30 minutes under high pressure[5]Not specified2 hours[7]
Environmental Considerations Considered environmentally friendly[1][3]A well-established and viable process[9]Effective, especially under pressure; requires handling of caustic solutions.Slag produced does not tend to leach in water[6]Considered an environmentally friendly and economical method[8]
Key Advantages Strong thermodynamic driving force; no additional reductant needed for PbO₂ conversion[1][2]Well-established industrial process.Direct conversion to lead monoxide is possible.High efficiency; favorable techno-economic parameters.[6]Very high desulphurization efficiency at room temperature.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the experimental protocols for the key desulphurization processes.

Oxalate Route: Conversion of Lead Sulfate to this compound

This protocol is a representative procedure based on descriptions of the environmentally friendly and thermodynamically favorable oxalate desulphurization process.[1][2][3]

Objective: To convert lead sulfate in lead paste to this compound, thereby removing the sulfate.

Materials:

  • Spent lead paste (containing PbSO₄)

  • Oxalic acid (H₂C₂O₄) or Sodium oxalate (Na₂C₂O₄) solution of known concentration

  • Deionized water

  • Beakers, magnetic stirrer, and stir bars

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

  • Analytical balance

Procedure:

  • Preparation of Lead Paste Slurry: A known mass of spent lead paste is suspended in a predetermined volume of deionized water in a beaker to create a slurry. The solid-to-liquid ratio is a critical parameter to control.

  • Reaction Initiation: While stirring the slurry at a constant rate (e.g., 600 rpm), the oxalic acid or sodium oxalate solution is added. The molar ratio of the oxalate-containing reagent to the lead sulfate in the paste is a key variable, often with a slight excess of the oxalate reagent to ensure complete reaction.

  • Reaction Conditions: The reaction is typically carried out at room temperature. However, the temperature can be elevated to enhance the reaction kinetics if necessary.[9] The reaction is allowed to proceed for a specified duration, which can range from 30 minutes to a few hours.

  • Separation of Solid and Liquid Phases: Upon completion of the reaction, the solid this compound product is separated from the aqueous solution (containing dissolved sulfates) by filtration.

  • Washing and Drying: The collected this compound precipitate is washed with deionized water to remove any remaining soluble impurities. The washed product is then dried in an oven at a suitable temperature (e.g., 80-100°C) to a constant weight.

  • Analysis: The final dried product can be analyzed using techniques such as X-ray diffraction (XRD) to confirm the formation of this compound and to determine the conversion efficiency. The sulfur content in the final product can be measured to quantify the desulphurization efficiency.

Carbonate Route: Conversion of Lead Sulfate to Lead Carbonate

This is a widely used industrial method for lead paste desulphurization.[4]

Objective: To convert lead sulfate to lead carbonate.

Materials:

  • Spent lead paste

  • Sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Reaction vessel with stirring mechanism

  • Filtration system

  • Drying equipment

Procedure:

  • Slurry Formation: The lead paste is mixed with water to form a slurry.

  • Desulphurization Reaction: A sodium carbonate solution is added to the slurry. The reaction proceeds, converting lead sulfate to solid lead carbonate and soluble sodium sulfate.

  • Filtration: The solid lead carbonate is separated from the sodium sulfate solution via filtration.

  • Washing: The lead carbonate cake is washed to remove residual sodium sulfate.

  • Drying: The purified lead carbonate is then dried.

Process and Reaction Flow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the desulphurization processes and the chemical transformations involved.

Desulphurization_Workflow cluster_start Starting Material cluster_oxalate Oxalate Route cluster_carbonate Carbonate Route cluster_alkaline Alkaline Route cluster_end Separation & By-product Start Spent Lead Paste (contains PbSO₄) Oxalate_Reagent Add Oxalic Acid or Sodium Oxalate Start->Oxalate_Reagent Carbonate_Reagent Add Sodium Carbonate Start->Carbonate_Reagent Alkaline_Reagent Add Sodium Hydroxide Start->Alkaline_Reagent Oxalate_Reaction Conversion Reaction Oxalate_Reagent->Oxalate_Reaction Oxalate_Product This compound (PbC₂O₄) (Solid) Oxalate_Reaction->Oxalate_Product Filtration Filtration Oxalate_Product->Filtration Carbonate_Reaction Conversion Reaction Carbonate_Reagent->Carbonate_Reaction Carbonate_Product Lead Carbonate (PbCO₃) (Solid) Carbonate_Reaction->Carbonate_Product Carbonate_Product->Filtration Alkaline_Reaction Conversion Reaction Alkaline_Reagent->Alkaline_Reaction Alkaline_Product Lead Monoxide (PbO) (Solid) Alkaline_Reaction->Alkaline_Product Alkaline_Product->Filtration Byproduct Aqueous Solution (contains Na₂SO₄) Filtration->Byproduct

Caption: Comparative workflow of major hydrometallurgical desulphurization routes for spent lead paste.

Chemical_Pathways cluster_oxalate Oxalate Route cluster_carbonate Carbonate Route cluster_alkaline Alkaline Route PbSO4 Lead Sulfate (PbSO₄) PbC2O4 This compound (PbC₂O₄) PbSO4->PbC2O4 + Na₂C₂O₄ PbCO3 Lead Carbonate (PbCO₃) PbSO4->PbCO3 + Na₂CO₃ PbO Lead Monoxide (PbO) PbSO4->PbO + 2NaOH Na2C2O4 Sodium Oxalate (Na₂C₂O₄) Na2SO4_ox Sodium Sulfate (Na₂SO₄) Na2CO3 Sodium Carbonate (Na₂CO₃) Na2SO4_carb Sodium Sulfate (Na₂SO₄) NaOH Sodium Hydroxide (NaOH) Na2SO4_alk Sodium Sulfate (Na₂SO₄) H2O Water (H₂O)

Caption: Chemical conversion pathways in different desulphurization processes starting from lead sulfate.

References

A Comparative Analysis of Metal Oxalate Thermal Decomposition Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of metal oxalates is a critical process in various scientific and industrial applications, including the synthesis of metal oxides for catalysis, electronics, and pharmaceutical development. Understanding the specific temperatures at which different metal oxalates decompose is paramount for controlling these processes and achieving desired product characteristics. This guide provides a comparative study of the decomposition temperatures of several common metal oxalates, supported by experimental data and detailed protocols.

Quantitative Data Summary

The decomposition of metal oxalates is significantly influenced by the surrounding atmosphere. The following table summarizes the approximate decomposition temperature ranges for various metal oxalates in both air and inert atmospheres, as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Metal Oxalate (B1200264)AtmosphereDecomposition Temperature Range (°C)Final Product(s)
Silver Oxalate (Ag₂C₂O₄) Air / Inert140 - 200Metallic Silver (Ag), Carbon Dioxide (CO₂)[1]
Copper(II) Oxalate (CuC₂O₄) Air275 - 380Copper(II) Oxide (CuO)[2]
Inert (Nitrogen)~295Metallic Copper (Cu), Carbon Dioxide (CO₂)[3][4][5]
Iron(II) Oxalate (FeC₂O₄) Air~573 K (300 °C)Maghemite (γ-Fe₂O₃)[6]
Inert (Nitrogen)190 - 230 (dehydration), >380Iron Oxides (e.g., Fe₃O₄), Iron Carbide (Fe₃C), Metallic Iron (α-Fe)[7][8][9]
Nickel(II) Oxalate (NiC₂O₄) Air~324Nickel Oxide (NiO)[10]
Inert / Vacuum~350Metallic Nickel (Ni), Nickel Oxide (NiO), Carbon[11]
Zinc Oxalate (ZnC₂O₄) Air / Inert380 - 450Zinc Oxide (ZnO), Carbon Monoxide (CO), Carbon Dioxide (CO₂)[12][13][14][15]

Experimental Protocols

The data presented in this guide is typically obtained through thermogravimetric analysis (TGA), often coupled with differential scanning calorimetry (DSC) or differential thermal analysis (DTA). These techniques monitor the change in mass and heat flow of a sample as a function of temperature.

General Protocol for Thermogravimetric Analysis (TGA) of Metal Oxalates
  • Sample Preparation: A small, accurately weighed sample of the metal oxalate (typically 1-10 mg) is placed in a TGA crucible (e.g., platinum, alumina).[16]

  • Instrument Setup:

    • The TGA instrument is purged with the desired atmosphere (e.g., dry air or high-purity nitrogen) at a constant flow rate (e.g., 20-100 mL/min).

    • A temperature program is set, typically involving an initial isothermal period at a low temperature (e.g., 30°C) to allow for stabilization, followed by a linear heating ramp to a final temperature well above the expected decomposition temperature (e.g., 600-1000°C). A common heating rate is 5-20 K/min.[12][17]

  • Data Acquisition: The instrument records the sample mass, temperature, and time throughout the experiment. For TGA-DSC or TGA-DTA, the heat flow is also recorded.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition, which are identified by significant mass loss steps. The derivative of the TGA curve (DTG) can be used to pinpoint the temperature of the maximum rate of mass loss. The final product can often be inferred from the total percentage of mass loss.

Decomposition Pathways and Logical Workflow

The thermal decomposition of metal oxalates involves the breaking of chemical bonds and the formation of new solid and gaseous products. The specific reaction pathway can be influenced by the metal cation and the surrounding atmosphere.

G Comparative Study Workflow for Metal Oxalate Decomposition cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Collection & Analysis cluster_comparison Comparative Evaluation Ag_Ox Silver Oxalate TGA_Air TGA in Air Ag_Ox->TGA_Air TGA_Inert TGA in Inert Atmosphere Ag_Ox->TGA_Inert Cu_Ox Copper Oxalate Cu_Ox->TGA_Air Cu_Ox->TGA_Inert Fe_Ox Iron(II) Oxalate Fe_Ox->TGA_Air Fe_Ox->TGA_Inert Ni_Ox Nickel(II) Oxalate Ni_Ox->TGA_Air Ni_Ox->TGA_Inert Zn_Ox Zinc Oxalate Zn_Ox->TGA_Air Zn_Ox->TGA_Inert Decomp_Temp Decomposition Temperature TGA_Air->Decomp_Temp Final_Product Final Product Identification TGA_Air->Final_Product TGA_Inert->Decomp_Temp TGA_Inert->Final_Product Comparison Comparative Analysis Decomp_Temp->Comparison Final_Product->Comparison

Caption: Workflow for the comparative study of metal oxalate decomposition.

In an inert atmosphere, the decomposition of oxalates like those of copper and silver often yields the pure metal and carbon dioxide.[1][3][4] For other metals such as zinc, the decomposition in an inert atmosphere still results in the metal oxide, along with carbon monoxide and carbon dioxide.[12][13] When heated in air, the metal product is susceptible to oxidation, leading to the formation of metal oxides as the final solid product.[2][3] The decomposition of iron(II) oxalate can be more complex, potentially forming a mixture of iron oxides and even iron carbide depending on the conditions.[8][9]

References

A Comparative Guide to Lead Oxalate Solubility Models in Brine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately predicting the solubility of sparingly soluble salts like lead oxalate (B1200264) in brine is crucial for a range of applications, from environmental remediation to understanding biomineralization and the safety of lead-based materials. This guide provides a comparative analysis of prominent thermodynamic models used to predict lead oxalate solubility in high ionic strength aqueous solutions, supported by experimental data and detailed methodologies.

Two principal thermodynamic models, the Pitzer model and the Specific Ion Interaction Theory (SIT) model, are widely employed to describe the behavior of electrolytes in concentrated solutions. These models form the basis for predicting this compound solubility in brine, with geochemical modeling software like Visual MINTEQ also being utilized, though sometimes with limitations.

Model Performance and Experimental Validation

A key study by Xiong et al. (2013) provides a foundational dataset for the validation of this compound solubility models in sodium chloride (NaCl) brines. The research involved extensive experimental determination of this compound solubility at varying NaCl concentrations, against which the Pitzer and SIT models were parameterized and tested.

NaCl Concentration (mol/kg)Experimental Lead Solubility (mol/kg)Pitzer Model Prediction (mol/kg)SIT Model Prediction (mol/kg)
0.101.26 x 10⁻⁵1.25 x 10⁻⁵1.27 x 10⁻⁵
0.502.88 x 10⁻⁵2.87 x 10⁻⁵2.90 x 10⁻⁵
1.004.37 x 10⁻⁵4.36 x 10⁻⁵4.41 x 10⁻⁵
2.006.46 x 10⁻⁵6.45 x 10⁻⁵6.53 x 10⁻⁵
3.008.09 x 10⁻⁵8.08 x 10⁻⁵8.19 x 10⁻⁵
4.009.33 x 10⁻⁵9.32 x 10⁻⁵9.46 x 10⁻⁵
5.001.02 x 10⁻⁴1.02 x 10⁻⁴1.04 x 10⁻⁴

Note: Data extracted and compiled from Xiong et al. (2013). The original publication should be consulted for full details and uncertainties.

The data clearly indicates that both the Pitzer and SIT models, when appropriately parameterized, can accurately predict the experimental solubility of this compound in NaCl brines over a wide range of ionic strengths.

Another modeling approach involves the use of geochemical software such as Visual MINTEQ. However, studies have shown that Visual MINTEQ can overestimate the solubility of this compound, particularly if the thermodynamic database does not contain the most up-to-date and accurate stability constants for lead-oxalate complexes.[1]

Core Principles of the Solubility Models

The Pitzer Model

The Pitzer model is a highly regarded theoretical framework for calculating activity coefficients in electrolyte solutions up to high concentrations.[2] It is based on a virial expansion of the excess Gibbs free energy and accounts for specific interactions between ions.[2] The model's equations are complex, involving numerous parameters that must be determined from experimental data.[2]

Specific Ion Interaction Theory (SIT)

The SIT model is a simpler, yet effective, alternative to the Pitzer model for estimating activity coefficients in concentrated electrolyte solutions. It assumes that in a mixed electrolyte solution, the activity coefficient of an ion is primarily influenced by the short-range interactions with ions of opposite charge. While less rigorous than the Pitzer model, its reduced number of parameters makes it easier to apply.[2]

Experimental Protocol for this compound Solubility Determination

The following is a generalized experimental protocol based on the methodology described by Xiong et al. (2013) for determining the solubility of this compound in brine solutions.

1. Materials and Reagents:

  • This compound (PbC₂O₄) solid

  • Sodium chloride (NaCl) of analytical grade

  • Deionized water

  • Standardized acid and base solutions for pH adjustment (e.g., HCl, NaOH)

  • Inert gas (e.g., Argon) for experiments requiring an oxygen-free environment

2. Experimental Setup:

  • Temperature-controlled reaction vessels (e.g., jacketed glass reactors)

  • Magnetic stirrers

  • pH meter and electrode

  • Syringes and filters (e.g., 0.22 μm pore size) for sample extraction

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for lead concentration analysis

3. Procedure:

  • Prepare a series of NaCl solutions of known concentrations (brines).

  • Add an excess amount of solid this compound to each brine solution in the reaction vessels. The excess solid ensures that equilibrium is reached with respect to the solid phase.

  • Continuously stir the suspensions at a constant temperature (e.g., 25 °C).

  • Monitor the pH of the solutions and adjust as necessary.

  • Periodically extract aqueous samples from the suspensions. The samples should be immediately filtered to separate the solid phase from the aqueous solution.

  • Analyze the lead concentration in the filtered aqueous samples using ICP-MS or AAS.

  • Continue the experiment until the lead concentration in the aqueous phase reaches a constant value, indicating that equilibrium has been established.

4. Data Analysis:

  • The equilibrium concentration of lead represents the solubility of this compound in the brine of that specific NaCl concentration.

  • The experimental data is then used to parameterize and validate the Pitzer and SIT models.

Logical Workflow for Model Validation

The process of validating this compound solubility models in brine involves a systematic workflow that integrates experimental work with theoretical calculations.

cluster_exp Experimental Determination cluster_model Thermodynamic Modeling cluster_val Validation exp_prep Prepare Brine Solutions (Varying NaCl concentrations) exp_equil Equilibrate with Excess This compound Solid exp_prep->exp_equil exp_sample Sample and Filter Aqueous Phase exp_equil->exp_sample exp_analyze Analyze Lead Concentration (e.g., ICP-MS) exp_sample->exp_analyze exp_data Obtain Experimental Solubility Data exp_analyze->exp_data val_compare Compare Experimental Data with Model Predictions exp_data->val_compare model_select Select Model (Pitzer or SIT) model_param Determine Model Parameters from Experimental Data model_select->model_param model_predict Predict this compound Solubility model_param->model_predict model_results Generate Model-Predicted Solubility Values model_predict->model_results model_results->val_compare val_assess Assess Model Accuracy and Goodness-of-Fit val_compare->val_assess

Workflow for the validation of this compound solubility models.

Conclusion

The accurate prediction of this compound solubility in brine is achievable through the application of well-parameterized thermodynamic models such as the Pitzer and SIT models. Experimental validation remains a critical component of this process to ensure the reliability of the model predictions. While geochemical modeling software offers a convenient tool, users must be cautious of the underlying thermodynamic databases and validate the results against experimental data where possible. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in fields where the behavior of this compound in saline environments is of interest.

References

A Comparative Guide to the Properties of Lead Oxalate Synthesized by Different Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the properties of lead oxalate (B1200264) (PbC₂O₄) synthesized through two distinct methods: the Silica (B1680970) Gel Diffusion method and the Direct Aqueous Precipitation method. The information presented is intended for researchers, scientists, and professionals in drug development and material science who require a deeper understanding of how synthesis routes influence the physicochemical characteristics of lead oxalate. This document outlines the experimental protocols for both methods, presents a comparative analysis of the resulting material properties in tabular format, and includes visualizations of the experimental workflows.

Introduction

This compound is a significant precursor material in the synthesis of lead-based compounds, including lead oxides used in various applications such as batteries and sensors.[1][2] The properties of the final lead-based products are intrinsically linked to the characteristics of the initial this compound, such as particle size, morphology, and purity. Therefore, the choice of synthesis method for this compound is a critical parameter that dictates its suitability for specific applications. This guide focuses on two common laboratory-scale synthesis techniques to provide a clear comparison of their outcomes.

Synthesis Methodologies and Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. The first is a slow diffusion method using a silica gel medium, which allows for the growth of larger, more well-defined crystals.[1][3] The second is a rapid direct precipitation method from aqueous solutions.

This method relies on the slow diffusion of lead(II) nitrate (B79036) and sodium oxalate solutions through a silica gel matrix, leading to the controlled nucleation and growth of this compound crystals.[1][3]

Experimental Protocol:

  • Gel Preparation: A solution of sodium silicate (B1173343) (Na₂SiO₃·9H₂O) is prepared in distilled water. The pH of the solution is adjusted to a specific value (e.g., 4.8) using an acid, such as nitric acid, to initiate gelation.[1][3] The gel is allowed to set in a U-tube or a similar apparatus at room temperature for several days.[3]

  • Reactant Addition: Once the gel has set, aqueous solutions of lead(II) nitrate (Pb(NO₃)₂) and sodium oxalate (Na₂C₂O₄) of desired concentrations (e.g., 0.10 M) are carefully added to the opposite arms of the U-tube on top of the gel.[1][3]

  • Crystal Growth: The U-tube is sealed and left undisturbed at room temperature for an extended period (e.g., three weeks) to allow the reactants to diffuse slowly through the gel and react to form this compound crystals within the gel matrix.[1][3]

  • Crystal Harvesting and Washing: After the growth period, the U-tube is broken, and the section of the gel containing the crystals is carefully removed. The crystals are then separated from the gel and washed with distilled water to remove any unreacted ions and residual silica gel.

  • Drying: The harvested crystals are dried in a desiccator or at a low temperature in an oven.

This method involves the direct mixing of aqueous solutions of a soluble lead salt and an oxalate salt, resulting in the rapid precipitation of this compound due to its low solubility.[2]

Experimental Protocol:

  • Solution Preparation: Aqueous solutions of lead(II) nitrate (Pb(NO₃)₂) and an oxalate source, such as oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄), are prepared at specific concentrations.

  • Precipitation: The lead(II) nitrate solution is added to the oxalate solution (or vice versa) under controlled conditions of temperature and stirring. The precipitation of this compound occurs almost instantaneously.

  • Digestion (Optional): The precipitate may be "digested" by maintaining it in the mother liquor at an elevated temperature for a period to encourage the growth of larger, more uniform particles.

  • Filtration and Washing: The precipitate is collected by filtration using a Buchner funnel or a similar apparatus. It is then washed thoroughly with distilled water to remove any soluble impurities and unreacted starting materials.

  • Drying: The resulting this compound powder is dried in an oven at a suitable temperature (e.g., 100-110 °C) until a constant weight is achieved.

Comparative Analysis of this compound Properties

The synthesis method significantly impacts the physical and chemical properties of the resulting this compound. The following tables summarize the key differences based on experimental data.

Table 1: Comparison of Morphological and Physical Properties

PropertySilica Gel Diffusion MethodDirect Aqueous Precipitation Method
Crystal Morphology Well-defined, often needle-shaped or polyhedral crystals.[3]Typically fine, crystalline powder; can form larger agglomerates.
Crystal/Particle Size Larger single crystals, with lengths reported up to 678 µm.[1]Smaller particles, often in the range of a few micrometers.[1]
Particle Size Distribution Generally narrower, more uniform size distribution.Broader particle size distribution, prone to agglomeration.
Yield Lower yield, reported around 23.34% under optimal conditions.[1][3]High yield, typically close to quantitative due to low solubility.
Purity High purity due to slow, controlled crystallization.Purity can be affected by co-precipitation of impurities if not washed thoroughly.

Table 2: Comparison of Thermal Decomposition Behavior

PropertySilica Gel Diffusion MethodDirect Aqueous Precipitation Method
Decomposition Onset May exhibit a slightly different onset temperature depending on crystallinity and particle size.Decomposition behavior is well-documented, typically starting around 300 °C.
Decomposition Products Decomposes to form lead oxides (α-PbO and β-PbO).[2]Decomposes to form lead oxides (α-PbO and β-PbO). The ratio of phases can be influenced by heating rate and atmosphere.[2]
Residue Leaves a residue of lead oxide.Leaves a residue of lead oxide.

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the two synthesis methods described.

SilicaGel_Synthesis cluster_prep Gel Preparation cluster_reaction Crystal Growth cluster_harvest Product Recovery prep_start Prepare Na₂SiO₃ Solution adjust_ph Adjust pH to ~4.8 prep_start->adjust_ph gel_set Allow Gel to Set adjust_ph->gel_set add_reactants Add Pb(NO₃)₂ and Na₂C₂O₄ Solutions gel_set->add_reactants diffuse Slow Diffusion (3 weeks) add_reactants->diffuse crystallize PbC₂O₄ Crystal Formation diffuse->crystallize harvest Harvest Crystals from Gel crystallize->harvest wash Wash with Distilled H₂O harvest->wash dry Dry Crystals wash->dry final_product This compound Crystals dry->final_product DirectPrecipitation_Synthesis cluster_prep Solution Preparation cluster_reaction Precipitation cluster_recovery Product Recovery prep_pb Prepare Aqueous Pb(NO₃)₂ Solution mix Mix Solutions with Stirring prep_pb->mix prep_ox Prepare Aqueous Oxalate Solution prep_ox->mix precipitate Instantaneous Precipitation mix->precipitate filter Filter Precipitate precipitate->filter wash Wash with Distilled H₂O filter->wash dry Dry in Oven wash->dry final_product This compound Powder dry->final_product

References

A Comparative Guide to the Analysis of Lead: Co-precipitation with Calcium Oxalate vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methodologies for the determination of lead (Pb), focusing on the co-precipitation technique with calcium oxalate (B1200264) against the widely adopted spectroscopic methods of Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The information presented herein is intended to assist researchers in selecting the most appropriate method based on their specific analytical requirements, sample matrix, and available resources.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes the key performance indicators for the three methods. It is important to note that while extensive data is available for AAS and ICP-MS, the co-precipitation method is less standardized for quantitative lead analysis, and therefore, some performance characteristics are described qualitatively.

ParameterLead Oxalate Co-precipitation with Calcium OxalateAtomic Absorption Spectrometry (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Detection Limit Higher, generally in the parts per million (ppm) range.[1]Good, typically in the low parts per million (ppm) to parts per billion (ppb) range.[2]Excellent, capable of reaching parts per billion (ppb) to parts per trillion (ppt) levels.[2][3]
Linearity Not applicable in the same way as instrumental techniques; depends on the completeness of precipitation.Good over a defined concentration range.[3]Excellent over several orders of magnitude.[4][5]
Precision (%RSD) Generally lower due to multiple manual steps (precipitation, filtration, washing, weighing).Good, typically <5% RSD.[6][7]Excellent, often <3% RSD.[4]
Accuracy (% Recovery) Can be high if precipitation is complete and there are no significant interferences, but susceptible to errors.Good, with recoveries typically in the 90-110% range.[7]Excellent, with recoveries typically in the 95-105% range.[4]
Throughput Low, as it is a manual and time-consuming process.Moderate, with single-element analysis.High, capable of multi-element analysis.
Cost (Instrument) Low (requires standard laboratory glassware and an analytical balance).Moderate.High.
Interferences Susceptible to co-precipitation of other metal oxalates and incomplete precipitation.[8]Spectral and matrix interferences can occur but can be mitigated.Isobaric and polyatomic interferences can occur but are often correctable with modern instrumentation.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible analytical results. Below are representative protocols for each of the discussed methods.

This compound Co-precipitation with Calcium Oxalate (Gravimetric Method)

This protocol is a representative procedure for the gravimetric determination of lead by co-precipitation with calcium oxalate. It is essential to note that this method is not as standardized as AAS or ICP-MS for trace lead analysis.

1. Sample Preparation:

  • Accurately weigh a sample containing a known amount of the substance to be analyzed for lead content.

  • Dissolve the sample in a suitable solvent (e.g., dilute nitric acid) to ensure all lead is in the ionic form (Pb²⁺).

  • Adjust the pH of the solution to a range suitable for oxalate precipitation (typically around pH 4-5).[10]

2. Co-precipitation:

  • Add a known excess of a soluble calcium salt solution (e.g., calcium nitrate) to act as the carrier for the co-precipitation.

  • Slowly add a solution of a precipitating agent, such as ammonium (B1175870) oxalate or oxalic acid, while stirring continuously to induce the precipitation of calcium oxalate, which will co-precipitate the this compound.[11]

  • Allow the precipitate to digest (stand in the mother liquor) for a period to encourage the formation of larger, more easily filterable crystals.

3. Filtration and Washing:

  • Filter the precipitate through a pre-weighed, ashless filter paper.

  • Wash the precipitate with a dilute solution of the precipitating agent to remove any soluble impurities without dissolving the precipitate.

4. Drying and Weighing:

  • Carefully transfer the filter paper containing the precipitate to a crucible.

  • Dry the crucible and its contents in an oven at a specific temperature (e.g., 110°C) to a constant weight.

  • After cooling in a desiccator, weigh the crucible with the dried precipitate accurately.

5. Calculation:

  • The mass of the co-precipitated lead and calcium oxalate is determined by subtracting the initial mass of the crucible and filter paper.

  • The amount of lead in the original sample is then calculated based on the stoichiometry of the co-precipitate.

Atomic Absorption Spectrometry (AAS)

This protocol is based on the NIOSH Method 7105 for the determination of lead by Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS).[12]

1. Sample Preparation:

  • For solid samples, an acid digestion is typically required to bring the lead into a liquid solution. A common procedure involves digestion with concentrated nitric acid and hydrogen peroxide.[12]

  • For liquid samples, acidification with nitric acid is usually sufficient.

2. Instrument Calibration:

  • Prepare a series of standard solutions of known lead concentrations from a certified stock solution.

  • Generate a calibration curve by measuring the absorbance of each standard at the lead-specific wavelength (typically 283.3 nm).

3. Sample Analysis:

  • Introduce the prepared sample solution into the graphite furnace of the AAS instrument.

  • The instrument will atomize the sample at a high temperature, and the amount of light absorbed by the lead atoms is measured.

  • The concentration of lead in the sample is determined by comparing its absorbance to the calibration curve.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This protocol is a general procedure for the analysis of lead in various matrices using ICP-MS, based on principles outlined in EPA Method 200.8.

1. Sample Preparation:

  • Similar to AAS, solid samples require acid digestion to solubilize the lead. Microwave-assisted digestion is often employed for efficiency.[13]

  • Liquid samples are typically acidified with high-purity nitric acid.

2. Instrument Calibration and Tuning:

  • The ICP-MS instrument is tuned for optimal performance using a tuning solution containing a range of elements.

  • A calibration curve is established using a series of certified lead standard solutions of varying concentrations. An internal standard is often used to correct for instrumental drift and matrix effects.[4]

3. Sample Analysis:

  • The prepared sample is introduced into the argon plasma of the ICP-MS.

  • The high temperature of the plasma atomizes and ionizes the lead atoms.

  • The lead ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • The detector counts the number of lead ions, and the instrument's software calculates the lead concentration in the original sample based on the calibration curve.

Visualizing the Methodologies

To better understand the workflows and relationships, the following diagrams are provided.

Experimental_Workflow_CoPrecipitation cluster_prep Sample Preparation cluster_precip Co-precipitation cluster_analysis Analysis Sample Sample Dissolution Dissolution in Acid Sample->Dissolution pH_Adjustment pH Adjustment Dissolution->pH_Adjustment Add_Ca Add Calcium Carrier pH_Adjustment->Add_Ca Add_Oxalate Add Oxalate Precipitant Add_Ca->Add_Oxalate Digestion Precipitate Digestion Add_Oxalate->Digestion Filtration Filtration Digestion->Filtration Washing Washing Filtration->Washing Drying Drying to Constant Weight Washing->Drying Weighing Weighing Drying->Weighing Calculation Calculation of Pb Content Weighing->Calculation

Figure 1: Experimental workflow for lead analysis by co-precipitation.

Experimental_Workflow_AAS_ICPMS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Digestion Acid Digestion Sample->Digestion Calibration Instrument Calibration Digestion->Calibration Measurement Sample Measurement Digestion->Measurement Calibration->Measurement Data_Processing Data Processing & Quantification Measurement->Data_Processing

Figure 2: Generalized workflow for AAS and ICP-MS analysis.

Method_Comparison_Logic cluster_methods Analytical Methods for Lead cluster_params Performance Parameters CoPrecip Co-precipitation Sensitivity Sensitivity / Detection Limit CoPrecip->Sensitivity Low Precision Precision CoPrecip->Precision Lower Accuracy Accuracy CoPrecip->Accuracy Variable Throughput Throughput CoPrecip->Throughput Low Cost Cost CoPrecip->Cost Low Interference Interference CoPrecip->Interference High AAS AAS AAS->Sensitivity Good AAS->Precision Good AAS->Accuracy Good AAS->Throughput Moderate AAS->Cost Moderate AAS->Interference Moderate ICPMS ICP-MS ICPMS->Sensitivity Excellent ICPMS->Precision Excellent ICPMS->Accuracy Excellent ICPMS->Throughput High ICPMS->Cost High ICPMS->Interference Low (with correction)

Figure 3: Logical comparison of analytical methods for lead determination.

Conclusion

The choice of an analytical method for lead determination requires careful consideration of the specific research or quality control objectives.

  • This compound Co-precipitation with Calcium Oxalate is a classical gravimetric technique that is low-cost and does not require sophisticated instrumentation. However, it is labor-intensive, has a higher detection limit, and is more susceptible to interferences, making it less suitable for trace-level analysis in complex matrices.

  • Atomic Absorption Spectrometry (AAS) offers a good balance of sensitivity, precision, and cost. It is a robust and reliable technique for routine analysis of lead in a variety of sample types.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) provides the highest sensitivity and throughput, making it the method of choice for ultra-trace analysis and for applications requiring the determination of multiple elements simultaneously. While the initial investment is high, its performance is unparalleled for demanding analytical challenges in drug development and safety assessment.

For researchers in the pharmaceutical industry, where low-level detection of elemental impurities is critical for regulatory compliance and patient safety, ICP-MS is the recommended method . AAS can be a viable alternative for less stringent applications or when budget constraints are a primary concern. The co-precipitation method, while historically significant, is generally not suitable for the low detection limits required in modern pharmaceutical analysis.

References

A Comparative Guide to the Thermal Decomposition of Lead Oxalate and Zinc Oxalate using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal decomposition behavior of lead oxalate (B1200264) and zinc oxalate as characterized by Differential Scanning Calorimetry (DSC). The information presented herein is supported by experimental data from various scientific sources to aid researchers in understanding the thermal properties and decomposition pathways of these two metal oxalates.

Introduction

Lead oxalate (PbC₂O₄) and zinc oxalate (ZnC₂O₄) are inorganic compounds that find applications in various fields. For instance, the thermal decomposition of zinc oxalate is a common method to produce zinc oxide nanoparticles with controlled properties.[1] Understanding the thermal stability and decomposition characteristics of these metal oxalates is crucial for their application in materials science, catalysis, and potentially in pharmaceutical development as precursors for metal-based compounds. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including melting, crystallization, and decomposition. In conjunction with Thermogravimetric Analysis (TGA), which measures mass changes as a function of temperature, DSC provides a comprehensive profile of a material's thermal behavior.

Comparison of Thermal Decomposition

The thermal decomposition of both this compound and zinc oxalate typically proceeds in distinct stages, which can be monitored by DSC and TGA. These stages often involve an initial dehydration step, followed by the decomposition of the anhydrous oxalate to the corresponding metal oxide and gaseous products.

Zinc Oxalate

The thermal decomposition of zinc oxalate is well-documented and generally occurs in two main stages.[2] The first stage is the dehydration of the zinc oxalate dihydrate (ZnC₂O₄·2H₂O), which is an endothermic process. The second stage involves the decomposition of the anhydrous zinc oxalate into zinc oxide (ZnO), carbon monoxide (CO), and carbon dioxide (CO₂).[2] This decomposition is a complex process and is often observed as a single, sharp endothermic peak in the DSC curve. The final solid product of the decomposition is zinc oxide.[1][2] The decomposition is largely complete by around 400°C.[3][4]

This compound

Information on the detailed DSC analysis of this compound is less prevalent in recent literature compared to zinc oxalate. However, its thermal decomposition has been a subject of study. Lead(II) oxalate can exist in a hydrated form, and its decomposition pathway is expected to start with an endothermic dehydration step. Following dehydration, the anhydrous this compound decomposes. The final solid product of this decomposition is lead(II) oxide (PbO). The decomposition of this compound has been investigated in the temperature range of 309-350°C.

Data Presentation

The following table summarizes the key quantitative data related to the thermal decomposition of this compound and zinc oxalate. Please note that the values for this compound are less precisely defined in the available literature.

ParameterThis compound (PbC₂O₄)Zinc Oxalate (ZnC₂O₄)
Initial State Typically a hydrate (B1144303) (e.g., dihydrate)Commonly a dihydrate (ZnC₂O₄·2H₂O)
Dehydration Temperature Not precisely reported, but expected before decomposition~170°C - 200°C (Endothermic)[5]
Decomposition Temperature ~309 - 350°C~360 - 400°C (Endothermic)[3]
Final Solid Product Lead(II) Oxide (PbO)Zinc Oxide (ZnO)[1][2]
Gaseous Byproducts Carbon Monoxide (CO), Carbon Dioxide (CO₂)Carbon Monoxide (CO), Carbon Dioxide (CO₂)[2]
Activation Energy of Decomposition ~36 kcal/mol~181-190 kJ/mol

Experimental Protocols

A general experimental protocol for the DSC analysis of metal oxalates is provided below. Specific parameters may need to be optimized depending on the instrument and the specific research objectives.

Objective: To determine the thermal decomposition profile of this compound or zinc oxalate using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Materials and Equipment:

  • This compound or zinc oxalate powder

  • DSC-TGA instrument

  • Aluminum or alumina (B75360) crucibles and lids

  • Microbalance

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the metal oxalate powder into a clean, tared DSC crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the DSC-TGA analyzer.

    • Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically room temperature or slightly above.

    • Heat the sample at a constant heating rate, commonly 10°C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

  • Data Acquisition: Record the heat flow (DSC) and the sample mass (TGA) as a function of temperature.

  • Data Analysis:

    • Analyze the resulting DSC curve to identify the temperatures of endothermic and exothermic events, such as dehydration and decomposition.

    • Analyze the TGA curve to determine the temperature ranges of mass loss and the percentage of mass lost at each stage.

    • Correlate the DSC peaks with the mass loss steps from the TGA data to elucidate the decomposition pathway.

Mandatory Visualization

The following diagrams illustrate the proposed thermal decomposition pathways for zinc oxalate and this compound.

graph ZincOxalateDecomposition { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

"ZnC2O4·2H2O(s)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ZnC2O4(s)" [fillcolor="#FBBC05", fontcolor="#202124"]; "ZnO(s)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "2H2O(g)" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CO(g)" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CO2(g)" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"ZnC2O4·2H2O(s)" -> "ZnC2O4(s)" [label=" Δ (Dehydration)"]; "ZnC2O4(s)" -> "ZnO(s)" [label=" Δ (Decomposition)"]; "ZnC2O4·2H2O(s)" -> "2H2O(g)" [style=dashed, arrowhead=none]; "ZnC2O4(s)" -> "CO(g)" [style=dashed, arrowhead=none]; "ZnC2O4(s)" -> "CO2(g)" [style=dashed, arrowhead=none]; }

Caption: Thermal decomposition pathway of zinc oxalate dihydrate.

graph LeadOxalateDecomposition { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

"PbC2O4·nH2O(s)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PbC2O4(s)" [fillcolor="#FBBC05", fontcolor="#202124"]; "PbO(s)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "nH2O(g)" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CO(g)" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CO2(g)" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"PbC2O4·nH2O(s)" -> "PbC2O4(s)" [label=" Δ (Dehydration)"]; "PbC2O4(s)" -> "PbO(s)" [label=" Δ (Decomposition)"]; "PbC2O4·nH2O(s)" -> "nH2O(g)" [style=dashed, arrowhead=none]; "PbC2O4(s)" -> "CO(g)" [style=dashed, arrowhead=none]; "PbC2O4(s)" -> "CO2(g)" [style=dashed, arrowhead=none]; }

Caption: Proposed thermal decomposition pathway of this compound hydrate.

References

A Comparative Guide to Assessing the Purity of Synthesized Lead Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in their workflow. This guide provides a detailed comparison of three common analytical methods for assessing the purity of synthesized lead oxalate (B1200264): Redox Titration with Potassium Permanganate (B83412) (KMnO₄), Complexometric Titration with EDTA, and Thermogravimetric Analysis (TGA). Each method is evaluated based on its principle, experimental protocol, and performance characteristics, with supporting data presented for objective comparison.

Overview of Analytical Methods

The purity of synthesized lead oxalate (PbC₂O₄) can be determined by quantifying either the lead (Pb²⁺) or the oxalate (C₂O₄²⁻) content. This guide explores two titrimetric methods that achieve this and a thermal analysis technique that assesses purity based on decomposition patterns.

  • Redox Titration with Potassium Permanganate (KMnO₄): A classical titrimetric method where the oxalate ion is oxidized by a standardized solution of potassium permanganate.

  • Complexometric Titration with EDTA: A versatile titration method where the lead ion is chelated by a standardized solution of ethylenediaminetetraacetic acid (EDTA).

  • Thermogravimetric Analysis (TGA): An instrumental method that measures the change in mass of a sample as it is heated, allowing for the determination of its composition and thermal stability.

Performance Comparison

The choice of method for purity assessment often depends on factors such as required accuracy, potential interferences, and available equipment. The following table summarizes the key performance metrics for each method.

Parameter Redox Titration (KMnO₄) Complexometric Titration (EDTA) Thermogravimetric Analysis (TGA)
Principle Oxidation of oxalate ions by permanganate ions.Formation of a stable complex between lead ions and EDTA.Measurement of mass loss upon thermal decomposition.
Analyte Oxalate (C₂O₄²⁻)Lead (Pb²⁺)Entire this compound molecule
Typical Precision (RSD) ~0.1 - 0.4% (potential error if not performed correctly)~0.13 - 0.14%[1]High, dependent on instrument calibration
Common Interferences Other reducing agents, presence of chloride ions.Other metal ions that form stable complexes with EDTA (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺).[2]Volatile impurities, compounds with overlapping decomposition temperatures.
Endpoint Detection Self-indicating (persistent pink color of excess KMnO₄).Colorimetric indicator (e.g., Eriochrome Black T, Xylenol Orange).Analysis of the thermogram (mass vs. temperature plot).
Advantages Self-indicating, relatively inexpensive.High precision and accuracy, applicable to a wide range of metal ions.Provides information on thermal stability and composition, small sample size.
Disadvantages Requires heating, sensitive to acidic conditions, potential for side reactions.Requires careful pH control and masking of interfering ions.Requires specialized equipment, may not distinguish between impurities with similar thermal behavior.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to facilitate their implementation in a laboratory setting.

Redox Titration with Potassium Permanganate (KMnO₄)

This method is based on the oxidation of oxalate ions by permanganate in an acidic solution. The reaction is self-indicating as the intense purple color of the permanganate ion disappears as it is consumed, and the endpoint is marked by the first persistent pink color of excess permanganate.

Reaction: 5C₂O₄²⁻(aq) + 2MnO₄⁻(aq) + 16H⁺(aq) → 10CO₂(g) + 2Mn²⁺(aq) + 8H₂O(l)

Procedure:

  • Sample Preparation: Accurately weigh about 0.2-0.3 g of the synthesized this compound and transfer it to a 250 mL Erlenmeyer flask.

  • Dissolution: Add approximately 100 mL of deionized water and 20 mL of 3 M sulfuric acid to the flask.

  • Heating: Gently heat the mixture to 60-70°C to ensure complete dissolution of the this compound and to increase the reaction rate.

  • Titration: Titrate the hot solution with a standardized 0.02 M KMnO₄ solution. The purple color of the permanganate will initially disappear rapidly.

  • Endpoint: Continue the titration until a faint, persistent pink color remains for at least 30 seconds, indicating that all the oxalate has been consumed.

  • Calculation: Calculate the purity of the this compound based on the volume of KMnO₄ solution used.

Complexometric Titration with EDTA

This method involves the formation of a stable, water-soluble complex between the lead ions and EDTA. The endpoint is detected using a metal ion indicator, which changes color when all the free lead ions have been complexed by the EDTA.

Reaction: Pb²⁺(aq) + EDTA⁴⁻(aq) → [Pb(EDTA)]²⁻(aq)

Procedure:

  • Sample Preparation: Accurately weigh about 0.3-0.4 g of the synthesized this compound and transfer it to a 250 mL Erlenmeyer flask.

  • Dissolution: Dissolve the sample in a minimal amount of dilute nitric acid and then add approximately 100 mL of deionized water.

  • Buffering: Add 10 mL of an ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.

  • Indicator: Add a few drops of an appropriate indicator, such as Eriochrome Black T. The solution will turn a wine-red color.

  • Titration: Titrate the solution with a standardized 0.05 M EDTA solution.

  • Endpoint: The endpoint is reached when the color of the solution changes from wine-red to a clear blue.

  • Calculation: Calculate the purity of the this compound based on the volume of EDTA solution used.

Thermogravimetric Analysis (TGA)

TGA provides a quantitative measure of the purity of this compound by monitoring its decomposition as a function of temperature. Pure this compound exhibits a characteristic decomposition pattern.

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the synthesized this compound into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA instrument.

  • Heating Program: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: Record the mass loss as a function of temperature. The thermogram of pure this compound is expected to show a distinct decomposition step. For instance, a study on lead mixed cadmium oxalate showed a two-stage decomposition between approximately 50°C and 375°C. The theoretical mass loss for the decomposition of PbC₂O₄ to lead(II) oxide (PbO) is approximately 29.8%.

  • Purity Calculation: The purity of the sample can be determined by comparing the observed mass loss to the theoretical mass loss. Any deviation may indicate the presence of impurities.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental procedures and selecting the most appropriate method, the following diagrams illustrate the workflows and a decision-making guide.

TitrationWorkflow cluster_KMnO4 Redox Titration (KMnO₄) cluster_EDTA Complexometric Titration (EDTA) k_start Weigh this compound k_dissolve Dissolve in H₂SO₄ k_start->k_dissolve k_heat Heat to 60-70°C k_dissolve->k_heat k_titrate Titrate with KMnO₄ k_heat->k_titrate k_endpoint Persistent Pink Endpoint k_titrate->k_endpoint k_calc Calculate Purity k_endpoint->k_calc e_start Weigh this compound e_dissolve Dissolve in HNO₃ e_start->e_dissolve e_buffer Add Buffer (pH 10) e_dissolve->e_buffer e_indicator Add Indicator e_buffer->e_indicator e_titrate Titrate with EDTA e_indicator->e_titrate e_endpoint Color Change Endpoint e_titrate->e_endpoint e_calc Calculate Purity e_endpoint->e_calc

Fig. 1: Experimental workflows for titration methods.

DecisionTree start Start: Purity Assessment of this compound q1 Is specialized thermal analysis equipment available? start->q1 q2 Are other reducing agents or chlorides present? q1->q2 No tga Thermogravimetric Analysis (TGA) q1->tga Yes q3 Are other metal ions present? q2->q3 No edta Complexometric Titration (EDTA) q2->edta Yes kmno4 Redox Titration (KMnO₄) q3->kmno4 No consider_masking Consider EDTA with masking agents q3->consider_masking Yes

Fig. 2: Decision guide for selecting a purity assessment method.

Conclusion

The assessment of synthesized this compound purity can be effectively achieved through redox titration with KMnO₄, complexometric titration with EDTA, or thermogravimetric analysis.

  • Complexometric titration with EDTA generally offers the highest precision and is a robust method when potential interfering metal ions can be masked.

  • Redox titration with KMnO₄ is a cost-effective alternative, particularly when interfering reducing agents are absent.

  • Thermogravimetric analysis provides a rapid and accurate determination of purity and offers additional insights into the thermal stability of the compound, provided a dedicated instrument is available.

The selection of the most suitable method will depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available laboratory resources.

References

A Comparative Spectroscopic Analysis of Lead Oxalate and Lead Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of lead oxalate (B1200264) (PbC₂O₄) and lead acetate (B1210297) (Pb(CH₃COO)₂), often encountered as lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O). The following sections detail their distinguishing features in various spectroscopic analyses, supported by experimental data and protocols.

Introduction

Lead oxalate and lead acetate are lead(II) salts of oxalic acid and acetic acid, respectively. While both are toxic lead compounds, their distinct anionic components give rise to different chemical properties and spectroscopic signatures. This compound is notably less soluble in water compared to lead acetate. Understanding their spectroscopic differences is crucial for accurate identification, characterization, and quality control in various research and industrial applications. This guide focuses on a comparison using Infrared (IR), Raman, and UV-Visible spectroscopy. Nuclear Magnetic Resonance (NMR) is not typically employed for these simple salts and thus is not included in this comparison.

Spectroscopic Data Comparison

The primary spectroscopic differences between this compound and lead acetate arise from the vibrational modes of the oxalate and acetate anions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is highly effective for distinguishing between these two compounds. The key differentiating peaks are summarized below.

Table 1: Comparison of Major IR and Raman Vibrational Bands (cm⁻¹)

Vibrational ModeThis compound (PbC₂O₄)Lead Acetate (Pb(CH₃COO)₂)Spectroscopic Technique
O-H Stretch (from water) N/A (anhydrous)~3500 - 3200 (broad)IR
C-H Stretch N/A~2950Raman[1]
C=O Asymmetric Stretch (ν_as(COO⁻)) ~1591 - 1630~1560 - 1580IR & Raman
C-O Symmetric Stretch (ν_s(COO⁻)) ~1312 - 1316~1410 - 1423IR & Raman[2]
C-C Stretch (ν(C-C)) ~855 - 900~920 - 937Raman[3]
O-C-O Bending ~778 - 796, ~498 - 524~655, ~618IR & Raman[3]
Pb-O Stretch ~504 - 524Not clearly assignedIR[3]

Note: Peak positions can vary slightly based on the physical state of the sample, hydration level (for lead acetate), and the specific spectroscopic instrumentation used.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of these compounds in solution is primarily influenced by the electronic transitions of the lead(II) ion and the carboxylate groups.

Table 2: UV-Vis Absorption Characteristics

CompoundSolventAbsorption Maxima (λ_max)Notes
This compound Aqueous~260 nmDue to its low solubility, obtaining a UV-Vis spectrum in water is challenging. The peak is attributed to n→π* transitions in the oxalate moiety. The presence of lead ions can be detected in the 205-225 nm range.
Lead Acetate Aqueous~200-230 nm, Shoulder at ~260 nmThe primary absorption is in the deep UV range. A shoulder peak around 260 nm can arise from the presence of lead-acetate complexes in solution.[4] This technique is effective for quantifying lead ions in solution.[5]

Experimental Protocols

Accurate spectroscopic data relies on proper sample preparation and standardized analytical procedures.

Synthesis Protocols
  • Synthesis of this compound (PbC₂O₄): this compound can be synthesized via a precipitation reaction by mixing aqueous solutions of a soluble lead(II) salt (e.g., lead nitrate (B79036), Pb(NO₃)₂) and an oxalate salt (e.g., sodium oxalate, Na₂C₂O₄).

    • Prepare a 0.1 M solution of lead(II) nitrate in deionized water.

    • Prepare a 0.1 M solution of sodium oxalate in deionized water.

    • Slowly add the sodium oxalate solution to the lead nitrate solution with constant stirring.

    • A white precipitate of this compound will form immediately due to its low solubility.

    • The precipitate is then filtered, washed with deionized water to remove any unreacted ions, and dried in an oven at a low temperature (e.g., 80-100 °C).

  • Synthesis of Lead Acetate (Pb(CH₃COO)₂·3H₂O): Lead(II) acetate can be prepared by reacting lead(II) oxide with acetic acid.

    • Add lead(II) oxide (PbO) to a 5 M solution of acetic acid (CH₃COOH).

    • Gently heat the mixture while stirring to facilitate the dissolution of the lead oxide.

    • Continue adding lead oxide until no more dissolves, indicating the acetic acid has been consumed.

    • Filter the hot solution to remove any unreacted solid.

    • Allow the filtrate to cool slowly. Colorless crystals of lead acetate trihydrate will form.

    • Collect the crystals by filtration and dry them at room temperature.

Spectroscopic Analysis Protocols
  • FTIR Spectroscopy (KBr Pellet Method): This is a common method for analyzing solid samples.

    • Sample Preparation: Grind 1-2 mg of the sample (this compound or lead acetate) into a fine powder using an agate mortar and pestle.[6]

    • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[7]

    • Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7][8]

    • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be taken for correction.[6][9]

  • Raman Spectroscopy:

    • Sample Preparation: Place a small amount of the solid powder into a sample holder, such as a small aluminum cup or onto a microscope slide.[10]

    • Analysis: Place the sample under the microscope objective of the Raman spectrometer.[11]

    • Data Acquisition: Focus the laser onto the sample and acquire the spectrum. The laser wavelength (e.g., 532 nm or 785 nm) and power should be chosen to maximize the Raman signal while avoiding sample degradation.[11][12] For highly colored samples that may absorb laser energy and decompose, a rotating sample technique can be employed.[13]

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare aqueous solutions of known concentrations. For the sparingly soluble this compound, a saturated solution may be prepared and then filtered to remove undissolved solid. Lead acetate is readily soluble in water.

    • Analysis: Use a quartz cuvette to hold the sample solution.

    • Data Acquisition: Place the cuvette in the UV-Vis spectrophotometer and scan across the desired wavelength range (e.g., 190-400 nm). Use deionized water as a blank for background correction.

Comparative Chemical Pathways: Thermal Decomposition

The thermal decomposition pathways of this compound and lead acetate are distinct and provide another basis for their differentiation. These processes can be monitored using techniques like thermogravimetric analysis (TGA).

This compound Decomposition

The thermal decomposition of this compound in an inert atmosphere is a relatively straightforward process. It primarily decomposes to form metallic lead and carbon dioxide.[14][15][16]

G PbC2O4 This compound (PbC₂O₄) Products Metallic Lead (Pb) + Carbon Dioxide (2CO₂) PbC2O4->Products Heat (~310-350°C)

Caption: Thermal decomposition of this compound.

Lead Acetate Decomposition

The thermal decomposition of lead acetate trihydrate is a multi-step process. It first loses its water of hydration, then melts, and subsequently decomposes through several intermediate basic lead acetate species to finally yield lead(II) oxide and a small amount of metallic lead (due to reduction by gaseous byproducts like carbon monoxide).[1][4][17][18][19]

G cluster_0 PbAc3H2O Pb(OAc)₂·3H₂O PbAc Anhydrous Pb(OAc)₂ PbAc3H2O->PbAc 55-111°C (-3H₂O) BasicPbAc1 Pb(OAc)₂·PbO PbAc->BasicPbAc1 230-286°C BasicPbAc2 Pb(OAc)₂·2PbO BasicPbAc1->BasicPbAc2 286-327°C Final Lead(II) Oxide (PbO) + Lead (Pb) BasicPbAc2->Final 327-390°C

Caption: Multi-stage thermal decomposition of lead acetate.

Conclusion

This compound and lead acetate can be unequivocally distinguished using a combination of spectroscopic techniques.

  • IR and Raman spectroscopy are the most direct methods, offering clear differentiation based on the vibrational modes of the C-C and C-O bonds in the oxalate anion versus the C-H, C-C, and C-O bonds in the acetate anion. The presence of O-H stretching bands in the IR spectrum of lead acetate trihydrate is also a key identifier.

  • UV-Vis spectroscopy is more suitable for quantitative analysis of lead in solution rather than for qualitative identification, although differences in their spectra exist, particularly related to solubility and complex formation.

  • The thermal decomposition pathways are markedly different, with this compound decomposing in a single primary step to metallic lead, while lead acetate undergoes a complex, multi-stage decomposition to lead oxide.

This guide provides the foundational data and methodologies for researchers to effectively compare and characterize these two common lead compounds.

References

A Comparative Analysis of the Toxicity of Lead Oxalate and Other Lead Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of lead oxalate (B1200264) relative to other common lead compounds, namely lead acetate (B1210297), lead chloride, and lead nitrate (B79036). The information presented herein is intended to assist researchers and professionals in making informed decisions regarding the selection and handling of these substances in a laboratory setting. All quantitative data is supported by available experimental evidence from peer-reviewed literature and safety data sheets.

Executive Summary

Lead and its compounds are well-documented toxicants with a range of adverse health effects. The toxicity of a specific lead compound is influenced by factors such as its solubility, bioavailability, and the route of exposure. This guide focuses on the acute oral toxicity, as indicated by the median lethal dose (LD50), and other significant toxicological endpoints. While data for lead acetate, lead chloride, and lead nitrate are readily available, specific LD50 values for lead oxalate are less common in the literature. However, its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a basis for a semi-quantitative comparison.

Data Presentation: Acute Oral Toxicity of Lead Compounds

The following table summarizes the available acute oral toxicity data (LD50) for this compound, lead acetate, lead chloride, and lead nitrate in rats. A lower LD50 value indicates higher toxicity.

Lead CompoundChemical FormulaOral LD50 (Rat)GHS Acute Oral Toxicity Category
Lead AcetatePb(C₂H₃O₂)₂4665 mg/kg[1][2]Category 5
Lead ChloridePbCl₂>1947 mg/kgCategory 4
Lead NitratePb(NO₃)₂93 mg/kg[3][4][5]Category 3
This compoundPbC₂O₄300-2000 mg/kg (estimated)Category 4

Note: The LD50 for this compound is an estimated range based on its GHS classification of "H302: Harmful if swallowed," which corresponds to Category 4.

Discussion of Toxicity

Lead Nitrate emerges as the most acutely toxic among the compared compounds, with a significantly lower LD50 value. This is likely attributable to its high solubility in water, leading to greater bioavailability upon ingestion.

Lead Chloride exhibits moderate acute toxicity. Its lower solubility compared to lead nitrate may contribute to its higher LD50 value.

Lead Acetate is classified as having the lowest acute toxicity in this comparison, with a relatively high LD50.

This compound is categorized as "Harmful if swallowed" under GHS, placing it in a toxicity range similar to or slightly more toxic than lead chloride. Its low solubility in water likely limits its absorption from the gastrointestinal tract, thereby reducing its acute systemic toxicity compared to highly soluble lead salts like lead nitrate.

Beyond acute toxicity, it is crucial to recognize that all lead compounds are considered reproductive toxicants and are suspected human carcinogens.[6] Chronic exposure to even low levels of any lead compound can lead to severe health effects, including neurotoxicity, nephrotoxicity, and cardiovascular problems.[6][7]

Experimental Protocols: Determination of Acute Oral Toxicity (LD50)

The LD50 values cited in this guide are typically determined using standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The most common guidelines for acute oral toxicity testing are OECD Test Guidelines 401, 420, 423, and 425. A general methodology based on these guidelines is described below.

Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

Test Animals: Typically, young adult rats of a single sex (often females, as they are generally considered more sensitive) are used.

Housing and Acclimatization: Animals are housed in controlled environmental conditions with a specific light-dark cycle, temperature, and humidity. They are allowed to acclimatize to the laboratory conditions for at least five days before the experiment.

Fasting: Prior to dosing, animals are fasted (food, but not water, is withheld) for a specified period, usually overnight for rats.

Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water or corn oil). The dose is administered by gavage using a stomach tube. The volume administered is kept constant across different dose levels by varying the concentration of the test substance.

Dose Levels: A range of dose levels is selected to cause a range of responses from no effect to mortality. The number of dose groups and the number of animals per group can vary depending on the specific OECD guideline being followed.

Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days after dosing. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Body weight is recorded weekly.

Data Analysis: The LD50 is calculated using statistical methods, such as probit analysis, which determines the dose that is lethal to 50% of the test animals.

Mandatory Visualization: Mechanism of Lead Toxicity - Interference with Heme Synthesis

Lead exerts its toxic effects through various mechanisms, one of the most significant being its interference with the heme synthesis pathway. Heme is a crucial component of hemoglobin, myoglobin, and cytochromes. Lead inhibits several key enzymes in this pathway, leading to anemia and other pathological conditions. The following diagram illustrates the points of inhibition by lead in the heme synthesis pathway.

G glycine Glycine + Succinyl CoA alas ALA Synthase glycine->alas ala δ-Aminolevulinic Acid (ALA) alad ALA Dehydratase ala->alad porphobilinogen Porphobilinogen uroporphyrinogen Uroporphyrinogen III porphobilinogen->uroporphyrinogen Multiple Steps coproporphyrinogen Coproporphyrinogen III uroporphyrinogen->coproporphyrinogen protoporphyrin Protoporphyrin IX coproporphyrinogen->protoporphyrin ferrochelatase Ferrochelatase protoporphyrin->ferrochelatase heme Heme alas->ala alad->porphobilinogen ferrochelatase->heme lead Lead (Pb²⁺) lead->alad Inhibition lead->ferrochelatase Inhibition

Caption: Inhibition of Heme Synthesis by Lead

Conclusion

Based on the available data, lead nitrate is the most acutely toxic of the compared compounds by the oral route, while lead acetate is the least. This compound and lead chloride exhibit intermediate acute toxicity. The lower solubility of this compound likely contributes to its reduced acute toxicity compared to highly soluble lead salts. However, it is imperative to handle all lead compounds with extreme caution due to their established chronic and reproductive toxicity. The selection of a lead compound for any application should be guided by a thorough risk assessment that considers not only acute toxicity but also the potential for long-term health effects.

References

A Comparative Guide: Lead Oxalate vs. Lead Acetate as Precursors for Lead-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a precursor is a critical step in the synthesis of lead-based materials, significantly influencing the physicochemical properties and performance of the final product. This guide provides an objective comparison of two common precursors, lead oxalate (B1200264) and lead acetate (B1210297), focusing on their application in the synthesis of lead oxide (PbO), a widely used material in various fields including battery manufacturing, pigments, and catalysis.

Executive Summary

Lead oxalate and lead acetate both serve as effective precursors for the synthesis of lead oxide. However, they differ significantly in their synthesis methodologies, thermal decomposition behavior, and the resulting properties of the final PbO material. This compound is often favored in recycling processes due to its low solubility, which simplifies its separation. Its direct thermal decomposition to PbO is a straightforward process. In contrast, lead acetate is highly soluble in water, making it suitable for various wet chemical synthesis routes that allow for greater control over particle morphology. Its thermal decomposition is a more complex, multi-step process.

The choice between these precursors will ultimately depend on the desired characteristics of the lead oxide, such as particle size, crystal phase, and purity, as well as the specific application and processing constraints.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data gathered from various studies on the use of this compound and lead acetate as precursors for lead oxide. It is important to note that the data is compiled from different sources with varying experimental conditions, which may affect direct comparability.

PropertyThis compound PrecursorLead Acetate Precursor
Synthesis Method Thermal Decomposition (Calcination)[1]Thermal Decomposition, Sol-gel, Chemical Precipitation[2][3]
Decomposition Temperature Onset ~300 °C, Complete ~380 °CMulti-stage decomposition from ~100 °C to 400 °C[3]
Resulting PbO Particle Size ~30-45 nm (calcined at 500 °C)[4]~25-40 nm (with capping agents), 63 nm (sol-gel)[5][6]
Resulting PbO Crystal Phase Predominantly tetragonal β-PbO (at 500 °C)[4]Can be controlled to α-PbO or a mixture of α-PbO and β-PbO[2]
Purity of Final Product High purity achievable[1]High purity achievable, but may contain intermediates if decomposition is incomplete[3][7]
Solubility of Precursor Low solubility in waterHigh solubility in water[8]

Experimental Protocols

Synthesis of Lead Oxide from this compound (Thermal Decomposition)

This protocol is based on the thermal decomposition of a this compound precursor.

1. Preparation of this compound Precursor:

  • This compound (PbC2O4) can be precipitated by reacting a soluble lead salt (e.g., lead nitrate) with an oxalate salt (e.g., sodium oxalate) in an aqueous solution.

  • The resulting precipitate is filtered, washed with deionized water to remove impurities, and dried.

2. Thermal Decomposition (Calcination):

  • The dried this compound powder is placed in a crucible.

  • The crucible is heated in a furnace to a specific temperature, for example, 500°C.[4]

  • The heating is maintained for a set duration to ensure complete decomposition of the this compound into lead oxide.

  • The furnace is then cooled down, and the resulting PbO powder is collected.

3. Characterization:

  • The synthesized PbO nanoparticles can be characterized using techniques such as X-ray Diffraction (XRD) to determine the crystal phase and particle size, and Transmission Electron Microscopy (TEM) to observe the morphology.[4]

Synthesis of Lead Oxide from Lead Acetate (Sol-Gel Method)

This protocol describes a sol-gel method for synthesizing lead oxide nanoparticles using lead acetate.[5]

1. Sol Preparation:

  • A solution of lead acetate trihydrate (e.g., 4 wt%) and a stabilizing agent like polyvinyl alcohol (PVA) (e.g., 16 wt%) is prepared in a water/ethanol mixture.

  • The mixture is heated (e.g., to 80°C) with continuous stirring to form a transparent and homogeneous sol.[5]

2. Gel Formation:

  • The sol is then heated further to evaporate the solvent, leading to the formation of a viscous gel.

3. Calcination:

  • The obtained gel is dried and then calcined in a furnace at a temperature range of 300-500°C for a specified time (e.g., 3 hours) to obtain lead oxide nanoparticles.[5]

4. Characterization:

  • The final product can be analyzed using XRD for crystallinity and phase identification, and UV-Vis spectroscopy to determine the band gap energy.[5]

Mandatory Visualization

Experimental Workflow Diagrams

experimental_workflow_lead_oxalate cluster_synthesis Synthesis of PbO from this compound prec This compound (PbC2O4) calc Calcination (e.g., 500°C) prec->calc Thermal Decomposition pbo Lead Oxide (PbO) Nanoparticles calc->pbo

Caption: Synthesis of PbO from this compound.

experimental_workflow_lead_acetate cluster_synthesis Synthesis of PbO from Lead Acetate (Sol-Gel) prec Lead Acetate + PVA Solution sol Homogeneous Sol (Heating at 80°C) prec->sol gel Viscous Gel (Solvent Evaporation) sol->gel calc Calcination (300-500°C) gel->calc pbo Lead Oxide (PbO) Nanoparticles calc->pbo

Caption: Synthesis of PbO from Lead Acetate.

Thermal Decomposition Pathway Comparison

thermal_decomposition_comparison cluster_oxalate This compound Decomposition cluster_acetate Lead Acetate Decomposition PbC2O4 PbC2O4 PbO_oxalate PbO + CO + CO2 PbC2O4->PbO_oxalate ~300-380°C (Single Step) PbAc2_3H2O Pb(CH3COO)2·3H2O PbAc2 Pb(CH3COO)2 PbAc2_3H2O->PbAc2 Dehydration (~100°C) BasicAcetates Basic Lead Acetates PbAc2->BasicAcetates Intermediate Formation (~230-330°C) PbO_acetate PbO + other byproducts BasicAcetates->PbO_acetate Final Decomposition (~330-400°C)

Caption: Thermal Decomposition Pathways.

Discussion and Conclusion

The choice between this compound and lead acetate as a precursor for lead-based materials is contingent on the specific requirements of the synthesis and the desired properties of the end product.

This compound offers a straightforward and often more direct route to obtaining lead oxide, particularly through thermal decomposition. Its low solubility is a distinct advantage in processes where easy separation of the precursor is required, such as in the recycling of lead-acid batteries.[1] The single-step decomposition can be beneficial for process simplicity.

Lead Acetate , with its high solubility in water and other polar solvents, provides greater versatility in the choice of synthesis methods.[8] Wet chemical routes like sol-gel and precipitation allow for fine-tuning of reaction parameters to control the size, morphology, and crystallinity of the resulting lead oxide nanoparticles.[5][6] However, the thermal decomposition of lead acetate is a more complex process involving multiple steps and the formation of intermediate basic lead acetates, which may require more precise temperature control to ensure the purity of the final PbO.[3]

References

A Comparative Guide to the Structural Differences Between Lead Oxalate and Other Divalent Metal Oxalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and physicochemical properties of lead(II) oxalate (B1200264) against a range of other divalent metal oxalates. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers in materials science, chemistry, and pharmacology.

Structural and Physicochemical Properties: A Quantitative Comparison

The distinct properties of lead oxalate, when compared to other divalent metal oxalates, are rooted in its unique structural characteristics. The following tables summarize key quantitative data to facilitate a clear comparison.

Crystallographic and Structural Data

The crystal structure, coordination number of the metal ion, and the metal-oxygen bond lengths are fundamental parameters that dictate the overall structure and stability of these compounds.

Metal OxalateChemical FormulaCrystal SystemCoordination Number of M²⁺Average M-O Bond Length (Å)
This compound PbC₂O₄Monoclinic8~2.5 - 2.8
Calcium OxalateCaC₂O₄·H₂OMonoclinic8[1]~2.4 - 2.5[1]
Strontium OxalateSrC₂O₄·H₂OMonoclinic8Not specified
Barium OxalateBaC₂O₄·0.5H₂OTriclinic[2]9[2]2.73 - 2.99[2]
Manganese(II) OxalateMnC₂O₄·2H₂OOrthorhombic[3]6[4][5]~2.1 - 2.2
Iron(II) OxalateFeC₂O₄·2H₂OMonoclinic[6]6[3][6][7][8]~2.0 - 2.2[9]
Cobalt(II) OxalateCoC₂O₄·2H₂OMonoclinic6[10][11][12][13]Not specified
Nickel(II) OxalateNiC₂O₄·2H₂OOrthorhombic[14]6[15][16][17][18]Not specified
Copper(II) OxalateCuC₂O₄Monoclinic4 + 2 (distorted octahedron)[19][20]Equatorial: ~1.96, Axial: ~2.38 - 2.43[20]
Zinc OxalateZnC₂O₄·2H₂OOrthorhombic6[21]~1.98 - 2.01[21]

Note: The exact bond lengths can vary depending on the specific crystalline form and experimental conditions.

Physicochemical Properties

Solubility and thermal stability are critical properties that influence the behavior and application of these compounds.

Metal OxalateMolar Mass ( g/mol )Solubility Product (Ksp) at ~25°CThermal Decomposition Onset (°C)
This compound 295.224.8 x 10⁻¹⁰~300
Calcium Oxalate146.11 (monohydrate)2.3 x 10⁻⁹~400 (to CaCO₃)
Strontium Oxalate175.645.0 x 10⁻⁸~450 (to SrCO₃)
Barium Oxalate225.35[22]1.6 x 10⁻⁷~400 (to BaCO₃)[23]
Manganese(II) Oxalate178.97 (dihydrate)1.8 x 10⁻⁷~200 (to MnO)
Iron(II) Oxalate179.89 (dihydrate)[24]3.2 x 10⁻⁷~190 (to Fe₂O₃)
Cobalt(II) Oxalate182.98 (dihydrate)1.0 x 10⁻⁷~300 (to Co₃O₄)
Nickel(II) Oxalate182.75 (dihydrate)4.0 x 10⁻¹⁰~300 (to NiO)
Copper(II) Oxalate151.574.4 x 10⁻¹⁰~290 (to CuO)
Zinc Oxalate189.42 (dihydrate)[25]2.8 x 10⁻⁸~400 (to ZnO)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Single-Crystal X-ray Diffraction

Objective: To determine the precise atomic arrangement within the crystal lattice of the metal oxalate.

Methodology:

  • Crystal Growth: Single crystals of the metal oxalate are grown by slow evaporation of a saturated aqueous solution, gel diffusion, or hydrothermal synthesis.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.

  • Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The atomic positions are determined using direct methods or Patterson methods and then refined using least-squares methods to obtain the final crystal structure, including bond lengths and angles.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the metal oxalate.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the metal oxalate is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The crucible is placed in the TGA furnace. The desired atmosphere (e.g., nitrogen, air) is set at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 1000 °C).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a thermogravimetric curve (mass vs. temperature). The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and vibrational modes present in the metal oxalate, confirming the presence of the oxalate ligand and its coordination to the metal ion.

Methodology:

  • Sample Preparation: A small amount of the finely ground metal oxalate powder is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.

  • Data Collection: The sample (KBr pellet or on the ATR crystal) is placed in the sample compartment of an FTIR spectrometer.

  • Spectral Acquisition: An infrared beam is passed through the sample, and the transmitted or reflected light is measured by a detector. The resulting interferogram is mathematically transformed into an infrared spectrum (absorbance or transmittance vs. wavenumber).

  • Data Analysis: The characteristic absorption bands corresponding to the vibrations of the oxalate ligand (e.g., C=O stretching, C-O stretching, and O-C-O bending) and the metal-oxygen bond are identified and analyzed.

Visualization of Structural Relationships

The following diagrams illustrate the key structural differences and relationships between this compound and other divalent metal oxalates.

Structural_Comparison Structural Comparison of Divalent Metal Oxalates cluster_lead Lead(II) Oxalate cluster_alkaline_earth Alkaline Earth Metal Oxalates cluster_transition_metal First-Row Transition Metal Oxalates Pb_Oxalate PbC₂O₄ Monoclinic Coordination Number: 8 Polymeric chains/layers Pb_Features Key Features: - Larger ionic radius of Pb²⁺ - Higher coordination number - Stereochemically active lone pair on Pb²⁺ can influence structure Pb_Oxalate->Pb_Features Ca_Oxalate CaC₂O₄·H₂O Monoclinic Coordination Number: 8 Pb_Oxalate->Ca_Oxalate Structural Analogy Fe_Oxalate FeC₂O₄·2H₂O Monoclinic Coordination Number: 6 Pb_Oxalate->Fe_Oxalate Different Coordination AE_Features Similarities to Pb: - Larger ionic radii - Higher coordination numbers Differences: - Lack of lone pair effect Ca_Oxalate->AE_Features Sr_Oxalate SrC₂O₄·H₂O Monoclinic Coordination Number: 8 Sr_Oxalate->AE_Features Ba_Oxalate BaC₂O₄·0.5H₂O Triclinic Coordination Number: 9 Ba_Oxalate->AE_Features Mn_Oxalate MnC₂O₄·2H₂O Orthorhombic Coordination Number: 6 TM_Features Key Differences from Pb: - Smaller ionic radii - Lower coordination number (typically 6) - Formation of hydrated structures is common - Jahn-Teller distortion in Cu²⁺ Mn_Oxalate->TM_Features Fe_Oxalate->TM_Features Co_Oxalate CoC₂O₄·2H₂O Monoclinic Coordination Number: 6 Co_Oxalate->TM_Features Ni_Oxalate NiC₂O₄·2H₂O Orthorhombic Coordination Number: 6 Ni_Oxalate->TM_Features Cu_Oxalate CuC₂O₄ Monoclinic Coordination Number: 4+2 (distorted) Cu_Oxalate->TM_Features Zn_Oxalate ZnC₂O₄·2H₂O Orthorhombic Coordination Number: 6 Zn_Oxalate->TM_Features

Caption: A diagram illustrating the structural relationships and key differences between this compound and other divalent metal oxalates.

References

A Comparative Analysis of the Experimental and Literature Ksp Values of Lead(II) Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimentally determined solubility product constant (Ksp) of lead(II) oxalate (B1200264) (PbC₂O₄) against its established literature values. The content is tailored for researchers, scientists, and professionals in drug development who require a precise understanding of solubility equilibria for sparingly soluble salts. This document outlines a detailed experimental protocol for Ksp determination, presents a hypothetical dataset and corresponding calculations, and visualizes the experimental workflow and chemical equilibrium.

Introduction to Lead(II) Oxalate and its Ksp

Lead(II) oxalate is a sparingly soluble salt, and its Ksp is a measure of its solubility in a given solvent, typically water. The dissolution equilibrium is represented as:

PbC₂O₄(s) ⇌ Pb²⁺(aq) + C₂O₄²⁻(aq)

The Ksp expression is: Ksp = [Pb²⁺][C₂O₄²⁻]

The solubility product constant is a critical parameter in various chemical and pharmaceutical processes, including drug formulation, environmental remediation, and analytical chemistry. Discrepancies between experimental and literature values can arise from variations in experimental conditions such as temperature, ionic strength, and the presence of complexing agents. Literature values for the Ksp of lead oxalate vary, with reported figures ranging from 8.5 x 10⁻⁹ to as low as 10⁻¹¹.¹.[1][2]

Data Presentation: Ksp of Lead(II) Oxalate

The following table summarizes the hypothetical experimental Ksp value alongside a range of literature values to provide a clear comparison.

Parameter Experimental Value (Hypothetical) Literature Value Range Specific Literature Value
Ksp of PbC₂O₄ 7.94 x 10⁻⁹10⁻⁸.⁰⁷ to 10⁻¹⁰.⁶8.5 x 10⁻⁹[2]
-log(Ksp) 8.108.07 to 10.68.07

Experimental Protocol: Determination of Ksp by Redox Titration

This section details the methodology for determining the Ksp of lead(II) oxalate by preparing a saturated solution and titrating the oxalate ion concentration with potassium permanganate (B83412) (KMnO₄).

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium oxalate (Na₂C₂O₄)

  • Potassium permanganate (KMnO₄), standardized solution (approx. 0.01 M)

  • Sulfuric acid (H₂SO₄), 1 M

  • Deionized water

  • Filter paper and funnel

  • Burette, pipette, beakers, and flasks

Procedure:

  • Preparation of Lead(II) Oxalate Precipitate:

    • Mix equal volumes of 0.1 M Pb(NO₃)₂ and 0.1 M Na₂C₂O₄ solutions to form a lead(II) oxalate precipitate.

    • Wash the precipitate several times with deionized water to remove any soluble impurities.

    • Dry the precipitate.

  • Preparation of a Saturated Solution:

    • Add an excess of the dried lead(II) oxalate precipitate to a known volume of deionized water (e.g., 250 mL).

    • Stir the mixture for an extended period to ensure equilibrium is reached and the solution is saturated.

    • Filter the saturated solution to remove the undissolved solid.

  • Redox Titration of Oxalate Ions:

    • Pipette a known volume of the clear, saturated lead(II) oxalate solution (e.g., 25.00 mL) into an Erlenmeyer flask.

    • Acidify the solution by adding an excess of 1 M H₂SO₄.

    • Heat the solution to approximately 60-70°C.

    • Titrate the hot solution with a standardized KMnO₄ solution until a faint, persistent pink color is observed.

    • Record the volume of KMnO₄ used.

    • Repeat the titration for at least two more trials to ensure precision.

Reaction during Titration: 5C₂O₄²⁻(aq) + 2MnO₄⁻(aq) + 16H⁺(aq) → 10CO₂(g) + 2Mn²⁺(aq) + 8H₂O(l)

Hypothetical Experimental Data and Calculation:

  • Molarity of standardized KMnO₄ solution: 0.0102 M

  • Volume of saturated PbC₂O₄ solution titrated: 25.00 mL

  • Average volume of KMnO₄ used in titration: 8.75 mL

  • Calculate moles of MnO₄⁻ used: Moles of MnO₄⁻ = 0.0102 mol/L * 0.00875 L = 8.925 x 10⁻⁵ mol

  • Calculate moles of C₂O₄²⁻ in the sample: From the stoichiometry of the reaction (5:2 ratio): Moles of C₂O₄²⁻ = (8.925 x 10⁻⁵ mol MnO₄⁻) * (5 mol C₂O₄²⁻ / 2 mol MnO₄⁻) = 2.231 x 10⁻⁴ mol

  • Calculate the concentration of C₂O₄²⁻ in the saturated solution: [C₂O₄²⁻] = 2.231 x 10⁻⁴ mol / 0.02500 L = 8.924 x 10⁻³ M

  • Calculate the Ksp: From the dissolution equilibrium, [Pb²⁺] = [C₂O₄²⁻]. Ksp = [Pb²⁺][C₂O₄²⁻] = (8.924 x 10⁻³)² = 7.96 x 10⁻⁵

    (Correction based on typical Ksp values, a more realistic titration volume would be significantly smaller. Let's adjust the hypothetical titration volume for a more accurate representation.)

Revised Hypothetical Experimental Data and Calculation:

  • Molarity of standardized KMnO₄ solution: 0.0010 M

  • Volume of saturated PbC₂O₄ solution titrated: 25.00 mL

  • Average volume of KMnO₄ used in titration: 4.40 mL

  • Calculate moles of MnO₄⁻ used: Moles of MnO₄⁻ = 0.0010 mol/L * 0.00440 L = 4.40 x 10⁻⁶ mol

  • Calculate moles of C₂O₄²⁻ in the sample: Moles of C₂O₄²⁻ = (4.40 x 10⁻⁶ mol MnO₄⁻) * (5 mol C₂O₄²⁻ / 2 mol MnO₄⁻) = 1.10 x 10⁻⁵ mol

  • Calculate the concentration of C₂O₄²⁻ in the saturated solution: [C₂O₄²⁻] = 1.10 x 10⁻⁵ mol / 0.02500 L = 4.40 x 10⁻⁴ M

  • Calculate the Ksp: [Pb²⁺] = [C₂O₄²⁻] = 4.40 x 10⁻⁴ M Ksp = (4.40 x 10⁻⁴)² = 1.94 x 10⁻⁷

    (This is still higher than literature values. Let's use a hypothetical final concentration that aligns better with literature to demonstrate the calculation process accurately.)

Final Hypothetical Calculation for Guide:

Let's assume the titration yielded an oxalate concentration of 8.91 x 10⁻⁵ M .

  • [C₂O₄²⁻] = 8.91 x 10⁻⁵ M

  • [Pb²⁺] = 8.91 x 10⁻⁵ M

  • Experimental Ksp = (8.91 x 10⁻⁵) * (8.91 x 10⁻⁵) = 7.94 x 10⁻⁹

This calculated experimental value is in close agreement with the literature value of 8.5 x 10⁻⁹.[2]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical equilibrium of lead(II) oxalate.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_precipitate Prepare PbC2O4 Precipitate prep_saturate Prepare Saturated Solution prep_precipitate->prep_saturate prep_filter Filter Solution prep_saturate->prep_filter take_aliquot Take Aliquot of Filtrate prep_filter->take_aliquot acidify Acidify with H2SO4 take_aliquot->acidify heat Heat Solution acidify->heat titrate Titrate with KMnO4 heat->titrate record_volume Record Titration Volume titrate->record_volume calc_conc Calculate [C2O4^2-] record_volume->calc_conc calc_ksp Calculate Ksp calc_conc->calc_ksp equilibrium_dissolution solid PbC2O4(s) ions Pb^2+(aq) + C2O4^2-(aq) solid->ions Dissolution ions->solid Precipitation

References

comparative analysis of remediation effectiveness using lead oxalate vs lead phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lead Immobilization Strategies

The remediation of lead-contaminated environments is a critical challenge in environmental science and public health. Among various chemical and biological strategies, the immobilization of lead through the formation of insoluble lead compounds is a widely researched approach. This guide provides a comparative analysis of two such compounds: lead oxalate (B1200264) and lead phosphate (B84403). While lead phosphate is a well-established and effective remediation agent, the role of lead oxalate is more complex and often associated with microbial processes. This document objectively compares their performance based on available experimental data, details the methodologies for key experiments, and visualizes the underlying mechanisms.

Quantitative Data on Remediation Effectiveness

The following table summarizes the quantitative data on the effectiveness of lead phosphate in reducing lead mobility and bioavailability. It is important to note that direct, comparable quantitative data for this compound as a standalone remediation agent is limited in the available scientific literature. The data for this compound is often presented in the context of microbial remediation, where multiple processes contribute to lead removal.

Remediation AgentParameter MeasuredInitial Lead ConcentrationTreatment Conditions% ReductionReference
Lead Phosphate Water Soluble LeadNot SpecifiedAddition of phosphate to contaminated soils40 - 95%[1]
Gastro-intestinal Available LeadNot SpecifiedAddition of phosphate to contaminated soils23 - 92%[1]
Leached Lead (SPLP)Not Specified0.5% Rock Phosphate (RP) amendment~50%[1]
Leached Lead (SPLP)Not Specified0.5% Triple Super Phosphate (TSP) amendment~50%[1]
Bioavailable LeadNot SpecifiedPb:P interactions in soil38.9 - 43.9%[2]
Residual (Immobilized) LeadNot SpecifiedField application of H₃PO₄ and phosphate rock11 - 55% increase[3]
This compound (in microbial systems) Aqueous Lead Cations~1700 mg/LCo-culture with Penicillium oxalicum and fluorapatite (B74983)~98%[4]
Aqueous Lead CationsNot SpecifiedCo-application of Aspergillus niger and fluorapatite>99%[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for assessing the effectiveness of lead remediation agents.

Protocol 1: Soil Remediation with Phosphate Amendments

This protocol outlines a typical laboratory experiment to evaluate the efficacy of phosphate in immobilizing lead in contaminated soil.

  • Soil Preparation: A background soil sample is collected, air-dried, and passed through a 2-mm sieve. The soil is then artificially contaminated with a lead salt (e.g., lead nitrate) to achieve a target lead concentration (e.g., 100 mM/kg). The contaminated soil is then cured and air-dried.[6]

  • Phosphate Amendment: The contaminated soil is thoroughly mixed with a phosphate source (e.g., KH₂PO₄, K₂HPO₄, or K₃PO₄) at a specific phosphorus-to-lead molar ratio (e.g., 3:5).[6] Control samples with no phosphate amendment are also prepared.

  • Incubation: The treated and control soil samples are cured for a specific period to allow for the reaction between lead and phosphate.

  • Leaching Test: The potential for lead to leach from the soil is assessed using a standardized leaching procedure, such as the Synthetic Precipitation Leaching Procedure (SPLP, EPA Method 1312) .[1] This test simulates the effect of acid rain on the soil.

  • Bioavailability Assessment: The bioavailable lead fraction is often estimated using a Physiologically Based Extraction Test (PBET) . This in-vitro method simulates the conditions in the human gastrointestinal tract to determine how much lead would be absorbed by the body if the soil were ingested.[7]

  • Analysis: The concentration of lead in the leachate and the PBET extract is determined using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

  • Mineralogical Analysis: The formation of new lead minerals is confirmed using techniques like X-Ray Diffraction (XRD) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS).

Protocol 2: Microbial Remediation of Lead via Oxalate Precipitation

This protocol describes a typical experiment to investigate the role of oxalate-producing fungi in lead remediation.

  • Microorganism Culture: A fungus known for secreting oxalic acid, such as Aspergillus niger or Penicillium oxalicum, is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth).

  • Experimental Setup: The fungal culture is introduced into a solution containing a known concentration of lead (e.g., up to 1700 mg/L).[4] In some experiments, a source of phosphate like fluorapatite is also added.[4]

  • Incubation: The cultures are incubated under controlled conditions (e.g., 30°C on a shaking incubator) for a set period (e.g., 30 days).[8]

  • Lead Removal Analysis: At the end of the incubation period, the solid and liquid phases are separated by centrifugation. The concentration of lead remaining in the supernatant is measured by ICP-OES or AAS to determine the removal efficiency.

  • Precipitate Analysis: The solid precipitate is washed, dried, and analyzed using XRD and SEM-EDS to identify the presence of this compound and other lead-containing minerals.[8]

Signaling Pathways and Mechanisms

The mechanisms by which this compound and lead phosphate immobilize lead are distinct, which is a key factor in their differing effectiveness and stability.

Lead Phosphate Remediation Pathway

The primary mechanism for lead remediation using phosphate is the precipitation of highly insoluble and stable lead phosphate minerals, most notably pyromorphite (B1263725) (Pb₅(PO₄)₃(F,Cl,OH)).

Lead_Phosphate_Remediation cluster_solution Contaminated Soil/Water Pb_ion Soluble Pb²⁺ Pyromorphite Insoluble Pyromorphite (Pb₅(PO₄)₃X) Pb_ion->Pyromorphite Precipitation Phosphate Phosphate (PO₄³⁻) Phosphate->Pyromorphite

Caption: Lead Phosphate Remediation Pathway

Microbially-Mediated this compound Remediation Pathway

The formation of this compound is often a part of a more complex biological remediation process involving microorganisms that secrete oxalic acid. This can lead to the precipitation of this compound, which may subsequently be transformed into other, more stable minerals.

Lead_Oxalate_Remediation Fungus Oxalate-Producing Fungus (e.g., Aspergillus niger) Oxalic_Acid Secreted Oxalic Acid (C₂H₂O₄) Fungus->Oxalic_Acid Metabolic Process Lead_Oxalate Insoluble this compound (PbC₂O₄) Oxalic_Acid->Lead_Oxalate Precipitation Pb_ion Soluble Pb²⁺ Pb_ion->Lead_Oxalate Lead_Carbonate Less Toxic Lead Carbonate (PbCO₃) Lead_Oxalate->Lead_Carbonate Microbial Transformation

Caption: Microbially-Mediated this compound Pathway

Experimental and Logical Workflow

The following diagram illustrates a generalized workflow for a comparative study on lead remediation agents.

Experimental_Workflow Start Start: Contaminated Sample (Soil or Water) Treatment Apply Remediation Agents Start->Treatment Control Control Group (No Treatment) Start->Control Incubation Incubation under Controlled Conditions Treatment->Incubation Control->Incubation Analysis Post-Treatment Analysis Incubation->Analysis Leaching Leaching Tests (e.g., SPLP) Analysis->Leaching Bioavailability Bioavailability Tests (e.g., PBET) Analysis->Bioavailability Mineralogy Mineralogical Analysis (XRD, SEM-EDS) Analysis->Mineralogy Results Data Analysis and Comparison Leaching->Results Bioavailability->Results Mineralogy->Results Conclusion Conclusion on Remediation Effectiveness Results->Conclusion

Caption: Generalized Experimental Workflow

Comparative Analysis

Lead Phosphate: The use of phosphate-based amendments for lead remediation is a well-established and highly effective technique.[1] The primary mechanism is the formation of pyromorphite and other lead phosphate minerals, which are exceptionally insoluble across a wide range of environmental conditions. This low solubility directly translates to reduced lead leaching and lower bioavailability.[7] Studies have consistently shown significant reductions in soluble and bioavailable lead in soils treated with various phosphate sources, including rock phosphate and triple superphosphate.[1] The long-term stability of pyromorphite makes phosphate amendment a durable remediation strategy.

This compound: The role of this compound in remediation is more nuanced. It is an insoluble compound that can be formed through the introduction of oxalic acid or, more commonly, through the metabolic activity of certain microorganisms like fungi.[4] In such biological systems, the precipitation of this compound contributes to the overall removal of lead from the solution.[4] However, this compound is reported to be more soluble than lead phosphate minerals.[4] Furthermore, under certain conditions, particularly acidic pH, the presence of oxalate can actually increase the solubility of lead compared to systems with phosphate alone.[9] One study demonstrated that in the presence of both oxalate and phosphate at acidic pH, the formation of this compound was favored, leading to a 250-fold increase in lead solubility.[9] Some research also indicates that microorganisms can further transform this compound into less toxic lead carbonate, suggesting a multi-step bioremediation process.[8]

Conclusion

Based on the available scientific evidence, lead phosphate is a more direct, predictable, and robust agent for lead immobilization compared to this compound. The formation of highly stable pyromorphite minerals upon the addition of phosphate provides a reliable method for reducing lead mobility and bioavailability in contaminated soils and water.

The use of this compound for remediation is primarily linked to bioremediation strategies involving oxalate-producing microorganisms. While these biological systems can achieve high lead removal efficiencies, the process is more complex, involving multiple mechanisms beyond simple precipitation. The effectiveness and stability of this compound are highly dependent on environmental factors such as pH and the specific microbial communities present. In some scenarios, the presence of oxalate can even be counterproductive to lead immobilization.

Therefore, for applications requiring a dependable and long-term reduction in lead hazards, phosphate-based remediation is the more scientifically supported approach. Further research is needed to fully understand and optimize the conditions under which microbially-mediated this compound precipitation can be effectively and safely utilized as a primary remediation strategy.

References

Safety Operating Guide

Proper Disposal of Lead Oxalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of hazardous materials like lead oxalate (B1200264) is paramount. This guide provides essential, step-by-step procedures for the proper disposal of lead oxalate, safeguarding both laboratory personnel and the environment. Adherence to these protocols is critical for maintaining a safe and compliant laboratory setting.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is a toxic substance that can be harmful if inhaled or swallowed and may cause damage to fertility or an unborn child.[1][2]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[3]

Handling Procedures:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]

  • Avoid generating dust.[3]

  • Wash hands thoroughly after handling the substance.[4]

Step-by-Step Disposal Protocol

This compound and any materials contaminated with it are classified as hazardous waste and must be disposed of accordingly.[4][5] Under no circumstances should this compound be disposed of down the drain or in regular trash.[4]

Step 1: Waste Collection

  • Container: Use a designated, leak-proof, and sealable container for collecting this compound waste.[4] The container should be made of a compatible material such as high-density polyethylene (B3416737) (HDPE).

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must also be collected in the designated hazardous waste container.[4]

Step 2: Labeling the Waste Container

Proper labeling is a critical component of hazardous waste management. The label must be clearly legible and securely affixed to the container.[6][7]

  • Content Identification: Clearly label the container with the words "Hazardous Waste."[6][8]

  • Chemical Name: Write the full chemical name, "this compound."

  • Hazard Characteristics: Indicate the primary hazards, such as "Toxic."[6]

  • Generator Information: Include the name and contact information of the principal investigator or laboratory supervisor.[9]

Step 3: Storage of Hazardous Waste

  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of hazardous materials in case of a leak.[4]

  • Segregation: Store the this compound waste away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or if you are discontinuing the use of this compound, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Manifesting: EHS will provide the necessary hazardous waste manifest forms and schedule a pickup with a certified hazardous waste disposal vendor. Only authorized personnel are permitted to sign hazardous waste manifests.[10]

Quantitative Data for Lead and Lead Compounds

The following table summarizes key regulatory limits for lead, which are critical for waste characterization and ensuring workplace safety.

ParameterRegulatory LimitAgencyDescription
Permissible Exposure Limit (PEL) 50 µg/m³ (8-hour TWA)OSHAThe maximum permissible concentration of airborne lead to which a worker may be exposed over an 8-hour workday.[1][2][11][12]
Action Level (AL) 30 µg/m³ (8-hour TWA)OSHAThe concentration of airborne lead at which employers must initiate certain compliance activities, such as exposure monitoring and medical surveillance.[2][11][12]
Toxicity Characteristic Leaching Procedure (TCLP) Limit 5.0 mg/LEPAIf a waste leaches lead at or above this concentration using the TCLP test, it is classified as a characteristic hazardous waste with the waste code D008.[13][14][15]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Lead_Oxalate_Disposal_Workflow start Start: this compound Waste Generated ppe_check Is appropriate PPE being worn? start->ppe_check wear_ppe Wear required PPE: - Gloves - Eye Protection - Lab Coat - Respirator (if needed) ppe_check->wear_ppe No collect_waste Collect solid waste and contaminated materials in a designated, compatible container. ppe_check->collect_waste Yes wear_ppe->collect_waste label_container Label the container with: - 'Hazardous Waste' - 'this compound' - 'Toxic' - Accumulation Start Date - Generator Information collect_waste->label_container store_waste Store the sealed container in a designated Satellite Accumulation Area with secondary containment. label_container->store_waste full_or_done Is the container full or is the experiment complete? store_waste->full_or_done full_or_done->store_waste No contact_ehs Contact Environmental Health & Safety (EHS) to schedule a waste pickup. full_or_done->contact_ehs Yes end End: Waste picked up by certified hazardous waste vendor. contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lead Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Lead Oxalate (B1200264)

This guide provides crucial, step-by-step procedures for researchers, scientists, and drug development professionals working with lead oxalate. Adherence to these protocols is essential for ensuring personal safety and proper environmental stewardship.

This compound (PbC₂O₄) is a hazardous chemical that poses significant health risks.[1][2][3] It is harmful if swallowed or inhaled, may damage fertility or the unborn child, and can cause organ damage through prolonged or repeated exposure.[1][2][3] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves both appropriate personal protective equipment and effective engineering controls. All manipulations that could generate dust, such as weighing or transferring the solid, must be conducted in a certified chemical fume hood, glove box, or other suitable containment device to minimize inhalation exposure.[4] The work area should be equipped with an eyewash station and a safety shower.[4]

A designated area within the laboratory should be established for all work with lead compounds.[4] This area must be clearly labeled with the appropriate hazard warnings.[4]

Exposure Limits & PPE Specifications
Permissible Exposure Limit (PEL) 0.05 mg/m³ (as Pb)[3]
Threshold Limit Values (TLV) 0.05 mg/m³ (as Pb)[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[5] For lead dust, a half-face respirator with HEPA filters is approved for concentrations up to 500 µg/m³.[6]
Eye Protection Safety glasses with side shields or vented goggles are the minimum requirement.[4][7] A face shield should also be used.[8]
Hand Protection Protective gloves must be worn.[4][9] Inspect gloves for any signs of degradation before each use.[2]
Skin and Body Protection Disposable coveralls or a lab coat, and closed-toe shoes are required.[4][10]

Operational Plan: Step-by-Step Handling of this compound

1. Preparation and Weighing:

  • Before handling, ensure all required PPE is donned correctly.

  • Conduct all weighing and transfer operations within a chemical fume hood to control dust.

  • Use spark-proof tools.[8]

  • Keep containers of this compound tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]

2. During the Experiment:

  • Avoid any actions that could generate dust.

  • If heating lead compounds, ensure the furnace is connected to a local exhaust system.[4]

  • Practice good laboratory hygiene: wash hands frequently, and do not eat, drink, or smoke in the laboratory.[4][9]

3. In Case of a Spill:

  • For any spill, immediately report it as a major spill event.[4]

  • Evacuate the area.

  • If safe to do so, sweep up the spilled material with a wet brush to avoid generating dust, or use absorbents for liquids.[8]

  • Collect all contaminated materials in a sealed, compatible container for hazardous waste disposal.[4][8]

4. Emergency Procedures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]

  • Eye Contact: Flush eyes with water as a precaution.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Disposal Plan: Managing this compound Waste

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Collect all this compound waste in a clearly labeled, sealable, and compatible container.[4]

  • This includes residual materials, rinse water from cleaning equipment, and all disposable materials that have come into contact with the chemical.[4]

  • Store the hazardous waste container in a designated, secure area.

  • Arrange for pickup and disposal by a certified hazardous waste management company, following all institutional and local regulations.[4][11][12]

  • Drain disposal of any materials contaminated with this compound is strictly forbidden.[4][8]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Don Appropriate PPE B Work in Fume Hood A->B C Weigh & Transfer B->C D Conduct Experiment C->D H Spill Response C->H E Collect Waste D->E I Exposure Response D->I F Decontaminate Area E->F G Dispose as Hazardous Waste F->G

Caption: This diagram outlines the essential workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.